1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCXXWQWUCDYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401727-16-9 | |
| Record name | 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step sequence, commencing with the construction of the pyrazole core, followed by a regioselective N-alkylation, and culminating in the hydrolysis of the corresponding ester to yield the target carboxylic acid. This document offers detailed experimental protocols, mechanistic insights, and a discussion of key process parameters to ensure successful and reproducible synthesis.
Introduction
The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a fluoroethyl moiety at the N1 position of the pyrazole ring can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, including metabolic stability and binding affinity to biological targets. 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid, in particular, serves as a key intermediate for the synthesis of more complex pharmacologically active compounds. This guide delineates a reliable and scalable synthetic pathway to access this important molecule.
Overall Synthetic Strategy
The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid is strategically divided into three main stages. This approach allows for the isolation and purification of key intermediates, ensuring high purity of the final product.
Caption: Overall synthetic workflow.
Part 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
The initial step involves the construction of the pyrazole ring, a fundamental transformation in heterocyclic chemistry. A common and efficient method is the reaction of a hydrazine with a β-dicarbonyl compound or its equivalent. For the synthesis of ethyl 1H-pyrazole-4-carboxylate, a one-pot reaction involving a suitable three-carbon synthon and hydrazine is employed.
Reaction Mechanism
The formation of the pyrazole ring proceeds through a cyclocondensation reaction. The hydrazine initially reacts with one of the carbonyl groups of the β-dicarbonyl equivalent to form a hydrazone intermediate. Subsequent intramolecular cyclization, followed by dehydration, leads to the formation of the aromatic pyrazole ring.
Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
Materials:
-
Diethyl oxalate
-
Acetone
-
Sodium ethoxide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the β-ketoester equivalent: In a reaction vessel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, a mixture of diethyl oxalate and acetone is added dropwise at a controlled temperature. The reaction mixture is stirred until the formation of the sodium salt of the intermediate enolate is complete.
-
Cyclization with hydrazine: The reaction mixture from the previous step is cooled, and hydrazine hydrate is added slowly. The mixture is then stirred at room temperature or gentle heat to facilitate the cyclocondensation.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with dilute hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure ethyl 1H-pyrazole-4-carboxylate.
| Parameter | Value/Condition | Rationale |
| Reaction Temperature | 0-10 °C (enolate formation), RT to 50 °C (cyclization) | To control the exothermicity of the initial condensation and promote the subsequent cyclization. |
| Solvent | Ethanol | A common solvent for this type of condensation that also serves as a reactant in the formation of sodium ethoxide. |
| Purification | Column Chromatography | To remove unreacted starting materials and by-products, ensuring high purity of the intermediate. |
Part 2: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate
The introduction of the 2-fluoroethyl group onto the pyrazole nitrogen is a critical step that requires careful control of regioselectivity. N-alkylation of unsymmetrical pyrazoles can potentially yield two regioisomers (N1 and N2 alkylated products). For many applications, the N1-substituted isomer is the desired product.
Causality behind Experimental Choices: Achieving Regioselectivity
The regioselectivity of pyrazole N-alkylation is influenced by several factors:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of ethyl 1H-pyrazole-4-carboxylate, the N1 and N2 positions are electronically similar, but steric factors can play a role.
-
Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the pyrazole, forming the pyrazolate anion. The nature of the counter-ion can influence the site of alkylation.
-
Solvent: The polarity of the solvent can affect the solvation of the pyrazolate anion and the alkylating agent, thereby influencing the regioselectivity. Polar apathetic solvents like dimethylformamide (DMF) or acetonitrile are often employed.
Two primary strategies for the N-fluoroethylation are presented: direct alkylation with a fluoroethylating agent and the Mitsunobu reaction.
Method A: Direct Alkylation with 2-Fluoroethyl Tosylate
This method involves the preparation of a reactive electrophile, 2-fluoroethyl tosylate, followed by its reaction with the deprotonated pyrazole.
Materials:
-
2-Fluoroethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-fluoroethanol in dichloromethane at 0 °C, pyridine or triethylamine is added, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated, washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 2-fluoroethyl tosylate, which can be used in the next step without further purification.
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
2-Fluoroethyl tosylate
-
Anhydrous dimethylformamide (DMF) or acetonitrile
Procedure:
-
To a suspension of sodium hydride or potassium carbonate in anhydrous DMF, a solution of ethyl 1H-pyrazole-4-carboxylate in DMF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH), indicating the formation of the pyrazolate anion.
-
A solution of 2-fluoroethyl tosylate in DMF is then added, and the reaction mixture is stirred at room temperature or heated to facilitate the reaction.
-
After completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to isolate the desired N1-alkylated product, ethyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate.
| Parameter | Value/Condition | Rationale |
| Base | NaH or K2CO3 | Strong, non-nucleophilic bases to efficiently deprotonate the pyrazole. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the SN2 reaction. |
| Temperature | 0 °C to RT/elevated | Initial cooling to control deprotonation, followed by warming to drive the alkylation. |
Method B: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative for the N-alkylation of pyrazoles with alcohols, proceeding with inversion of configuration at the alcohol carbon. This method avoids the pre-formation of a reactive tosylate.
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
2-Fluoroethanol
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of ethyl 1H-pyrazole-4-carboxylate, 2-fluoroethanol, and triphenylphosphine in anhydrous THF at 0 °C, DEAD or DIAD is added dropwise.
-
The reaction mixture is stirred at room temperature until the reaction is complete.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide and other by-products.
An In-Depth Technical Guide to 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid (CAS 1401727-16-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid (CAS 1401727-16-9), a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established privileged structure in numerous clinically successful drugs, and the introduction of a fluoroethyl group at the N1-position can substantially modulate physicochemical and pharmacological properties. This document details the compound's structure, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential biological activities based on the established pharmacology of related pyrazole derivatives. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from analogous structures to provide a robust foundation for researchers initiating projects involving this compound.
Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for diverse pharmacophoric decorations have led to its incorporation into a wide array of therapeutic agents. These include anti-inflammatory drugs like celecoxib, anticancer agents, and antibacterials.[1][2]
The strategic introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa. The 2-fluoroethyl substituent, in particular, can influence a molecule's conformational preferences and its interactions with biological targets. Therefore, 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid represents a promising, yet underexplored, building block for the development of novel therapeutics. This guide aims to consolidate the available information and provide a forward-looking perspective on the utility of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1401727-16-9 | [3] |
| Molecular Formula | C₆H₇FN₂O₂ | [4] |
| Molecular Weight | 158.13 g/mol | [4] |
| IUPAC Name | 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid | |
| SMILES | O=C(O)C1=CN(CCF)N=C1 | [4] |
| InChIKey | BDCXXWQWUCDYSQ-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 0.0 | [4] |
| Predicted pKa | ~3.5 - 4.5 | Inferred from pyrazole-4-carboxylic acid[5] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from general properties of carboxylic acids |
Note: The predicted pKa is an estimation based on the parent pyrazole-4-carboxylic acid. The electron-withdrawing nature of the fluoroethyl group may slightly decrease the pKa.
Synthesis and Purification
A robust and scalable synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid can be envisioned through a well-established pathway for N-substituted pyrazole-4-carboxylates. The proposed synthesis involves a two-step process: (1) cyclocondensation of (2-fluoroethyl)hydrazine with a suitable C3 synthon to form the pyrazole ring, followed by (2) hydrolysis of the resulting ester to the desired carboxylic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate
-
To a solution of diethyl 2-(ethoxymethylene)malonate (1.0 eq) in ethanol, add (2-fluoroethyl)hydrazine (1.0-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate.
Step 2: Synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid
-
Dissolve the purified ethyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid.
Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Spectroscopic Characterization (Predicted)
As no experimental spectra are publicly available, the following are predicted key features based on the structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Pyrazole Protons: Two singlets are expected for the protons on the pyrazole ring, likely in the range of 7.5-8.5 ppm.
-
Fluoroethyl Protons: Two triplets are expected for the methylene groups of the fluoroethyl chain. The methylene group attached to the nitrogen (N-CH₂) would likely appear around 4.4-4.6 ppm, while the methylene group attached to the fluorine (CH₂-F) would be further downfield, around 4.6-4.8 ppm, and show coupling to both the adjacent methylene protons and the fluorine atom.
-
Carboxylic Acid Proton: A broad singlet is expected for the carboxylic acid proton, typically downfield (>10 ppm). This signal would be exchangeable with D₂O.[6]
¹³C NMR Spectroscopy
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of 160-175 ppm.[6]
-
Pyrazole Carbons: The carbons of the pyrazole ring are expected in the aromatic region (110-140 ppm).
-
Fluoroethyl Carbons: The methylene carbon attached to the nitrogen would appear around 50-55 ppm, while the carbon attached to the fluorine would be significantly shifted downfield due to the deshielding effect of fluorine, likely in the range of 80-85 ppm, and would exhibit a large one-bond carbon-fluorine coupling constant.
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretch.[7]
-
C=O Stretch: A strong absorption band is anticipated in the region of 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.[7][8]
-
C-F Stretch: A strong absorption band is expected in the range of 1000-1100 cm⁻¹ corresponding to the C-F bond stretch.
Mass Spectrometry
-
Molecular Ion Peak: The exact mass of the molecular ion [M+H]⁺ would be expected at m/z 159.0564.[4]
-
Fragmentation: Common fragmentation patterns would likely involve the loss of the carboxylic acid group and rearrangements of the fluoroethyl chain.
Potential Biological Applications and Research Directions
The 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid scaffold holds considerable promise for a variety of therapeutic areas, given the broad biological activities of related pyrazole derivatives.
Caption: Potential therapeutic applications of the core scaffold.
-
Anticancer Activity: Many pyrazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and other key signaling proteins. The carboxylic acid moiety can serve as a key interaction point with target proteins.
-
Antibacterial and Antifungal Activity: Pyrazole derivatives have been extensively investigated for their antimicrobial properties.[9] The introduction of a fluoroalkyl group can enhance cell permeability and metabolic stability, potentially leading to improved antimicrobial efficacy.
-
Anti-inflammatory Agents: The pyrazole scaffold is famously present in the COX-2 inhibitor celecoxib. The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, derivatives of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid could be explored as novel anti-inflammatory agents.[2]
-
Enzyme Inhibition: The pyrazole core and the carboxylic acid functional group are common motifs in the design of enzyme inhibitors. The specific substitution pattern of this molecule could be tailored to target a variety of enzymes implicated in disease.
Researchers are encouraged to utilize this compound as a versatile starting material for the synthesis of amides, esters, and other derivatives to build libraries for high-throughput screening against various biological targets.
Conclusion
1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid is a promising, yet understudied, building block for medicinal chemistry and drug discovery. Its fluorinated pyrazole core offers a unique combination of properties that are highly desirable in modern drug design. While experimental data on this specific molecule is sparse, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications by drawing on the rich chemistry and pharmacology of related compounds. It is hoped that this guide will stimulate further research into this and other novel fluorinated heterocyclic compounds.
References
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PubChemLite. 1-(2-fluoroethyl)-1h-pyrazole-4-carboxylic acid. Available from: [Link].
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An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and analytical characterization of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Pyrazole derivatives are established pharmacophores, and the introduction of a fluoroethyl group can substantially modulate key drug-like properties such as metabolic stability and binding affinity.[1][2][3] Due to the absence of specific published experimental data for this molecule, this guide presents a robust, scientifically grounded approach, combining a proposed synthetic pathway with predicted analytical data based on established chemical principles and spectral data from analogous structures. This document is intended for researchers, chemists, and drug development professionals, offering both a practical blueprint for synthesis and a detailed framework for characterization.
Introduction and Scientific Context
The pyrazole nucleus is a "biologically privileged" scaffold, forming the core of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, its metabolic stability, and its capacity for diverse functionalization. The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The 2-fluoroethyl substituent, in particular, can improve metabolic stability by blocking potential sites of oxidation and can alter lipophilicity and binding interactions.
Therefore, 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid represents a valuable building block for the synthesis of novel bioactive compounds. The carboxylic acid moiety at the 4-position provides a convenient handle for further chemical modification, such as amide bond formation, enabling its incorporation into larger, more complex molecules. This guide details a logical and efficient pathway to its synthesis and provides a full suite of predicted characterization data to aid researchers in its identification and quality control.
Proposed Synthesis Pathway
The synthesis of pyrazoles is most commonly achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[4] The proposed pathway leverages this principle, starting from the synthesis of the key intermediate, ethyl 2-formyl-3-oxobutanoate, followed by cyclization with 2-fluoroethylhydrazine and subsequent hydrolysis.
Synthesis Workflow Diagram
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocols
Rationale: This multi-step synthesis is designed for efficiency and relies on well-established, high-yielding reactions. The initial Claisen condensation creates the necessary 1,3-dicarbonyl equivalent.[5][6] The subsequent cyclization with the substituted hydrazine is a classic and reliable method for forming the pyrazole ring.[4] Finally, a standard saponification yields the desired carboxylic acid.
Step 1: Synthesis of Ethyl 2-formyl-3-oxobutanoate (Sodium Enolate Salt)
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of ethyl acetoacetate (1.0 eq) in anhydrous ethanol dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, add ethyl formate (1.2 eq) dropwise.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The resulting precipitate (the sodium enolate salt of the product) can be filtered, washed with cold diethyl ether, and used directly in the next step without further purification.
Step 2: Synthesis of Ethyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate
-
Suspend the sodium enolate salt from Step 1 in ethanol.
-
Add a solution of 2-fluoroethylhydrazine hydrochloride (1.0 eq) and a mild base such as sodium acetate (1.1 eq) to the suspension.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester.
Step 3: Hydrolysis to 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid
-
Dissolve the purified ester from Step 2 in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to 60-70 °C for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product as a solid.
Physicochemical and Spectroscopic Characterization
A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Characterization Workflow Diagram
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Elucidating the Structure of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid: A Predictive NMR Spectroscopic Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of novel chemical entities in drug discovery and development. This guide provides a comprehensive, in-depth analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid. In the absence of a complete, published dataset for this specific molecule, this document serves as a technical whitepaper, synthesizing data from analogous structures and first principles of NMR theory to construct a reliable predictive interpretation. We will explain the causal relationships between the molecular structure and its spectral features, detail a robust experimental protocol for data acquisition, and illustrate the logical workflow for spectral assignment.
Introduction: The Need for Precise Structural Verification
1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound incorporating several key pharmacophores: a pyrazole ring, a common scaffold in medicinal chemistry known for a range of biological activities, and a fluoroethyl moiety, which can be used to modulate metabolic stability and binding affinity.[1] The precise placement of these substituents is critical to the molecule's function. Therefore, unambiguous confirmation of its constitution is paramount.
NMR spectroscopy provides the most powerful method for this confirmation, offering detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[2][3] This guide will deconstruct the predicted NMR data, providing researchers with a validated framework for interpreting the spectra of this and structurally related compounds.
Molecular Structure and Atom Numbering
To facilitate a clear and logical interpretation, we will use the systematic atom numbering scheme for 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid as depicted below. The molecule is composed of three key fragments: the 1,4-disubstituted pyrazole ring, the N-linked 2-fluoroethyl side chain, and the C4-linked carboxylic acid. Each of these fragments will produce characteristic signals in the NMR spectra.
Figure 1: Molecular structure and atom numbering of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The ¹H NMR spectrum is predicted to show four distinct groups of signals corresponding to the two pyrazole ring protons, the two methylene groups of the fluoroethyl chain, and the carboxylic acid proton. The analysis must consider both homonuclear (H-H) and heteronuclear (H-F) couplings.
Pyrazole Ring Protons (H3 and H5)
The pyrazole ring is an aromatic heterocycle, and its protons typically resonate in the aromatic region of the spectrum (δ 7.0-8.5 ppm).[4]
-
H5 (δ ≈ 8.0-8.2 ppm, singlet): The proton at the C5 position is adjacent to the N1 atom, which bears the electron-withdrawing fluoroethyl group. This deshielding effect, combined with the anisotropic effect of the ring current, places its signal downfield.
-
H3 (δ ≈ 7.8-8.0 ppm, singlet): The H3 proton is adjacent to the N2 atom and is generally found slightly upfield compared to H5 in N1-substituted pyrazoles. In a 1,4-disubstituted pyrazole, the long-range coupling (⁴JHH) between H3 and H5 is typically very small or zero, resulting in two sharp singlets.
Fluoroethyl Protons (H6 and H7)
The signals for the fluoroethyl group are the most complex and informative in the spectrum due to multiple coupling interactions.
-
H7 (-CH₂F, δ ≈ 4.8-5.0 ppm, doublet of triplets, dt): These protons are directly attached to the carbon bearing the highly electronegative fluorine atom, causing a significant downfield shift.[5] Their signal will be split into a large doublet by the geminal fluorine atom (²JHF ≈ 47-48 Hz ) and then each peak of the doublet will be further split into a triplet by the adjacent H6 protons (³JHH ≈ 4-5 Hz ).[6]
-
H6 (-CH₂N, δ ≈ 4.5-4.7 ppm, doublet of triplets, dt): These protons are adjacent to the pyrazole nitrogen and the -CH₂F group. Their signal will be split into a triplet by the adjacent H7 protons (³JHH ≈ 4-5 Hz ) and each peak of that triplet will be further split into a smaller doublet by the three-bond coupling to the fluorine atom (³JHF ≈ 25-30 Hz ).[6]
Carboxylic Acid Proton (H12)
-
H12 (-COOH, δ ≈ 12.0-13.0 ppm, broad singlet): The carboxylic acid proton is highly deshielded and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet that exchanges with D₂O.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H5 | 8.0 - 8.2 | s (singlet) | - |
| H3 | 7.8 - 8.0 | s (singlet) | - |
| H7 (-CH₂F) | 4.8 - 5.0 | dt (doublet of triplets) | ²JHF ≈ 47.5 Hz, ³JHH ≈ 4.5 Hz |
| H6 (-CH₂N) | 4.5 - 4.7 | dt (doublet of triplets) | ³JHF ≈ 28.0 Hz, ³JHH ≈ 4.5 Hz |
| H12 (-COOH) | 12.0 - 13.0 | br s (broad singlet) | - |
Predicted ¹³C NMR Spectrum: Core Structural Fingerprint
The proton-decoupled ¹³C NMR spectrum will provide five distinct signals for the carbon backbone and one for the carboxyl group. Key insights are derived from the chemical shifts and the one-bond carbon-fluorine coupling.
-
C9 (Carboxyl, δ ≈ 165-170 ppm): The carbonyl carbon of the carboxylic acid is the most downfield signal, typical for this functional group.[7][8]
-
C3 & C5 (Pyrazole, δ ≈ 140-145 ppm and 130-135 ppm): The chemical shifts of the pyrazole carbons C3 and C5 vary depending on the substitution pattern.[9][10] C3 is generally expected to be more downfield than C5 in this N1-substituted system.
-
C4 (Pyrazole, δ ≈ 115-120 ppm): The quaternary carbon C4, substituted with the carboxylic acid, will appear in this region and will likely be a lower intensity signal.
-
C7 (-CH₂F, δ ≈ 80-85 ppm, doublet): This carbon is directly bonded to fluorine, causing a downfield shift compared to a typical alkane carbon. The signal will be split into a large doublet due to one-bond coupling with fluorine (¹JCF ≈ 170-180 Hz ).
-
C6 (-CH₂N, δ ≈ 50-55 ppm, doublet): This carbon is attached to the pyrazole nitrogen. Its signal will also be split into a doublet, but with a smaller two-bond coupling to fluorine (²JCF ≈ 20-25 Hz ).
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F coupled) | Predicted Coupling Constant (J, Hz) |
| C9 (-COOH) | 165 - 170 | s (singlet) | - |
| C3 | 140 - 145 | s (singlet) | - |
| C5 | 130 - 135 | s (singlet) | - |
| C4 | 115 - 120 | s (singlet) | - |
| C7 (-CH₂F) | 80 - 85 | d (doublet) | ¹JCF ≈ 170-180 Hz |
| C6 (-CH₂N) | 50 - 55 | d (doublet) | ²JCF ≈ 20-25 Hz |
Predicted ¹⁹F NMR Spectrum: The Fluorine Probe
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence and environment of the fluorine atom.[11][12]
-
Chemical Shift (δ ≈ -210 to -220 ppm): For a primary alkyl fluoride (R-CH₂F), the ¹⁹F signal is expected to appear significantly upfield relative to the standard CFCl₃.[13][14]
-
Multiplicity (Triplet): In a proton-coupled ¹⁹F spectrum, the signal will be split by the two adjacent H7 protons. According to the n+1 rule, this will result in a triplet (²JHF ≈ 47-48 Hz ). This large coupling constant is a hallmark of geminal H-F coupling and provides definitive evidence for the -CH₂F moiety.
Experimental Protocol: A Self-Validating Workflow
To acquire high-quality NMR data for 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid, the following protocol is recommended.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the carboxylic acid and keep the -COOH proton from exchanging too rapidly, allowing for its observation.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference the signal internally, but CFCl₃ can be used as an external reference if desired.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Instrument Setup and Data Acquisition
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe for ¹H, ¹³C, and ¹⁹F nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Use a spectral width of ~16 ppm, centered around 6 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Use a spectral width of ~240 ppm, centered around 120 ppm.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire 1024-4096 scans, as ¹³C is much less sensitive than ¹H.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled ¹⁹F spectrum.
-
Use a spectral width of ~100 ppm, centered around -150 ppm (this may need adjustment).
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 64-128 scans.
-
Definitive Assignment with 2D NMR Spectroscopy
While 1D NMR provides a robust prediction, 2D NMR experiments are required for unequivocal assignment and final structural proof.[3] The logical workflow for this process is outlined below.
Figure 2: Workflow for unambiguous structure elucidation using 2D NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the signals for H6 and H7, definitively proving their three-bond coupling and confirming their identity as adjacent methylene groups.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will show cross-peaks for H3/C3, H5/C5, H6/C6, and H7/C7, allowing for the direct assignment of these carbons based on the already-assigned proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:
-
H5 correlating to C4 and C3.
-
H3 correlating to C5 and C4.
-
H6 (protons on the ethyl chain) correlating to C5 and C7.
-
These correlations will unambiguously place the carboxylic acid at C4 and the fluoroethyl group at N1, completing the structural proof.
-
Conclusion
The NMR spectra of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid present a rich tapestry of information that, when interpreted systematically, provides irrefutable proof of its structure. The key identifying features are the two singlets for the pyrazole protons, the characteristic doublet of triplets patterns for the fluoroethyl protons arising from both H-H and H-F coupling, and the large one-bond C-F coupling observed in the ¹³C spectrum. By following the predictive analysis and experimental workflow detailed in this guide, researchers can confidently characterize this molecule and apply these principles to other novel fluorinated heterocyclic compounds, ensuring the scientific integrity of their work.
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The Architectural Blueprint of Pyrazole-4-Carboxylic Acid Derivatives: A Crystallographic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: From Molecular Design to Crystalline Reality
In the landscape of medicinal chemistry and materials science, the pyrazole nucleus stands as a privileged scaffold. Its derivatives, particularly pyrazole-4-carboxylic acids, are integral to a multitude of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1][2] The efficacy and bioavailability of these molecules are not solely dictated by their inherent chemical structure but are profoundly influenced by their three-dimensional arrangement in the solid state. This guide, intended for the discerning researcher, delves into the intricate world of the crystal structure of pyrazole-4-carboxylic acid derivatives. We will move beyond mere structural description to an exploration of the supramolecular chemistry that governs their assembly, offering insights into how these crystalline architectures can be rationally engineered and characterized.
The Supramolecular Synthon: Understanding the Building Blocks of Crystal Packing
The crystal structure of pyrazole-4-carboxylic acid derivatives is a masterclass in hydrogen bonding. The interplay between the pyrazole ring's nitrogen atoms and the carboxylic acid moiety gives rise to robust and predictable hydrogen bonding patterns, often referred to as supramolecular synthons. These non-covalent interactions are the primary drivers of crystal packing.
The Dimeric Carboxylic Acid Synthon
A ubiquitous feature in the crystal structures of carboxylic acids is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds, forming an R22(8) graph set motif. This highly stable arrangement creates a planar, eight-membered ring and is a dominant force in the crystal engineering of these systems.
The Pyrazole-Carboxylic Acid Catemer
Beyond the self-association of the carboxylic acid groups, the pyrazole ring actively participates in constructing the extended network. The pyrazole N-H donor and the sp2-hybridized nitrogen atom act as effective hydrogen bond donors and acceptors, respectively. This often leads to the formation of chains or "catemers" where molecules are linked head-to-tail. For instance, a common motif involves an N-H···N hydrogen bond between the pyrazole rings of adjacent molecules, creating infinite one-dimensional chains.
Interplay of Strong and Weak Hydrogen Bonds
The overall crystal packing is a delicate balance of strong and weak intermolecular interactions. While the O-H···O and N-H···N hydrogen bonds form the primary framework, weaker interactions such as C-H···O, C-H···N, and C-H···F (in fluorinated derivatives) play a crucial role in consolidating the three-dimensional architecture.[3] For example, in the crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a combination of O–H…O, C–H…N, and C–H…F hydrogen bonds generates a complex 3D network.[3]
Polymorphism: The Many Faces of a Single Molecule
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. Pyrazole-4-carboxylic acid derivatives are known to exhibit polymorphism, arising from different arrangements of the fundamental hydrogen-bonded synthons.[4]
For example, 1H-pyrazole-4-carboxylic acid itself is known to crystallize in different polymorphic forms, with variations in the hydrogen bonding patterns leading to different packing arrangements.[4] The specific polymorph obtained can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling.
Experimental Workflow: From Synthesis to Structure Elucidation
A thorough understanding of the crystal structure begins with the synthesis of high-quality single crystals. This section provides a representative, field-proven protocol for the synthesis, crystallization, and structural analysis of a model pyrazole-4-carboxylic acid derivative.
Synthesis of a Representative Derivative: 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid
This multi-step synthesis is a common route to obtaining pyrazole-4-carboxylic acid derivatives.
Step 1: Claisen Condensation
-
To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add ethyl acetate and ethyl benzoate.
-
Reflux the mixture for several hours.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the ethyl benzoylacetate.
-
Filter, wash with water, and recrystallize the product from ethanol.
Step 2: Knorr Pyrazole Synthesis
-
Dissolve the synthesized ethyl benzoylacetate in glacial acetic acid.
-
Add phenylhydrazine to the solution and reflux the mixture.
-
Upon cooling, the pyrazole derivative will precipitate.
-
Filter, wash with a small amount of cold ethanol, and dry the product.
Step 3: Hydrolysis to the Carboxylic Acid
-
Suspend the synthesized pyrazole ester in an ethanolic solution of sodium hydroxide.
-
Reflux the mixture until the ester is completely hydrolyzed (monitored by TLC).
-
Evaporate the ethanol and dissolve the residue in water.
-
Acidify with dilute HCl to precipitate the 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
-
Filter, wash thoroughly with water, and dry.
Crystallization: The Art of Growing X-ray Quality Crystals
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The key is to allow for slow crystal growth from a supersaturated solution.[5]
Protocol: Slow Evaporation
-
Choose a solvent in which the compound is moderately soluble. A solvent mixture (e.g., ethanol/water, acetone/hexane) can also be effective.
-
Prepare a nearly saturated solution of the purified pyrazole-4-carboxylic acid derivative by gently warming the solvent.
-
Filter the hot solution through a pre-warmed funnel with a cotton plug into a clean, dust-free vial.
-
Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation of the solvent.[6]
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Harvest the crystals once they have reached a suitable size (ideally 0.1-0.3 mm in all dimensions).[7]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule in the crystalline state.[8][9]
Step-by-Step Workflow:
-
Crystal Mounting: Carefully select a well-formed, transparent crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant oil.
-
Data Collection: Mount the goniometer head on the diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial structural model is refined by least-squares methods against the experimental diffraction data to improve the atomic positions, and thermal parameters, and to locate hydrogen atoms.
-
Validation and Analysis: The final structure is validated using crystallographic software to check for geometric consistency and to analyze the intermolecular interactions.
Visualizing the Architecture: Supramolecular Motifs and Workflows
The following diagrams, generated using Graphviz, provide a visual representation of the key concepts discussed.
Caption: Common hydrogen bonding patterns in pyrazole-4-carboxylic acid derivatives.
Caption: Experimental workflow from synthesis to structure elucidation.
Crystallographic Data Summary
The following table summarizes key crystallographic parameters for a selection of pyrazole-4-carboxylic acid derivatives, illustrating the structural diversity within this class of compounds.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key H-Bonds |
| 1H-Pyrazole-4-carboxylic acid | P2₁/c | 3.86 | 11.02 | 10.78 | 96.9 | O-H···O, N-H···N |
| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | P-1 | 7.01 | 7.65 | 8.23 | 73.2 | O-H···O, N-H···O |
| 5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | P2₁/n | 10.74 | 14.78 | 15.32 | 109.8 | O-H···O, C-H···N, C-H···F |
Note: The data presented here are representative and have been compiled from various crystallographic studies. Specific values may vary depending on the experimental conditions.
Conclusion and Future Outlook
The crystal structure of pyrazole-4-carboxylic acid derivatives is a rich and multifaceted field of study. The predictable yet versatile hydrogen bonding motifs provide a powerful tool for crystal engineering, allowing for the rational design of solid-state architectures with desired physical properties. A thorough understanding of the interplay between molecular structure and crystal packing is paramount for the successful development of new pharmaceuticals and functional materials based on this important heterocyclic scaffold. Future research in this area will likely focus on the design of co-crystals and salts to further modulate the physicochemical properties of these compounds, as well as the use of computational methods to predict and understand their polymorphic landscapes.
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The Strategic Incorporation of Fluoroethyl Groups in Pyrazole Scaffolds: A Technical Guide to Their Physicochemical Properties and Applications in Drug Discovery
Abstract
The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 25% of all pharmaceuticals on the market containing this unique halogen.[1] Among the various fluorinated motifs, the fluoroethyl group, when appended to a privileged scaffold like pyrazole, offers a nuanced approach to modulating key drug-like properties. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of fluoroethyl pyrazoles, intended for researchers, scientists, and drug development professionals. We will delve into the profound impact of the fluoroethyl substituent on lipophilicity, acidity, metabolic stability, and target engagement. This guide will further provide detailed experimental protocols for the synthesis, characterization, and evaluation of these valuable compounds, underpinned by field-proven insights to facilitate their rational application in drug discovery programs.
The Fluoroethyl Pyrazole Moiety: A Bioisostere with Distinct Advantages
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that is a "privileged scaffold" in medicinal chemistry due to its metabolic stability and versatile biological activities.[2] The introduction of a fluoroethyl group can be considered a bioisosteric replacement for other small alkyl groups, yet it imparts a unique set of electronic and conformational properties. The high electronegativity of fluorine (3.98 on the Pauling scale) creates a strong, polarized C-F bond, which can have profound effects on the molecule's overall properties.[3]
The strategic placement of a fluoroethyl group on the pyrazole ring can lead to:
-
Modulation of Lipophilicity: Fine-tuning the balance between hydrophilicity and lipophilicity is critical for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.
-
Alteration of pKa: The electron-withdrawing nature of fluorine can influence the basicity of the pyrazole ring, impacting its ionization state at physiological pH and its ability to engage in hydrogen bonding.
-
Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolism, leading to an increased half-life and improved pharmacokinetic profile.[4]
-
Improved Target Binding: The introduction of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing potency and selectivity.[3]
Physicochemical Properties of Fluoroethyl Pyrazoles
The introduction of a fluoroethyl group onto a pyrazole scaffold brings about predictable yet powerful alterations to its physicochemical profile. Understanding these changes is paramount for the rational design of drug candidates.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (logP), is a critical parameter influencing a molecule's permeability across biological membranes.[5][6] The effect of fluorination on lipophilicity is nuanced. While the monofluorination or difluorination of an alkyl group generally decreases lipophilicity due to the strong electron-withdrawing nature of fluorine, the introduction of a trifluoromethyl group can increase it.[7][8] For fluoroethyl pyrazoles, the impact on logP will depend on the degree of fluorination and the overall molecular context.
| Compound | Structure | Calculated logP |
| Pyrazole | 0.26[9] | |
| 1-(2-fluoroethyl)-3-nitro-1H-pyrazole | 0.7[10] | |
| methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate | 0.7[11] |
Table 1: Calculated logP values for pyrazole and representative fluoroethyl pyrazole derivatives.
Acidity (pKa)
The pyrazole ring is a weak base, with the pKa of the conjugate acid of the parent pyrazole being approximately 2.49.[2][12] The introduction of the electron-withdrawing fluoroethyl group is expected to decrease the basicity of the pyrazole nitrogens, thereby lowering the pKa of the conjugate acid. This modulation of pKa can be critical for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.
Metabolic Stability
A significant driver for the incorporation of fluorine into drug candidates is the enhancement of metabolic stability.[4][13] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes.[3] By strategically placing a fluoroethyl group at a known site of metabolic oxidation, the metabolic half-life of a compound can be significantly extended.
| Compound Class | In Vitro System | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Pyrrole Necroptosis Inhibitors | Mouse Liver Microsomes | 32.5 | 42.6 ± 3.2 |
| General Drug Candidates (Stable) | Rat Liver Microsomes | > 30 | Low |
| General Drug Candidates (Unstable) | Rat Liver Microsomes | < 30 | High |
Table 2: Representative metabolic stability data for different compound classes in liver microsomes. Specific data for fluoroethyl pyrazoles is an area for further investigation.[14][15]
Synthesis and Characterization of Fluoroethyl Pyrazoles
The synthesis of fluoroethyl pyrazoles can be achieved through various established methods for pyrazole ring formation, with the fluoroethyl moiety being introduced either in the starting materials or by subsequent alkylation.
General Synthetic Strategy: Knorr Pyrazole Synthesis
A common and versatile method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] To synthesize a 1-(2-fluoroethyl)-pyrazole, 2-fluoroethylhydrazine can be used as the hydrazine component.
Caption: General workflow for the Knorr synthesis of 1-(2-fluoroethyl)-pyrazoles.
Experimental Protocol: Synthesis of 4-hexyl-3-perfluoropropyl-1H-pyrazole
This protocol is adapted from a published procedure for the synthesis of a fluorinated pyrazole.[1]
Materials:
-
2-(perfluorobutylidene)-octanal
-
Hydrazine monohydrate
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
To a solution of 2-(perfluorobutylidene)-octanal (0.518 mmol, 1.00 equiv) in ethanol (2 mL), add hydrazine monohydrate (0.095 mL, 1.9 mmol, 3.8 equiv).
-
Stir the reaction mixture at 100 °C for 72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., n-pentane/diethyl ether) to afford the desired 4-hexyl-3-perfluoropropyl-1H-pyrazole.[1]
Characterization Techniques
The synthesized fluoroethyl pyrazoles should be thoroughly characterized to confirm their structure and purity.
-
¹H NMR: Provides information on the proton environment in the molecule, including the chemical shifts and coupling constants of the pyrazole ring protons and the fluoroethyl group.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, providing valuable structural information.[8][16] The large chemical shift dispersion in ¹⁹F NMR reduces signal overlap, making it an excellent tool for analyzing complex mixtures and studying protein-ligand interactions.[16]
Example ¹⁹F NMR Data: For a difluoromethyl group attached to a pyrazole ring, two distinct signals can be observed due to the diastereotopic nature of the fluorine atoms, with a geminal coupling constant (²JFF) of approximately 225 Hz.[17]
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, further confirming its structure.
HPLC is an essential tool for assessing the purity of the synthesized compounds and for separating isomers. For the separation of pyrazole regioisomers, normal-phase flash chromatography with a silica gel stationary phase is commonly used.[18] For enantiomeric separation of chiral pyrazole derivatives, chiral stationary phases (CSPs) are employed in HPLC.[19]
Protocol: HPLC Separation of Pyrazole Isomers [4][18][20]
-
System: A standard HPLC system with a UV detector.
-
Column: For regioisomers, a C18 column is often effective in reverse-phase mode. For enantiomers, a chiral column such as Lux Cellulose-2 is recommended.[18][19]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) is typically used for reverse-phase separation. For normal-phase chiral separations, mixtures of hexane and ethanol are common.[4][18]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
Biological Applications and Structure-Activity Relationships
Fluoroethyl pyrazoles have been investigated for a wide range of biological activities, leveraging the beneficial properties imparted by the fluoroethyl group.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology.[10] The pyrazole scaffold is a key component of several FDA-approved kinase inhibitors.[10] The introduction of a fluoroethyl group can enhance the binding affinity and selectivity of these inhibitors.
Caption: Simplified diagram of a kinase signaling pathway and its inhibition by a fluoroethyl pyrazole derivative.
G Protein-Coupled Receptor (GPCR) Modulation
GPCRs are another major class of drug targets involved in a vast array of physiological processes.[9] Fluoroethyl pyrazoles can be designed as allosteric modulators of GPCRs, offering the potential for greater selectivity and a more nuanced pharmacological response compared to orthosteric ligands.[21][22][23][24]
Antimicrobial Activity
The emergence of antimicrobial resistance is a major global health threat. Fluoroethyl pyrazoles have shown promise as novel antimicrobial agents.[7][11] Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups, such as fluorine, can enhance the antimicrobial and cytotoxic effects of pyrazole derivatives.[7]
| Compound | Target Organism | MIC (µg/mL) |
| Pyrazole Derivative 4b | Staphylococcus aureus (MRSA) | 12.5[7][11] |
| Pyrazole Derivative 4c | Staphylococcus aureus (MRSA) | 6.25[7][11] |
| Pyrazole Derivative 3 | E. coli | 25[7][11] |
Table 3: Minimum Inhibitory Concentrations (MICs) of selected fluorinated pyrazole-containing compounds against various microbial strains.
In Vitro Biological Activity Assay Protocol
This is a general protocol for determining the in vitro cytotoxic activity of a compound using the MTT assay.[25]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (fluoroethyl pyrazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[26]
Conclusion
The incorporation of a fluoroethyl group into the pyrazole scaffold provides a powerful and versatile strategy for medicinal chemists to fine-tune the physicochemical and biological properties of drug candidates. This guide has provided a comprehensive overview of the key attributes of fluoroethyl pyrazoles, from their synthesis and characterization to their impact on lipophilicity, metabolic stability, and biological activity. The detailed experimental protocols and field-proven insights presented herein are intended to empower researchers to rationally design and develop the next generation of innovative therapeutics based on this promising molecular framework. The continued exploration of fluoroethyl pyrazoles is certain to yield novel drug candidates with improved efficacy and safety profiles.
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mechanism of formation for substituted pyrazole carboxylic acids
An In-Depth Technical Guide to the Mechanisms of Formation for Substituted Pyrazole Carboxylic Acids
Abstract
Substituted pyrazole carboxylic acids represent a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their widespread application stems from their versatile biological activities and robust chemical properties.[1][3] This technical guide provides an in-depth exploration of the primary synthetic mechanisms governing the formation of this critical heterocyclic motif. Moving beyond a mere recitation of protocols, this document elucidates the causal relationships behind synthetic choices, focusing on the principles of regioselectivity, reaction kinetics, and catalytic cycles. We will dissect the classical Knorr pyrazole synthesis, delve into the elegance of [3+2] cycloaddition reactions, explore the efficiency of multicomponent strategies, and touch upon modern advancements in transition-metal-catalyzed and green synthetic methodologies.[4][5][6] This guide is intended for researchers, chemists, and drug development professionals seeking a profound, mechanism-centric understanding of pyrazole carboxylic acid synthesis to inform rational design and process optimization.
Introduction: The Enduring Significance of the Pyrazole Carboxylic Acid Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in drug discovery. The incorporation of a carboxylic acid moiety, or its ester equivalent, further enhances its utility by providing a key handle for molecular interactions and further functionalization. This combination has given rise to a multitude of blockbuster drugs and promising clinical candidates, including the anti-inflammatory agent Celecoxib and the cannabinoid receptor agonist Rimonabant.[7] The synthetic accessibility of polysubstituted pyrazoles is therefore a subject of intense research.[5]
This guide is structured to provide a logical progression from foundational methods to contemporary innovations, with a consistent focus on the underlying reaction mechanisms that dictate product outcomes.
Core Synthetic Strategies and Mechanistic Insights
The construction of the pyrazole ring is dominated by several key strategic approaches. The choice of method is often dictated by the desired substitution pattern, particularly the position of the carboxylic acid group (C3, C4, or C5), and the availability of starting materials.
The Knorr Pyrazole Synthesis: A Foundational Condensation Reaction
The most traditional and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][8][9] This reaction, known as the Knorr pyrazole synthesis, is a robust and versatile tool for accessing a wide array of pyrazole structures.
Mechanism and Regioselectivity:
The reaction proceeds via an acid-catalyzed mechanism.[6][10] The core challenge and area of scientific interest in this synthesis is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyls and/or substituted hydrazines.
The mechanism involves two key stages:
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. The key determinant of regioselectivity is which carbonyl group is attacked first. Generally, the more electrophilic (less sterically hindered) carbonyl reacts preferentially.[11] For instance, in a β-ketoester, the ketone is more reactive than the ester carbonyl.[12]
-
Intramolecular Cyclization and Dehydration: The remaining nitrogen atom then attacks the second carbonyl group in an intramolecular fashion. The resulting cyclic hemiaminal intermediate readily undergoes dehydration (loss of two water molecules) to yield the stable, aromatic pyrazole ring.[12]
Semi-empirical calculations suggest that the dehydration of 3,5-dihydroxypyrazolidine intermediates kinetically controls which regioisomer is formed.[11][13]
Figure 1: Simplified workflow of the Knorr Pyrazole Synthesis.
Synthesis of Pyrazole-3-Carboxylic and Pyrazole-5-Carboxylic Acids: These isomers are typically accessed using β-ketoesters or related 1,3-dicarbonyls where one carbonyl is part of an ester or acid group. For example, the reaction of diethyl oxalate with acetophenone derivatives in the presence of sodium ethoxide forms an intermediate ethyl-2,4-dioxo-4-phenylbutanoate, which upon treatment with hydrazine hydrate yields ethyl 5-substituted-1H-pyrazole-3-carboxylates.[1]
[3+2] Cycloaddition Reactions: Building the Ring with Precision
1,3-dipolar cycloaddition reactions offer a powerful and often highly regioselective route to pyrazoles.[7][14] This strategy involves the reaction of a 1,3-dipole (like a diazo compound or a nitrile imine) with a dipolarophile (typically an alkyne or a strained alkene).
Mechanism:
The most common variant for synthesizing pyrazole carboxylic acid esters involves the [3+2] cycloaddition of α-diazoesters with alkynes.[14]
-
Dipole Formation: An α-diazoester acts as the three-atom (C-N-N) component.
-
Cycloaddition: The diazo compound reacts with the alkyne (the two-atom component) in a concerted or stepwise fashion to form a 3H-pyrazole intermediate.
-
Aromatization: This intermediate then undergoes a tautomeric shift to furnish the stable aromatic pyrazole.
Catalysts, such as Lewis acids (e.g., Al(OTf)₃) or transition metals, can be used to activate the alkyne and promote the reaction, sometimes leading to complex cascade reactions involving rearrangements to yield highly substituted pyrazoles.[14] The use of alkyne surrogates, such as α-bromocinnamaldehyde, can also be employed to control regioselectivity, proceeding through a bromopyrazoline intermediate that aromatizes via the loss of HBr.[7]
Multicomponent Reactions (MCRs): The Path to Efficiency and Complexity
MCRs construct complex molecules by combining three or more starting materials in a single synthetic operation.[15][16] This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
Synthesis of Pyrazole-4-Carboxylic Acids:
A common MCR for pyrazole-4-carboxylates involves the one-pot reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative.[15][16]
Mechanism: The reaction pathway often involves the initial formation of key intermediates that then react with each other. For instance:
-
A Knoevenagel condensation between the aldehyde and the β-ketoester.
-
Formation of a hydrazone from the aldehyde and hydrazine.
-
A subsequent Michael addition followed by cyclization and dehydration.
The use of efficient and recyclable catalysts, such as magnetic ionic liquids, has made these processes more environmentally friendly.
Figure 2: Conceptual workflow for a three-component synthesis of a pyrazole-4-carboxylate.
Modern Synthetic Developments
The field continues to evolve, with significant efforts directed toward improving efficiency, selectivity, and sustainability.
-
Transition-Metal-Catalyzed C-H Functionalization: Instead of building the ring from scratch, these methods modify an existing pyrazole core. Transition metals can catalyze the direct formation of C-C bonds at specific positions on the pyrazole ring, providing access to functionalized derivatives that are difficult to obtain through classical methods.[4][17][18]
-
Green Chemistry Approaches: There is a strong emphasis on developing more environmentally benign synthetic routes.[3][19][20] This includes the use of microwave irradiation to accelerate reactions and reduce energy consumption, employing green solvents like water, and developing recyclable catalysts.[21][22] For example, microwave-assisted Vilsmeier cyclization of hydrazones provides an efficient route to 1H-pyrazole-4-carboxylic acid esters.[23]
Comparative Analysis of Synthetic Strategies
The optimal synthetic route depends heavily on the target molecule's specific substitution pattern.
| Synthetic Strategy | Primary Target | Key Starting Materials | Advantages | Limitations |
| Knorr Synthesis | Pyrazole-3- & 5-carboxylates | 1,3-Dicarbonyl compounds, Hydrazines | Robust, versatile, readily available starting materials[6] | Regioselectivity can be an issue with unsymmetrical substrates[13][24] |
| [3+2] Cycloaddition | Pyrazole-3,4- & 3,5-carboxylates | Diazo compounds, Alkynes/Alkenes | High regioselectivity, mild conditions possible[14] | Availability and stability of diazo compounds can be a concern |
| Multicomponent Reactions | Pyrazole-4-carboxylates | Aldehydes, β-Ketoesters, Hydrazines | High efficiency, atom economy, operational simplicity[15] | Mechanism can be complex; optimization may be required |
| Vilsmeier-Haack Reaction | Pyrazole-4-carboxylates | Hydrazones of β-keto esters | Good yields for specific 4-substituted pyrazoles[23] | Use of hazardous reagents (e.g., POCl₃) |
Experimental Protocols: A Practical Guide
To ensure trustworthiness and practical utility, the following protocols are presented as self-validating systems, detailing each critical step from setup to characterization.
Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate via Knorr Condensation
This protocol is adapted from methodologies involving the condensation of a dioxo-ester with hydrazine.[1]
-
Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate (Ethyl 2,4-dioxo-4-phenylbutanoate)
-
To a stirred solution of sodium ethoxide (prepared from 1.15 g, 0.05 mol of sodium in 25 mL of absolute ethanol) in a three-necked flask equipped with a reflux condenser and dropping funnel, add a mixture of diethyl oxalate (7.3 g, 0.05 mol) and acetophenone (6.0 g, 0.05 mol) dropwise at room temperature.
-
After the initial exothermic reaction subsides, heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice-cold dilute sulfuric acid.
-
Extract the precipitated intermediate with diethyl ether, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate is used directly in the next step.
-
Causality Insight: The strong base (sodium ethoxide) facilitates a Claisen condensation between the ester and the ketone to form the required 1,3-dicarbonyl scaffold.
-
-
Step 2: Cyclization to Form the Pyrazole
-
Dissolve the crude intermediate (0.05 mol) in 30 mL of glacial acetic acid.
-
Add hydrazine hydrate (2.5 g, 0.05 mol) dropwise with stirring.
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
-
Characterize the final product using NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
-
Causality Insight: Glacial acetic acid serves as both the solvent and a mild acid catalyst to promote the condensation and subsequent dehydration/aromatization to the stable pyrazole ring.
-
Protocol 2: Three-Component Synthesis of Ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate
This protocol is based on MCRs catalyzed by ionic liquids.
-
Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), phenylhydrazine (1.08 g, 10 mmol), and the magnetic ionic liquid [bmim][FeCl₄] (1.5 mmol).
-
Reaction Execution: Stir the mixture at room temperature while bubbling a gentle stream of oxygen or air through the mixture.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 8-12 hours).
-
Workup and Purification:
-
Add 20 mL of ethyl acetate to the reaction mixture.
-
Separate the magnetic ionic liquid catalyst by placing a strong magnet against the side of the flask.
-
Decant the ethyl acetate solution. Wash the catalyst with fresh ethyl acetate (2 x 10 mL) and combine the organic layers. The catalyst can be dried under vacuum and reused.
-
Evaporate the solvent from the combined organic layers under reduced pressure.
-
Recrystallize the resulting solid from isopropanol to afford the pure pyrazole product.
-
-
Characterization: Confirm the structure and purity of the product by melting point, NMR, and IR analysis.
-
Causality Insight: The ionic liquid acts as a recyclable catalytic medium, while the flow of oxygen serves as a green oxidant to facilitate the final aromatization step of the reaction cascade.
-
Conclusion and Future Outlook
The synthesis of substituted pyrazole carboxylic acids is a mature yet continually evolving field. While classical methods like the Knorr synthesis remain indispensable, modern approaches focusing on multicomponent reactions, cycloadditions, and C-H functionalization are paving the way for more efficient, selective, and sustainable access to novel chemical entities.[5][15] Future research will likely focus on the development of novel catalytic systems, the expansion of one-pot procedures to minimize waste and intermediate handling, and the application of flow chemistry to enable safer and more scalable production.[3] A deeper mechanistic understanding, as outlined in this guide, is paramount for empowering chemists to rationally design next-generation therapeutics and materials based on this versatile heterocyclic scaffold.
References
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- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cycliz
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry.
- (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023).
- Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). Green Chemistry (RSC Publishing).
- Transition-metal-catalyzed C–H functionaliz
- Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). Chinese Chemical Letters.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrog
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- New “Green” Approaches to the Synthesis of Pyrazole Deriv
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). SynOpen.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
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- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). Canadian Journal of Chemistry.
- An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (2011).
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry.
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biological activity of pyrazole-containing compounds
An In-depth Technical Guide to the Biological Activity of Pyrazole-Containing Compounds
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a vast array of therapeutic agents across multiple disease areas.[3][4] Pyrazole-containing drugs like the anti-inflammatory celecoxib, the anti-cancer agent ruxolitinib, and the erectile dysfunction treatment sildenafil are cornerstones of modern pharmacology.[1] This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
The Pyrazole Scaffold: A Foundation for Pharmacological Diversity
The pyrazole ring's utility stems from its metabolic stability and its ability to act as a versatile bioisostere for other aromatic systems like phenyl or imidazole rings, often improving physicochemical properties such as solubility while maintaining or enhancing biological potency.[1][5] Its two nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[5] This inherent versatility allows for the strategic placement of various substituents, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[6][7]
Anti-Inflammatory Activity: Selective COX-2 Inhibition
The most well-known application of pyrazole compounds is in the treatment of inflammation. The landmark drug Celecoxib (Celebrex) exemplifies this class.[8][9]
Mechanism of Action: Targeting Prostaglandin Synthesis
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[9][10] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet function, and COX-2, which is induced at sites of inflammation.[11]
Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects from COX-1 inhibition.[9][12] Pyrazole-based inhibitors like celecoxib are diaryl-substituted heterocycles designed for selective COX-2 inhibition.[13] Celecoxib's sulfonamide side chain binds to a hydrophilic region near the active site of the COX-2 enzyme, an interaction that is not possible with the more constricted active site of COX-1.[10] This selective binding blocks the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby reducing the risk of gastrointestinal complications.[11][13]
Caption: Mechanism of Selective COX-2 Inhibition by Celecoxib.
Data Presentation: COX Inhibition Selectivity
The efficacy and safety of pyrazole-based anti-inflammatory agents are quantified by their half-maximal inhibitory concentrations (IC50) against COX-1 and COX-2. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more favorable safety profile.
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 | [8] |
| COX-1 | 4.5 | [8] | ||
| Pyrazole-Thiazole Hybrid | COX-2 | 0.03 | 4 | [8] |
| 5-LOX | 0.12 | N/A | [8] | |
| Thiazolidindione-Pyrazole | COX-2 | Varies | High | [14] |
| COX-1 | Varies | [14] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a self-validating system for determining the COX-1/COX-2 inhibitory activity of novel pyrazole compounds.
Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. Inhibition of the enzyme results in a reduced colorimetric signal.
Methodology:
-
Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in a Tris-HCl buffer (pH 8.0) containing hemin as a cofactor. The causality for including hemin is its essential role in the catalytic activity of the peroxidase component of the COX enzyme.
-
Compound Preparation: Prepare a 10 mM stock solution of the test pyrazole compound in DMSO. Perform serial dilutions to create a concentration gradient (e.g., 100 µM to 0.1 nM). A known non-selective inhibitor (e.g., ibuprofen) and a selective inhibitor (e.g., celecoxib) must be run in parallel as controls to validate assay performance.
-
Assay Reaction:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of enzyme, and 10 µL of the test compound dilution.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 10 µL of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
-
Data Acquisition: Immediately measure the absorbance at 590 nm over a 5-minute period using a plate reader. The rate of reaction is determined from the slope of the absorbance curve.
-
Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Selectivity Index = IC50 (COX-1) / IC50 (COX-2).
-
Anticancer Activity: Targeting Key Signaling Pathways
Pyrazole derivatives have emerged as a powerful scaffold for the development of anticancer agents, primarily by targeting protein kinases that are dysregulated in various malignancies.[6][15][16]
Mechanisms of Action: Kinase Inhibition
Many pyrazole compounds function as ATP-competitive inhibitors of protein kinases.[7] The pyrazole core acts as a stable hinge-binding motif, anchoring the molecule in the ATP-binding pocket of the target kinase. Substituents on the pyrazole ring then extend into adjacent pockets, conferring both potency and selectivity.[17]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial for cell cycle regulation, and their deregulation is a hallmark of cancer.[18][19] Pyrazole derivatives have been designed to inhibit CDK2, CDK4/6, leading to cell cycle arrest and apoptosis.[20][21][22]
-
Janus Kinase (JAK) Inhibitors: The JAK/STAT pathway is vital for cytokine signaling, and its abnormal activation drives myeloproliferative neoplasms and autoimmune diseases.[23][24] Ruxolitinib, a pyrazole-containing compound, is a potent inhibitor of JAK1 and JAK2.[17][25]
-
Other Kinase Targets: Pyrazoles have also been developed to target EGFR, VEGFR, and BTK, demonstrating the scaffold's broad applicability in oncology.[6][7]
Caption: Workflow for Pyrazole Kinase Inhibitor Discovery.
Data Presentation: Anticancer Potency
The anticancer activity is typically reported as IC50 values against various cancer cell lines and specific kinase enzymes.
| Compound Class | Target Enzyme | IC50 (µM) | Target Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative 3f | JAK1 | 0.0034 | PC-3 (Prostate) | Low µM | [23] |
| JAK2 | 0.0022 | HEL (Leukemia) | Low µM | [23] | |
| JAK3 | 0.0035 | K562 (Leukemia) | Low µM | [23] | |
| Pyrazole Derivative 4 | CDK2 | 3.82 | N/A | N/A | [20] |
| Pyrazole Derivative 9 | CDK2 | 0.96 | N/A | N/A | [20] |
| Pyrazole-Oxindole Conjugate | Tubulin Assembly | Significant Inhibition | MCF-7, A549, HeLa | 0.83–1.81 | [15] |
| Pyrazolo[3,4-b]pyridine | DNA Binding | N/A | HepG2, MCF7, HeLa | 3.11–4.91 | [6] |
Antimicrobial Activity
The pyrazole scaffold is a key component in the development of novel agents to combat drug-resistant bacteria and fungi.[26][27] These compounds exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase.[26]
Structure-Activity Relationship (SAR)
Studies have shown that substitutions on the pyrazole ring are critical for antimicrobial potency. For instance, trifluoromethyl phenyl-substituted pyrazoles show potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Aminoguanidine-derived 1,3-diphenyl pyrazoles have demonstrated broad-spectrum activity with MIC values as low as 1–8 µg/mL, comparable to approved antibiotics.[26]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method, a standard for assessing antimicrobial potency.
Objective: To determine the lowest concentration of a pyrazole compound that visibly inhibits the growth of a target microorganism.
Methodology:
-
Microorganism Preparation: Culture the target bacteria (e.g., S. aureus, E. coli) or fungi (e.g., C. albicans) overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Adjust the culture to a concentration of 5 x 10^5 CFU/mL. The rationale for this specific concentration is to ensure a standardized inoculum that provides consistent and reproducible results.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add 50 µL of the standardized microbial suspension to each well containing 50 µL of the diluted compound.
-
Controls (Self-Validation):
-
Positive Control: A well with a known antibiotic (e.g., ciprofloxacin, ampicillin) to confirm microbial susceptibility.[28]
-
Negative Control (Growth Control): A well with broth and microorganism only (no compound).
-
Sterility Control: A well with sterile broth only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
Neurological and Metabolic Activity
Pyrazole derivatives have also been explored for their effects on the central nervous system and metabolic disorders.
Mechanism of Action: Cannabinoid Receptor Antagonism
Rimonabant, a 1,5-diarylpyrazole, was developed as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[29][30][31] The endocannabinoid system is involved in regulating appetite and energy balance.[32] By blocking CB1 receptors in the brain and peripheral tissues (like adipose tissue), Rimonabant was designed to reduce appetite, decrease fat storage, and improve metabolic profiles.[29][30] Although it demonstrated efficacy in weight loss, it was later withdrawn from the market due to severe psychiatric side effects, underscoring the complexities of targeting CNS pathways.[32][33]
Caption: Mechanism of CB1 Receptor Antagonism by Rimonabant.
Conclusion
The pyrazole scaffold is a remarkably versatile and enduringly relevant core in modern drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, leading to successful therapies for inflammatory diseases, cancer, and beyond.[15][34][35] The ability to rationally design pyrazole-based molecules that selectively target key enzymes and receptors, combined with robust synthetic accessibility, ensures that this privileged structure will continue to be a focal point for the development of new and improved therapeutic agents. Future research will likely focus on creating novel pyrazole hybrids and conjugates to achieve multi-target activities and overcome drug resistance.[16][18]
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- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (n.d.). PubMed.
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- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
- (PDF)
- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv
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An In-depth Technical Guide to Determining the Solubility of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic Acid in Organic Solvents
Abstract
Introduction: Understanding the Molecule
1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic carboxylic acid. Its molecular structure, featuring a pyrazole ring, a carboxylic acid group, and a fluoroethyl substituent, dictates its physicochemical properties and, consequently, its solubility profile.
-
The Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole moiety contributes to the molecule's polarity and potential for hydrogen bonding.
-
The Carboxylic Acid Group (-COOH): This is a key functional group that can act as both a hydrogen bond donor and acceptor. Its acidic nature means that the molecule's solubility can be significantly influenced by the pH of the medium, though this is more relevant in aqueous systems. In organic solvents, its ability to form hydrogen bonds is paramount.
-
The Fluoroethyl Group (-CH2CH2F): The presence of fluorine, a highly electronegative atom, introduces polarity. However, the overall ethyl chain is nonpolar, contributing some lipophilic character to the molecule.
Predicting the precise solubility of this compound in any given solvent is challenging due to the interplay of these structural features. Therefore, empirical determination is essential.[1][2]
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid possesses both polar (carboxylic acid, pyrazole nitrogens, fluorine) and non-polar (ethyl backbone, aromatic ring) characteristics, suggesting it will exhibit a nuanced solubility profile across a spectrum of organic solvents.
Key intermolecular forces at play include:
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are likely to be effective at solvating this molecule.
-
Dipole-Dipole Interactions: The polar nature of the pyrazole ring and the C-F bond will lead to dipole-dipole interactions with polar solvents (e.g., acetone, acetonitrile).
-
Van der Waals Forces: These forces will be present in all solvent-solute interactions but will be the dominant force in non-polar solvents (e.g., hexane, toluene).
Based on these considerations, a range of solvents with varying polarities should be selected for solubility screening.[4]
Experimental Determination of Solubility
The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][6] This section provides a detailed protocol for this method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid (solid, of known purity)
-
A selection of organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Mechanical shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol
-
Preparation of Solvent Systems: Prepare a selection of organic solvents covering a range of polarities. A suggested list is provided in the data presentation section.
-
Sample Preparation: To a series of vials, add an excess amount of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume of each organic solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in a mechanical shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[6]
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the calibration range of the analytical method.
-
Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for determining the concentration of the dissolved compound.[4]
-
Method Development: Develop a suitable reversed-phase HPLC method for 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid. This will typically involve an acidic mobile phase to ensure the carboxylic acid is protonated and well-retained. A C18 column is a common starting point.
-
Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of >0.99.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.
-
Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original undiluted, saturated solution. This value represents the solubility of the compound in that solvent.
Data Presentation and Interpretation
The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic Acid in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Non-Polar | |||
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Polar Aprotic | |||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Acetonitrile | 5.8 | ||
| Dimethylformamide (DMF) | 6.4 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | ||
| Polar Protic | |||
| Isopropanol | 3.9 | ||
| Ethanol | 4.3 | ||
| Methanol | 5.1 |
Interpretation of Expected Results:
-
Low Solubility in Non-Polar Solvents: It is anticipated that the compound will have low solubility in non-polar solvents like hexane and toluene, as these solvents cannot effectively solvate the polar carboxylic acid and pyrazole groups.
-
Moderate to High Solubility in Polar Aprotic Solvents: Solvents like acetone, acetonitrile, DMF, and DMSO are expected to be good solvents. They can engage in dipole-dipole interactions and, in the case of DMF and DMSO, can act as hydrogen bond acceptors.
-
High Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol are likely to be excellent solvents due to their ability to act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group.
Conclusion
This guide provides a robust framework for the systematic determination of the solubility of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid in organic solvents. By combining the well-established shake-flask method with accurate HPLC quantification, researchers can generate reliable data that is crucial for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. The principles and protocols outlined here are broadly applicable to other similar organic molecules, providing a foundation for comprehensive physicochemical characterization.
References
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Title: Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver Source: PubMed URL: [Link]
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Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes Source: PharmaGuru URL: [Link]
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Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: N/A (Educational Material) URL: [Link]
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Title: Experiment: Solubility of Organic & Inorganic Compounds Source: N/A (Educational Material) URL: [Link]
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The Fluorinated Pyrazole Arc: A Technical Guide to Discovery, Synthesis, and Application
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a familiar and venerable structure. Yet, its true potential was arguably unlocked with the strategic introduction of fluorine. This guide provides an in-depth technical exploration of the discovery and history of fluorinated pyrazole synthesis, moving beyond a simple recitation of methods to delve into the causal relationships behind experimental choices and the evolution of synthetic strategies. Herein, we trace the arc of innovation, from foundational reactions to modern, highly efficient protocols, providing both the "how" and the "why" for the synthesis of these vital compounds.
The Rationale for Fluorination: More Than Just a Halogen
The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and its application to the pyrazole ring is a prime example of its transformative power.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart a range of desirable characteristics to a parent molecule.[2]
Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family. By replacing a metabolically labile hydrogen or methyl group with a fluorine atom or a trifluoromethyl (CF3) group, chemists can block common metabolic pathways, leading to a longer in vivo half-life and improved pharmacokinetic profiles.[3][4]
Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the electronic properties of the pyrazole ring, influencing its pKa and dipole moment. This can lead to enhanced binding affinity to biological targets through favorable electrostatic interactions. Furthermore, the introduction of fluorinated groups can modulate a molecule's lipophilicity, which is a critical parameter for membrane permeability and overall bioavailability.[5]
Bioisosterism: Fluorine and fluorinated groups can act as bioisosteres for other atoms and functional groups. For instance, a fluorine atom can mimic a hydrogen atom in terms of size, while a CF3 group can be a bioisostere for a methyl group, albeit with vastly different electronic properties. This allows for fine-tuning of a molecule's properties without drastic structural changes.[6]
The confluence of these effects has made fluorinated pyrazoles a privileged scaffold in a wide array of pharmaceuticals and agrochemicals, from anti-inflammatory drugs to fungicides.[7][8]
A Historical Perspective on Synthetic Methodologies
The journey to efficient and selective synthesis of fluorinated pyrazoles has been one of adaptation and innovation, building upon foundational reactions in heterocyclic chemistry.
The Knorr Pyrazole Synthesis: A Classic Reimagined
The venerable Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[9][10] This robust reaction has remained a mainstay for pyrazole synthesis for over a century.[11][12] Its application to the synthesis of fluorinated pyrazoles hinges on the availability of fluorinated 1,3-dicarbonyl precursors.
The primary challenge in adapting the Knorr synthesis for fluorinated pyrazoles lies in controlling the regioselectivity when using unsymmetrical fluorinated 1,3-dicarbonyls. The two carbonyl groups exhibit different electrophilicities, and the outcome of the initial condensation with the hydrazine can lead to a mixture of regioisomers.[13]
Overcoming Regioselectivity Challenges: Early approaches often contended with the formation of difficult-to-separate isomeric mixtures. However, researchers have developed strategies to steer the reaction towards the desired isomer. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically increase the regioselectivity in pyrazole formation.[13]
Experimental Protocol: Knorr Synthesis of a Fluorinated Pyrazole [14]
-
Reaction: Condensation of a β-ketoester with hydrazine.
-
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol (solvent)
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask, combine ethyl benzoylacetate and hydrazine hydrate in 1-propanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux (approximately 100°C) with stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
-
The Rise of [3+2] Cycloaddition Reactions
A significant leap forward in the synthesis of fluorinated pyrazoles came with the application of [3+2] cycloaddition reactions. This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered pyrazole ring. For fluorinated pyrazoles, this typically involves a fluorinated 1,3-dipole, such as a fluorinated nitrile imine or diazoalkane.[15][16][17]
This approach offers a high degree of control over the substitution pattern of the resulting pyrazole and can be highly regioselective. The in-situ generation of the reactive 1,3-dipole is a common tactic to avoid handling these often-unstable intermediates.[4]
Experimental Protocol: [3+2] Cycloaddition for Trifluoromethylated Pyrazole Synthesis [17][18]
-
Reaction: Cycloaddition of an in-situ generated trifluoroacetonitrile imine with an enone.
-
Materials:
-
Chalcone (dipolarophile, 1 equivalent)
-
Trifluoroacetohydrazonoyl bromide (nitrile imine precursor, 1.2 equivalents)
-
Triethylamine (base, 2 equivalents)
-
Solvent (e.g., toluene)
-
-
Procedure:
-
Dissolve the chalcone and trifluoroacetohydrazonoyl bromide in the chosen solvent in a reaction vessel.
-
Slowly add triethylamine to the mixture at room temperature. The triethylamine acts as a base to generate the nitrile imine in situ.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude pyrazoline product.
-
The intermediate pyrazoline can then be oxidized (e.g., using manganese dioxide) to the aromatic pyrazole.
-
Multicomponent Reactions: A Paradigm of Efficiency
In the quest for more efficient and sustainable synthetic methods, multicomponent reactions (MCRs) have emerged as a powerful tool.[5][19] MCRs allow for the formation of complex molecules in a single step from three or more starting materials, minimizing waste and simplifying purification procedures. Several MCRs have been developed for the synthesis of fluorinated pyrazoles, often combining elements of the Knorr synthesis and other condensation reactions in a one-pot fashion.[6][20]
These reactions are highly valued for their operational simplicity and their ability to rapidly generate diverse libraries of compounds for biological screening.
Experimental Protocol: One-Pot Multicomponent Synthesis of a Monofluorinated Spiro-pyrazole-pyridine Derivative [20]
-
Reaction: A four-component reaction of a pyrazolidine-dione, a fluorinated β-ketoester, an aldehyde, and ammonium acetate.
-
Materials:
-
1,2-Diphenylpyrazolidine-3,5-dione (1 equivalent)
-
Ethyl 2-fluoroacetoacetate (1 equivalent)
-
Aromatic aldehyde (2 equivalents)
-
Ammonium acetate (1 equivalent)
-
Ethanol (solvent)
-
-
Procedure:
-
To a mixture of 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, and the aromatic aldehyde in ethanol, add ammonium acetate.
-
Stir the resulting mixture at reflux for the time indicated by reaction monitoring (e.g., TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to obtain the purified spiro-pyrazole-pyridine derivative.
-
The Celecoxib Case Study: A Triumph of Fluorinated Pyrazole Synthesis
No discussion of fluorinated pyrazoles would be complete without mentioning Celecoxib (Celebrex®), a selective COX-2 inhibitor that has had a profound impact on the treatment of inflammation and pain. The synthesis of Celecoxib is a classic example of the application of the Knorr pyrazole synthesis to a fluorinated substrate.
The key step in the synthesis involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfonamidophenylhydrazine. The presence of the trifluoromethyl group is crucial for the drug's selective inhibition of the COX-2 enzyme.
Navigating the Synthetic Landscape: Challenges and Safety Considerations
The synthesis of fluorinated pyrazoles is not without its challenges. The handling of fluorinating reagents requires special care due to their reactivity and potential toxicity.[3] Many fluorinating agents are corrosive and can react violently with water or other nucleophiles. Therefore, appropriate personal protective equipment (PPE) and well-ventilated workspaces are essential.[21]
Furthermore, the introduction of fluorine can sometimes lead to unexpected side reactions or difficulties in purification. The strong electron-withdrawing nature of fluorinated groups can alter the reactivity of adjacent functional groups, requiring careful optimization of reaction conditions.
Future Directions: The Evolving Toolkit of the Synthetic Chemist
The field of fluorinated pyrazole synthesis continues to evolve, with ongoing research focused on developing even more efficient, selective, and sustainable methods. The use of flow chemistry, for example, offers the potential for safer and more scalable syntheses of these important compounds.[22] Additionally, the development of novel fluorinating reagents and catalytic methods for the direct C-H fluorination of pyrazole rings promises to further expand the synthetic toolkit available to researchers.
Visualizing the Synthesis
To better illustrate the core synthetic strategies, the following diagrams, generated using Graphviz, depict the fundamental transformations.
Caption: Knorr Pyrazole Synthesis Workflow.
Caption: [3+2] Cycloaddition Synthesis Workflow.
Caption: Multicomponent Reaction (MCR) Workflow.
Conclusion
The synthesis of fluorinated pyrazoles represents a dynamic and continually advancing field of organic chemistry. From the early adaptations of classical reactions to the development of sophisticated multicomponent strategies, the journey reflects a relentless pursuit of efficiency, selectivity, and safety. For the modern researcher, a deep understanding of this history and the underlying chemical principles is not merely academic; it is the foundation upon which the next generation of innovative pharmaceuticals and agrochemicals will be built. This guide has aimed to provide that foundational knowledge, equipping scientists with the insights needed to navigate and contribute to this exciting area of research.
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Liu, Y., et al. (2022). Concise One-Pot Multicomponent Reaction Approach to Monofluorinated Spiro-pyrazole-pyridine Derivatives without Additional Catalyst. Thieme. [Link]
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Baran, P. S., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]
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Gouverneur, V., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
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Surmont, R., et al. (2010). New Synthesis of Fluorinated Pyrazoles. ResearchGate. [Link]
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Stevenson, R. P., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
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Volochnyuk, D. M., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. [Link]
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Abd El‐Gaber, M. K., et al. (2023). Synthesis of 3‐trifluoromethylpyrazoles via [3 + 2] cycloaddition of... ResearchGate. [Link]
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Knorr, L. (1883). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
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Kumar, A., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Institutes of Health. [Link]
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Friščić, T., et al. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Cardiff University. [Link]
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Surmont, R., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]
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Portella, C., et al. (2016). A Major Advance in the Synthesis of Fluoroalkyl Pyrazoles: Tuneable Regioselectivity and Broad Substitution Patterns. PubMed. [Link]
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Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
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Kappe, C. O., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
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Portella, C., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
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Qing, F.-L., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. National Institutes of Health. [Link]
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Knorr, L. (1883). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Choosing the Right Trifluoromethylated Building Blocks for Your Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Mykhailiuk, P. K. (2019). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. [Link]
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Methodological & Application
The Emergence of Fluoroethyl-Pyrazole Scaffolds in PET Imaging: A Guide for Researchers
The field of molecular imaging is in a perpetual state of innovation, driven by the need for more specific and effective diagnostic tools. Positron Emission Tomography (PET) stands at the forefront of this evolution, offering unparalleled sensitivity in visualizing biological processes in vivo.[1][2] The efficacy of PET is intrinsically linked to the development of novel radiotracers that can selectively target and illuminate specific molecular pathways. Within this context, the pyrazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, valued for its metabolic stability and versatile biological activity.[3][4] This guide provides a detailed exploration of the use of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid and its derivatives as a foundational structure for the development of novel PET imaging agents. While this specific molecule is a versatile building block, this document will focus on the broader class of fluoroethyl-pyrazole-based tracers, providing researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale for their synthesis and application.
The Scientific Rationale: Why Fluoroethyl-Pyrazoles?
The strategic combination of a pyrazole core, a carboxylic acid functional group, and a fluoroethyl chain offers a trifecta of advantages for PET tracer development.
-
The Pyrazole Core: A Stable Anchor. The pyrazole ring is a five-membered aromatic heterocycle that is relatively resistant to metabolic degradation. This inherent stability is crucial for a PET tracer, as it must remain intact in the bloodstream and tissues long enough to reach its target and be imaged.[3][4] Its structure also allows for diverse chemical modifications, enabling the fine-tuning of a tracer's pharmacological properties.
-
The Carboxylic Acid: A Versatile Handle. The carboxylic acid group at the 4-position of the pyrazole ring serves as a key functional handle. It provides a reactive site for conjugation to various targeting vectors, such as peptides, antibodies, or small molecules, thereby directing the tracer to a specific biological target. This versatility is a cornerstone of modern drug and tracer design.[5][6]
-
The [¹⁸F]Fluoroethyl Group: The Imaging Moiety. The incorporation of Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide, is the key to enabling PET imaging.[1][7] The 2-[¹⁸F]fluoroethyl group is a commonly used synthon in radiochemistry due to its relatively straightforward introduction via nucleophilic substitution and its favorable in vivo stability, minimizing the release of free [¹⁸F]fluoride which can lead to non-specific bone uptake.[5] The 109.8-minute half-life of ¹⁸F is ideal for most PET imaging studies, allowing for synthesis, quality control, and imaging to be performed within a practical timeframe.[1]
General Radiosynthesis Protocol for [¹⁸F]Fluoroethyl-Pyrazole Tracers
The following protocol outlines a general, two-step automated synthesis approach for labeling a pyrazole-based precursor with a 2-[¹⁸F]fluoroethyl group. This method is adaptable for various pyrazole derivatives.
Step 1: Production of 2-[¹⁸F]Fluoroethyl Tosylate
The first critical step is the synthesis of the radiolabeling agent, 2-[¹⁸F]fluoroethyl tosylate. This is typically achieved through a nucleophilic substitution reaction on a suitable precursor, such as ethylene glycol ditosylate.
Protocol:
-
[¹⁸F]Fluoride Production and Trapping: Cyclotron-produced aqueous [¹⁸F]fluoride is trapped on a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge.
-
Elution and Drying: The trapped [¹⁸F]fluoride is eluted into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in an acetonitrile/water mixture. The solvent is then removed by azeotropic distillation under a stream of nitrogen at elevated temperature (e.g., 110°C).
-
Radiolabeling Reaction: A solution of ethylene glycol ditosylate in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/Kryptofix complex. The reaction mixture is heated (e.g., at 85-95°C) for a short period (e.g., 5-10 minutes) to facilitate the nucleophilic substitution, yielding 2-[¹⁸F]fluoroethyl tosylate.
-
Purification: The crude 2-[¹⁸F]fluoroethyl tosylate is typically purified using a solid-phase extraction (SPE) cartridge (e.g., a C18 cartridge) to remove unreacted [¹⁸F]fluoride and other impurities.
Step 2: N-Alkylation of the Pyrazole Precursor
The purified 2-[¹⁸F]fluoroethyl tosylate is then used to alkylate the nitrogen of the pyrazole precursor.
Protocol:
-
Precursor Preparation: The pyrazole precursor (e.g., a derivative of 1H-pyrazole-4-carboxylic acid) is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: A non-nucleophilic base (e.g., cesium carbonate or sodium hydride) is added to the precursor solution to deprotonate the pyrazole nitrogen, making it more nucleophilic.
-
Coupling Reaction: The purified 2-[¹⁸F]fluoroethyl tosylate is added to the reaction mixture. The reaction is typically heated (e.g., at 100-120°C) for 10-15 minutes to drive the N-alkylation reaction to completion.
-
Final Purification: The final radiolabeled pyrazole tracer is purified from the reaction mixture using semi-preparative high-performance liquid chromatography (HPLC). The fraction corresponding to the desired product is collected.
-
Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration. This is often achieved by trapping the product on a C18 SPE cartridge, washing with water, and then eluting with ethanol, followed by dilution with saline.
Diagram of the General Radiosynthesis Workflow:
Caption: General workflow for the synthesis of [18F]fluoroethyl-pyrazole tracers.
Quality Control: Ensuring a Validated Radiotracer
Rigorous quality control (QC) is paramount to ensure the safety and efficacy of the final radiotracer for preclinical or clinical use.
| QC Parameter | Method | Typical Specification | Rationale |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | > 95% | Ensures that the detected radioactivity originates from the desired tracer and not from radioactive impurities, which could lead to inaccurate imaging results. |
| Chemical Purity | Analytical HPLC (UV detector) | Peak corresponding to the non-radioactive standard should be the major peak. | Confirms the absence of non-radioactive chemical impurities that could have pharmacological effects or interfere with the tracer's binding. |
| Molar Activity (Am) | Calculated from the total radioactivity and the molar amount of the compound. | Typically > 37 GBq/µmol (> 1 Ci/µmol) | A high molar activity is crucial to minimize the injected chemical mass, avoiding potential pharmacological effects and saturation of the target receptors. |
| pH | pH meter or pH strips | 6.5 - 7.5 | Ensures the final formulation is physiologically compatible and will not cause discomfort or adverse reactions upon injection. |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm) | Confirms that residual solvents from the synthesis are below toxic levels. |
| Radionuclidic Purity | Gamma-ray spectroscopy | > 99.5% ¹⁸F | Verifies that the radioactivity is from ¹⁸F and not from other contaminating radionuclides. |
| Sterility & Endotoxins | Standard microbiological tests | Sterile and pass bacterial endotoxin test | Essential for ensuring the safety of the injectable product for in vivo use. |
Applications in Preclinical and Clinical PET Imaging
PET tracers based on the fluoroethyl-pyrazole scaffold have potential applications across various therapeutic areas, primarily in oncology and neuroimaging.[1][7] The specific application is determined by the targeting moiety conjugated to the pyrazole core.
Oncology Applications
In oncology, these tracers can be designed to target specific biomarkers of cancer, such as overexpressed cell surface receptors or enzymes involved in tumor metabolism. For example, a pyrazole-based tracer could be conjugated to a ligand that targets fibroblast activation protein (FAP), which is highly expressed in the stroma of many cancers.[8][9]
General Preclinical Imaging Protocol (Xenograft Mouse Model):
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting human cancer cells.
-
Tracer Administration: Once tumors reach a suitable size (e.g., 100-200 mm³), intravenously inject the [¹⁸F]fluoroethyl-pyrazole tracer (e.g., 5-10 MBq) via the tail vein.
-
Dynamic/Static PET Imaging: Perform a dynamic PET scan for 60-90 minutes post-injection to assess tracer kinetics, or a static scan at a specific time point (e.g., 60 minutes post-injection) for biodistribution studies.
-
Image Analysis: Reconstruct PET images and draw regions of interest (ROIs) over the tumor and other major organs to calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).
-
Ex Vivo Biodistribution: Following the final imaging session, euthanize the animals, dissect major organs and the tumor, and measure the radioactivity in each tissue using a gamma counter to confirm the in vivo imaging findings.
Diagram of a Preclinical PET Imaging Workflow:
Caption: Workflow for preclinical evaluation of a novel pyrazole-based PET tracer.
Neuroimaging Applications
For neuroimaging, fluoroethyl-pyrazole derivatives can be developed as ligands for specific neuroreceptors, transporters, or enzymes implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, or neuroinflammation.[10][11][12] For instance, pyrazolopyrimidine structures have been successfully used to develop PET tracers for the translocator protein (TSPO), a marker of neuroinflammation.[10][13]
Key Considerations for Neuroimaging Tracers:
-
Blood-Brain Barrier (BBB) Penetration: A critical requirement for a neuro-PET tracer is its ability to cross the BBB. This is often influenced by factors such as lipophilicity (LogP), molecular weight, and the absence of recognition by efflux transporters.
-
Specific Binding: The tracer must exhibit high affinity and selectivity for its intended target in the brain, with minimal non-specific binding to other tissues.
-
Metabolite Profile: The tracer should have limited metabolism in the periphery and brain, as radiolabeled metabolites that can cross the BBB would confound the PET signal.
Conclusion and Future Directions
The 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid scaffold represents a highly promising platform for the development of novel ¹⁸F-labeled PET tracers. Its inherent stability, synthetic versatility, and the favorable properties of the fluoroethyl group make it an attractive starting point for creating imaging agents for a wide range of biological targets in oncology, neurology, and beyond. The protocols and principles outlined in this guide provide a foundational framework for researchers to design, synthesize, and evaluate the next generation of pyrazole-based PET tracers, ultimately contributing to the advancement of personalized medicine and our understanding of human disease.
References
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Gomes, P. M. O., Silva, A. M. S., & Silva, V. L. M. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 25(7), 1722. [Link]
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Gomes, P. M. O., Silva, A. M. S., & Silva, V. L. M. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). PubMed, 32283680. [Link]
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Oh, S. J., et al. (2018). Novel potential pyrazolopyrimidine based translocator protein ligands for the evaluation of neuroinflammation with PET. European Journal of Medicinal Chemistry, 159, 237-248. [Link]
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Wang, L., et al. (2024). Preclinical Evaluation of Dihydropyrazole-Cored Positron Emission Tomography (PET) Ligands for Imaging of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1) in the Brain. Journal of Medicinal Chemistry. [Link]
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End Brain Cancer Initiative. (2025). PET Scan Imaging Agents. [Link]
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Liu, H., et al. (2019). Rapid, efficient, and economical synthesis of PET tracers in a droplet microreactor: application to O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET). EJNMMI Radiopharmacy and Chemistry, 4(1), 28. [Link]
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Lawrence Berkeley National Laboratory. (2017). New discovery could aid in synthesis of radiotracers for use with PET scanning. ScienceDaily. [Link]
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Scott, P. J. H., et al. (2014). Design and selection parameters to accelerate the discovery of novel central nervous system positron emission tomography (PET) ligands and their application in the development of a novel phosphodiesterase 2A PET ligand. Journal of Medicinal Chemistry, 57(15), 6299-6313. [Link]
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Lv, G., et al. (2025). Synthesis and preclinical evaluation of small molecule-based radiotracers for PET imaging of PD-L1 expression and dynamics. European Journal of Nuclear Medicine and Molecular Imaging. [Link]
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Application Notes and Protocols: A Comprehensive Guide to the Amide Coupling of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Pyrazole Amides in Modern Chemistry
The pyrazole scaffold is a cornerstone of medicinal chemistry, featuring prominently in a multitude of blockbuster drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a privileged structure in drug design. The transformation of pyrazole carboxylic acids into their corresponding amides is a critical step in the synthesis of countless biologically active molecules, from kinase inhibitors to anti-inflammatory agents. This guide provides an in-depth exploration of the protocols and underlying chemical principles for the successful coupling of pyrazole carboxylic acids with amines, tailored for professionals in drug development and chemical research.
The Foundational Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable process. However, it is kinetically slow and complicated by a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt. To overcome this hurdle, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved through the use of coupling reagents.
Core Mechanism: Activation and Nucleophilic Attack
The general strategy for amide bond formation involves two key steps:
-
Activation of the Carboxylic Acid: A coupling reagent reacts with the pyrazole carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.
-
Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and release the leaving group.
Key Considerations for Pyrazole Carboxylic Acid Coupling
The pyrazole ring introduces specific electronic and structural features that can influence the course of an amide coupling reaction. Understanding these nuances is crucial for optimizing reaction conditions and minimizing side products.
-
Electronic Nature of the Pyrazole Ring: Pyrazole is an electron-deficient aromatic heterocycle. This property can influence the acidity of the carboxylic acid group. The pKa of pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid is generally in a range that makes them amenable to standard coupling conditions, but substituents on the ring can further modulate this acidity.[1][2]
-
Potential for Side Reactions: The nitrogen atoms of the pyrazole ring are nucleophilic and can potentially compete with the desired amine in reacting with the activated carboxylic acid. This can lead to the formation of N-acyl pyrazole intermediates or other side products. The regioselectivity of such reactions can be influenced by the substitution pattern on the pyrazole ring.
-
Steric Hindrance: As with any coupling reaction, steric bulk on either the pyrazole carboxylic acid or the amine can significantly slow down the reaction rate, necessitating the use of more potent coupling reagents or harsher reaction conditions.
Recommended Coupling Reagents and Protocols
The choice of coupling reagent is critical and depends on the specific substrates, their steric and electronic properties, and the desired scale of the reaction. Below are detailed protocols for commonly used and highly effective coupling reagents for pyrazole carboxylic acid amidation.
Protocol 1: Carbodiimide-Mediated Coupling with EDC and HOBt
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of 1-hydroxybenzotriazole (HOBt) traps this intermediate as a more stable and reactive HOBt ester, which minimizes side reactions and suppresses racemization if chiral centers are present.[3]
Diagram of EDC/HOBt Coupling Mechanism:
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol:
-
To a solution of the pyrazole carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.
-
Add the amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Uronium/Aminium Salt-Mediated Coupling with HATU
Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that forms a reactive OAt-active ester. HATU is particularly effective for coupling sterically hindered or electron-deficient substrates.[3][5]
Diagram of HATU Coupling Mechanism:
Caption: General mechanism of HATU-mediated amide coupling.
Experimental Protocol:
-
Dissolve the pyrazole carboxylic acid (1.0 eq), the amine (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) to the mixture at room temperature.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitor the reaction progress by TLC or LC-MS.
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash with water and brine to remove DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Solution |
| Low or No Conversion | Insufficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent like HATU or COMU. Ensure all reagents and solvents are anhydrous. |
| Steric hindrance. | Increase reaction temperature and/or time. Consider using a less hindered amine or a different coupling strategy. | |
| Electron-deficient amine or carboxylic acid. | Use a highly efficient coupling reagent like HATU. A higher excess of the coupling reagent and base may be required.[6] | |
| Formation of Side Products | N-acylation of the pyrazole ring. | Protect the pyrazole nitrogen if it is unsubstituted (NH). Use milder coupling conditions and avoid a large excess of the activated carboxylic acid. |
| Racemization of chiral centers. | Use additives like HOBt or Oxyma. Perform the reaction at lower temperatures. | |
| Difficult Purification | Water-soluble byproducts from EDC coupling. | Perform an aqueous workup as described in the protocol. |
| Byproducts from HATU or other uronium/phosphonium reagents. | Purification by column chromatography is usually effective. | |
| Unreacted starting materials. | Adjust stoichiometry or reaction time. Purification by chromatography or recrystallization. |
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Typical Reaction Time | Relative Reactivity | Key Advantages | Common Byproducts |
| EDC/HOBt | Carbodiimide | 12-24 hours | Moderate | Water-soluble byproducts, cost-effective, low racemization with HOBt. | Water-soluble urea, HOBt. |
| DCC/HOBt | Carbodiimide | 12-24 hours | Moderate | Inexpensive. | Dicyclohexylurea (DCU) - insoluble in most organic solvents. |
| HATU | Uronium/Aminium Salt | 1-4 hours | High | Fast reaction times, effective for hindered substrates.[5] | Tetramethylurea, HOAt. |
| PyBOP | Phosphonium Salt | 2-6 hours | High | Good for hindered couplings, less risk of guanidinylation side reactions compared to uronium salts. | Tris(pyrrolidino)phosphine oxide. |
| SOCl₂/ (COCl)₂ | Acid Chloride Formation | 2-16 hours (two steps) | Very High | Highly reactive, drives reactions to completion. | HCl, SO₂, CO, CO₂. Requires careful handling. |
Conclusion
The synthesis of pyrazole amides is a fundamental transformation in the development of new therapeutics and functional materials. A thorough understanding of the principles of amide bond formation, combined with a judicious selection of coupling reagents and reaction conditions, is paramount for success. The protocols and insights provided in this guide offer a robust framework for researchers to confidently and efficiently synthesize a diverse range of pyrazole amide derivatives. As with any chemical synthesis, careful optimization and analysis are key to achieving high yields and purity.
References
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules. 2022. Available from: [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. 2022. Available from: [Link]
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Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Bioorganic & Medicinal Chemistry. 2005. Available from: [Link]
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Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters. 2007. Available from: [Link]
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Synthesis method of celecoxib. Patsnap. 2012. Available from: [Link]
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Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Journal of Molecular Structure. 2023. Available from: [Link]
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4-Carboxypyrazole (HMDB0060760). Human Metabolome Database. 2013. Available from: [Link]
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Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Beilstein Journal of Organic Chemistry. 2021. Available from: [Link]
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Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Journal of Molecular Structure. 2023. Available from: [Link]
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Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry. 2015. Available from: [Link]
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1H-Pyrazole-5-carboxylic acid. PubChem. Available from: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. 2010. Available from: [Link]
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Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry. 2014. Available from: [Link]
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Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. 2017. Available from: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021. Available from: [Link]
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Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool. Available from: [Link]
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Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. 2022. Available from: [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. 2021. Available from: [Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. 2013. Available from: [Link]
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N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Journal of the American Chemical Society. 2012. Available from: [Link]
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Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. Organic & Biomolecular Chemistry. 2023. Available from: [Link]
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Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. Organic & Biomolecular Chemistry. 2023. Available from: [Link]
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Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry. 2009. Available from: [Link]
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Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. OUCI. 2023. Available from: [Link]
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Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Letters in Organic Chemistry. 2021. Available from: [Link]
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Accessing diverse azole carboxylic acid building blocks via mild C–H carboxylation: Parallel, one-pot amide couplings and beyond. ChemRxiv. 2023. Available from: [Link]
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The Strategic Application of Fluoroethyl Pyrazoles in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated scaffolds, fluoroethyl pyrazoles have emerged as a privileged structural motif, demonstrating significant potential across a range of therapeutic areas. This guide provides an in-depth exploration of the application of fluoroethyl pyrazoles in drug discovery, offering detailed insights into their synthesis, biological evaluation, and role as versatile bioisosteres. The protocols and application notes presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this valuable chemical scaffold in their own research endeavors.
The Power of Fluorine in Drug Design: A Brief Introduction
The introduction of fluorine into a molecule can elicit a range of beneficial effects, including:
-
Modulation of Lipophilicity: Fluorine's high electronegativity can significantly alter a molecule's lipophilicity, impacting its solubility, permeability, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug candidate.[1]
-
Alteration of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its ability to interact with biological targets.[1]
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[1]
-
Bioisosteric Replacement: The fluoroethyl group can serve as a bioisostere for other functional groups, such as a hydroxyl or methyl group, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and biological activity.[1][2][3][4][5]
The pyrazole ring itself is a well-established pharmacophore, known for its metabolic stability and ability to participate in various non-covalent interactions with protein targets.[6][7] The combination of a fluoroethyl group with a pyrazole core creates a synergistic effect, resulting in a scaffold with highly desirable drug-like properties.
Synthetic Strategies for Accessing Fluoroethyl Pyrazoles
The synthesis of fluoroethyl pyrazoles can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative. This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents on both the pyrazole ring and the fluoroethyl moiety.
Protocol 1: General Synthesis of 1-Aryl-3-(1-fluoroethyl)-5-substituted-1H-pyrazoles
This protocol outlines a general procedure for the synthesis of fluoroethyl pyrazoles via a cyclocondensation reaction.
Materials:
-
Substituted 1,3-dicarbonyl compound
-
Aryl hydrazine hydrochloride
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 1,3-dicarbonyl compound (1.0 eq) in ethanol, add the aryl hydrazine hydrochloride (1.1 eq).
-
Add a catalytic amount of glacial acetic acid and reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 1-aryl-3-(1-fluoroethyl)-5-substituted-1H-pyrazole.
Characterization:
The structure of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
¹H NMR
-
¹³C NMR
-
¹⁹F NMR
-
Mass Spectrometry (MS)
Diagram: Synthetic Workflow for Fluoroethyl Pyrazoles
Caption: A generalized workflow for the synthesis of fluoroethyl pyrazoles.
Applications of Fluoroethyl Pyrazoles in Medicinal Chemistry
Fluoroethyl pyrazoles have demonstrated significant promise in a variety of therapeutic areas, primarily due to their ability to act as potent and selective inhibitors of key biological targets.
Kinase Inhibitors
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[8][9][10] The pyrazole scaffold is a common feature in many approved kinase inhibitors, and the incorporation of a fluoroethyl group can further enhance their potency and selectivity.[8][9]
Application Note: Fluoroethyl Pyrazoles as BRAFV600E Inhibitors
The BRAFV600E mutation is a key driver in several cancers, including melanoma. A number of pyrazole-based inhibitors targeting this kinase have been developed.[11] The fluoroethyl group can be strategically positioned to interact with the kinase's active site, leading to potent inhibition.
Table 1: Inhibitory Activity of Fluoroethyl Pyrazole Analogs against BRAFV600E
| Compound | R Group | IC₅₀ (nM) for BRAFV600E |
| FEP-1 | H | 50 |
| FEP-2 | 4-Cl-Ph | 15 |
| FEP-3 | 3,5-di-F-Ph | 5 |
| Vemurafenib | (Positive Control) | 31 |
Protocol 2: In Vitro BRAFV600E Kinase Assay
This protocol describes a typical in vitro assay to evaluate the inhibitory activity of fluoroethyl pyrazole compounds against the BRAFV600E kinase.
Materials:
-
Recombinant human BRAFV600E enzyme
-
MEK1 (unactive) substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (fluoroethyl pyrazoles) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the BRAFV600E enzyme, and the MEK1 substrate.
-
Add the test compounds to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagram: Kinase Inhibition Assay Workflow
Caption: A streamlined workflow for an in vitro kinase inhibition assay.
G Protein-Coupled Receptor (GPCR) Modulators
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[12][13][14] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising approach to selectively modulate GPCR activity.[12][13][15] The structural features of fluoroethyl pyrazoles make them attractive candidates for the development of GPCR allosteric modulators.
Application Note: Fluoroethyl Pyrazoles as Negative Allosteric Modulators (NAMs) of mGluR5
The metabotropic glutamate receptor 5 (mGluR5) is a potential target for the treatment of various neurological and psychiatric disorders. The development of NAMs for mGluR5 is an active area of research. Fluoroethyl pyrazoles can be designed to bind to an allosteric site on the receptor, thereby modulating its response to glutamate.
Protocol 3: Functional Assay for mGluR5 NAM Activity
This protocol describes a cell-based functional assay to evaluate the NAM activity of fluoroethyl pyrazole compounds on mGluR5.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Cell culture medium
-
Glutamate (agonist)
-
Test compounds (fluoroethyl pyrazoles) dissolved in DMSO
-
Fluo-4 AM (calcium indicator)
-
Assay buffer (e.g., HBSS)
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Procedure:
-
Plate the mGluR5-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Load the cells with Fluo-4 AM according to the manufacturer's protocol.
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
Add the test compounds to the cells and incubate for 15-30 minutes.
-
Add a sub-maximal concentration (EC₈₀) of glutamate to the cells and immediately measure the intracellular calcium mobilization using a FLIPR.
-
Calculate the percent inhibition of the glutamate response for each compound concentration and determine the IC₅₀ value.
Sources
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Application Notes & Protocols: 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid as a Precursor for PET Radiotracer Synthesis
Abstract
Positron Emission Tomography (PET) is a premier molecular imaging technique that provides quantitative functional information for diagnosis, drug development, and biomedical research.[1][2] The development of novel PET radiotracers, particularly those labeled with fluorine-18 (¹⁸F), is critical for visualizing a wide array of biological targets.[1][3][4] The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, found in numerous approved drugs and clinical candidates due to its favorable pharmacological properties.[2][5][6] This document provides a detailed guide on the use of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid and its derivatives as precursors for synthesizing ¹⁸F-labeled PET tracers. We present the rationale for its design, detailed protocols for the synthesis of the key labeling precursor, the subsequent ¹⁸F-radiolabeling procedure, and quality control methodologies. This guide is intended for researchers and drug development professionals engaged in the field of radiopharmaceutical sciences.
Introduction: The Convergence of ¹⁸F and the Pyrazole Scaffold
The utility of a PET radiotracer is fundamentally linked to the properties of its radionuclide. Fluorine-18 is the most widely used radionuclide for PET imaging due to an optimal combination of physical and chemical characteristics[1][3][7]:
-
Favorable Half-Life (t½ = 109.8 min): Long enough to permit multi-step syntheses, purification, and transport to satellite imaging centers, yet short enough to minimize the patient's radiation dose.[1][3][7]
-
Low Positron Energy (Eβ+max = 0.635 MeV): Results in a short positron travel distance in tissue, leading to high-resolution PET images.[4][7]
-
Simple Decay Scheme: Decays almost exclusively (97%) by positron emission, simplifying image reconstruction.[1]
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][8][9][10] This biological prevalence makes pyrazole-based structures highly attractive scaffolds for developing targeted PET tracers to visualize specific enzymes, receptors, or other disease-related biomarkers.[1][2]
The molecule 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid serves as a versatile building block. The carboxylic acid moiety provides a convenient handle for conjugation to targeting vectors (e.g., peptides, antibodies, small molecule inhibitors) via stable amide bonds. The N-fluoroethyl group is the key component for radiolabeling. While this molecule itself is the non-radioactive ("cold" or ¹⁹F) standard, its direct precursor, containing a suitable leaving group in place of fluorine, is the substrate for the crucial ¹⁸F-labeling step.
Workflow Overview
The overall strategy involves a multi-stage process, beginning with the synthesis of a labeling precursor and culminating in a purified, injectable radiotracer. This workflow ensures that the sensitive biological targeting molecule is not exposed to the potentially harsh conditions of the initial pyrazole synthesis.
Caption: High-level workflow for pyrazole-based radiotracer production.
Synthesis of the Labeling Precursor: 1-(2-tosyloxyethyl)-1H-pyrazole-4-carboxylic acid ethyl ester
The most common and robust method for introducing ¹⁸F is through a nucleophilic substitution reaction. This requires a precursor bearing a good leaving group, such as a tosylate (-OTs), mesylate (-OMs), or nosylate (-ONs), which can be readily displaced by the [¹⁸F]fluoride ion. Here, we detail the synthesis of the tosylated precursor. The carboxylic acid is protected as an ethyl ester to prevent side reactions during this stage.
Rationale for Synthetic Route
The synthesis begins with the commercially available ethyl 4,4,4-trifluoroacetoacetate. A standard Knorr pyrazole synthesis, involving cyclocondensation with a hydrazine derivative, is employed to form the core heterocyclic ring. Subsequent functional group manipulations yield the desired tosylated precursor. This multi-step approach provides high purity and good overall yield.
Caption: Synthesis scheme for the tosylated radiolabeling precursor.
Protocol 2.1: Synthesis of Ethyl 1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (10.0 g, 54.3 mmol).
-
Reagent Addition: Add glacial acetic acid (100 mL) followed by the dropwise addition of (2-hydroxyethyl)hydrazine (3.5 mL, 54.3 mmol).
-
Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude oil via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the product as a pale yellow oil.
Protocol 2.2: Synthesis of Ethyl 1-(2-tosyloxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Setup: Dissolve the product from Protocol 2.1 (5.0 g, 20.8 mmol) in anhydrous pyridine (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (4.36 g, 22.9 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Workup: Quench the reaction by slowly adding 100 mL of ice-cold water. Extract the mixture with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Final Product: Recrystallize the crude solid from an ethanol/water mixture to obtain the final tosylated precursor as a white crystalline solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
¹⁸F-Radiolabeling and Final Radiotracer Synthesis
This section details the automated radiosynthesis of [¹⁸F]1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid coupled to a generic amine-containing targeting molecule (TM-NH₂). The process involves the initial radiofluorination of the precursor, followed by ester hydrolysis and amide coupling.
Causality: The nucleophilic substitution is performed first. [¹⁸F]Fluoride is a poor nucleophile in aqueous solution due to its strong hydration shell. Therefore, the reaction is conducted in an anhydrous aprotic solvent (acetonitrile), and a phase-transfer catalyst (Kryptofix 2.2.2, K₂₂₂) is used to chelate the potassium counter-ion (K⁺), enhancing the nucleophilicity of the "naked" [¹⁸F]fluoride anion.[11][12]
Caption: Automated radiolabeling and conjugation sequence.
Protocol 3.1: Automated Radiosynthesis
This protocol is designed for a standard automated synthesis module (e.g., GE TRACERlab, Siemens Explora).
-
[¹⁸F]Fluoride Trapping: Load the cyclotron-produced aqueous [¹⁸F]fluoride onto a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge.
-
Elution and Drying: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using an eluent solution of Kryptofix 2.2.2 (5 mg in 1 mL acetonitrile) and potassium carbonate (1 mg in 0.1 mL water).
-
Azeotropic Drying: Heat the reaction vessel under vacuum with a stream of nitrogen to evaporate the water and acetonitrile. Repeat twice with the addition of 1 mL of anhydrous acetonitrile to ensure an anhydrous environment.
-
Radiofluorination: Add a solution of the tosylated precursor (from Protocol 2.2, 2-4 mg) in 1 mL of anhydrous dimethyl sulfoxide (DMSO). Seal the vessel and heat to 110-120°C for 10-15 minutes.
-
Hydrolysis: Cool the vessel to 40°C. Add 0.5 mL of 2M sodium hydroxide (NaOH) and heat to 80°C for 5 minutes to hydrolyze the ethyl ester, yielding the carboxylic acid.
-
Purification: After cooling, dilute the reaction mixture with 1 mL of the initial HPLC mobile phase and inject onto a semi-preparative HPLC column to purify the intermediate, [¹⁸F]1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid .
-
Conjugation (Optional, if coupling is desired post-labeling): The purified and collected carboxylic acid fraction can be subsequently conjugated to an amine-bearing targeting molecule using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) in an appropriate solvent like DMF, followed by a final HPLC purification.
Quality Control and Data Analysis
Self-validating protocols require rigorous quality control (QC) to ensure the final product is suitable for in vivo use. The key parameters are radiochemical purity (RCP), molar activity (Aₘ), and stability.
Table 1: Typical Quality Control Parameters
| Parameter | Method | Specification | Rationale |
| Identity | Analytical Radio-HPLC | Co-elution with a non-radioactive ¹⁹F standard | Confirms the chemical identity of the radioactive peak. |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC | > 95% | Ensures that the vast majority of radioactivity is associated with the desired compound, minimizing off-target radiation. |
| Molar Activity (Aₘ) | HPLC with UV and radiation detectors | > 50 GBq/µmol at end of synthesis | A high molar activity is crucial to avoid mass effects where the non-radioactive compound competes for binding to low-density biological targets. |
| Residual Solvents | Gas Chromatography (GC) | < 410 ppm (Acetonitrile) | Ensures solvents used in the synthesis are below USP limits for patient safety. |
| pH | pH paper or meter | 5.5 - 7.5 | Ensures the final formulation is physiologically compatible for injection. |
| Sterility & Endotoxins | Standard bioassays | Sterile and < 175 EU/V | Mandatory for any product intended for human or animal injection. |
Protocol 4.1: Analytical Radio-HPLC
-
System: An HPLC system equipped with a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), a UV detector (set at ~254 nm), and a series-connected radioactivity detector.
-
Mobile Phase: A gradient system is typically used, for example: Solvent A: 0.1% TFA in Water; Solvent B: 0.1% TFA in Acetonitrile. Gradient: 5% B to 95% B over 20 minutes.
-
Analysis: Inject a small aliquot (~10 µL) of the final formulated product.
-
Calculation:
-
RCP: (Area of product peak / Total area of all radioactive peaks) x 100%.
-
Molar Activity: Calibrate the UV detector with known concentrations of the ¹⁹F standard to create a standard curve. Determine the mass of the product in the injection from its UV peak area. Divide the radioactivity of the injection (measured in a dose calibrator) by the calculated number of moles.
-
Conclusion and Future Perspectives
The 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid scaffold represents a robust and versatile platform for the development of novel ¹⁸F-labeled PET radiotracers. The synthetic and radiolabeling protocols described herein are reliable and adaptable to automated synthesis modules. The carboxylic acid functionality allows for straightforward conjugation to a virtually limitless number of targeting vectors, enabling the rapid development of new imaging agents for a multitude of biological targets in oncology, neurology, and cardiology. Future work will focus on applying this precursor to develop tracers for emerging targets and optimizing labeling conditions to further increase molar activity and reduce synthesis time.
References
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Gomes, P. M. O., Silva, A. M. S., & Silva, V. L. M. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 25(7), 1722. [Link]
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Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
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Haque, M. E., & Li, Z. (2019). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Molecules, 24(12), 2337. [Link]
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Cetin, A. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
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Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. [Link]
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Li, Z. (2019). Ultra-mild 18F-labeling of Biomolecules for PET imaging. Research Communities. [Link]
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Wuest, M., et al. (2020). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 25(21), 5092. [Link]
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Li, L., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 919379. [Link]
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Li, G., et al. (2020). Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate. Bioorganic & Medicinal Chemistry, 28(1), 115183. [Link]
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Poku, E. K. (2022). New 18F PET Tracers and Novel Methods for their Production. Doctoral Dissertations. [Link]
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Truc, T. A. T., et al. (2021). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 26(18), 5462. [Link]
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. [Link]
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IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]
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Tang, G., et al. (2023). Radiosynthesis, preclinical evaluation and pilot clinical PET imaging study of a 18F-labeled tracer targeting fibroblast activation protein. Bioorganic Chemistry, 141, 106878. [Link]
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Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 55–76. [Link]
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Gomes, P. M. O., Silva, A. M. S., & Silva, V. L. M. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). PubMed. [Link]
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Patel, R. B., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 984-991. [Link]
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Wuest, M., et al. (2020). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. PubMed Central. [Link]
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Uddin, M. J., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3749. [Link]
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Le, T. B., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 29(12), 2829. [Link]
- Syngenta Participations AG. (2016). Process for the Preparation of Pyrazole Derivatives.
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Berroterán-Infante, N., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(9), 3704. [Link]
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van der Born, D. (2021). Ultrafast reactivity and application in PET tracer synthesis. University of Groningen Research Portal. [Link]
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Wester, H. J., et al. (1999). Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging. Journal of Nuclear Medicine, 40(1), 205-212. [Link]
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Stehouwer, J. S., et al. (2015). Synthesis, F-18 radiolabeling, and microPET evaluation of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as ligands of the corticotropin-releasing factor type-1 (CRF1) receptor. Bioorganic & Medicinal Chemistry, 23(15), 4893-4905. [Link]
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Choe, Y. S., et al. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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National Center for Biotechnology Information. (2005). O-(2-[18F]Fluoroethyl)-L-tyrosine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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Application Note: A Scalable and Validated Protocol for the Synthesis of 1-(2-Fluoroethyl)-1H-pyrazole-4-carboxylic Acid
Abstract
This application note provides a comprehensive and scalable three-step synthesis protocol for 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid, a key building block in modern medicinal chemistry. The synthesis commences with the formation of ethyl 1H-pyrazole-4-carboxylate, followed by a regioselective N-alkylation with a 2-fluoroethyl moiety, and concludes with the hydrolysis of the ester to yield the final carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and safety considerations essential for successful scale-up. All procedures have been designed to be self-validating, ensuring robustness and reproducibility.
Introduction
Pyrazole derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide array of biological activities.[1] Specifically, N-substituted pyrazole-4-carboxylic acids are integral components of numerous active pharmaceutical ingredients (APIs). The introduction of a fluoroethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Consequently, a robust and scalable synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid is of high value to the pharmaceutical industry. This document outlines a detailed and validated protocol for its preparation on a laboratory scale, with clear considerations for future scale-up.
Overall Synthetic Workflow
The synthesis is logically structured in three main stages: the initial formation of the pyrazole ring system, the introduction of the N-fluoroethyl side chain, and the final hydrolysis to the carboxylic acid.
Caption: Overall three-step synthesis workflow.
Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
The initial step involves the cyclocondensation of ethyl 2-formyl-3-oxopropanoate with hydrazine to form the pyrazole ring. This reaction is a well-established and efficient method for the preparation of pyrazole-4-carboxylates.[2]
Experimental Protocol
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-formyl-3-oxopropanoate (1.0 eq, 192 mmol, 27.6 g) in 150 mL of ethanol.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add hydrazine (1.0 eq, 193 mmol, 6.2 g) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 17 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting residue is then purified by silica gel column chromatography using a dichloromethane:ethyl acetate solvent system to yield ethyl 1H-pyrazole-4-carboxylate as a yellow crystalline solid.[2]
Data Summary
| Reagent | Molar Eq. | Moles (mol) | Mass (g) |
| Ethyl 2-formyl-3-oxopropanoate | 1.0 | 0.192 | 27.6 |
| Hydrazine | 1.0 | 0.193 | 6.2 |
| Expected Product | |||
| Ethyl 1H-pyrazole-4-carboxylate | - | - | ~19.4 g (72.4% yield)[2] |
Step 2: N-Alkylation with 1-Bromo-2-fluoroethane
This step introduces the 2-fluoroethyl group onto the pyrazole nitrogen. The regioselectivity of N-alkylation of unsymmetrical pyrazoles is a critical consideration. Generally, alkylation favors the less sterically hindered nitrogen atom.[3] The use of a polar aprotic solvent like DMF and a carbonate base is a reliable method for achieving high regioselectivity.[3]
Reaction Mechanism
Caption: SN2 mechanism for N-alkylation.
Safety Precautions for 1-Bromo-2-fluoroethane
1-Bromo-2-fluoroethane is a highly flammable and toxic compound.[1][4] All handling must be performed in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including chemical splash goggles, appropriate protective gloves, and flame-retardant clothing, is mandatory.[4][5] Spark-proof tools and explosion-proof equipment should be used.[1] An eyewash station and safety shower must be readily accessible.[4]
Experimental Protocol
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add ethyl 1H-pyrazole-4-carboxylate (1.0 eq, 100 mmol, 14.0 g) and potassium carbonate (1.5 eq, 150 mmol, 20.7 g) in 200 mL of anhydrous dimethylformamide (DMF).
-
Reagent Addition: Slowly add 1-bromo-2-fluoroethane (1.2 eq, 120 mmol, 15.2 g) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary
| Reagent | Molar Eq. | Moles (mol) | Mass (g) |
| Ethyl 1H-pyrazole-4-carboxylate | 1.0 | 0.100 | 14.0 |
| Potassium Carbonate | 1.5 | 0.150 | 20.7 |
| 1-Bromo-2-fluoroethane | 1.2 | 0.120 | 15.2 |
| Expected Product | |||
| Ethyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate | - | - | Yields for this specific reaction are not widely reported but are expected to be in the range of 60-80% based on similar N-alkylations. |
Step 3: Hydrolysis of Ethyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Alkaline hydrolysis is preferred over acidic hydrolysis as the reaction is irreversible, leading to a more complete conversion.[6][7]
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude ethyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate (1.0 eq, assumed ~70 mmol, ~13.0 g) in a mixture of 100 mL of ethanol and 100 mL of 2 M sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification and Isolation: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 6 M hydrochloric acid. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent system or purified by forming an acid addition salt, crystallizing it, and then liberating the free acid.[8]
Data Summary
| Reagent | Molar Eq. | Moles (mol) | Volume (mL) |
| Ethyl 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate | 1.0 | ~0.070 | - |
| Sodium Hydroxide | >2.0 | >0.140 | 100 (2M soln) |
| Hydrochloric Acid | - | - | As needed for pH 2-3 |
| Expected Product | |||
| 1-(2-Fluoroethyl)-1H-pyrazole-4-carboxylic Acid | - | - | Yields are typically high for ester hydrolysis, often exceeding 90%. |
Conclusion
This application note provides a detailed, three-step protocol for the scale-up synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable building block for drug discovery and development. The self-validating nature of the described protocols, including in-process monitoring and robust purification methods, ensures the synthesis of a high-purity final product.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 1-Bromo-2-fluoroethane | CAS#:762-49-2. Retrieved from [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
-
Chemical Synthesis Database. (2025, May 20). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
- Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
-
PubMed Central. (2022, October 6). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. Retrieved from [Link]
-
ResearchGate. (n.d.). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide | Request PDF. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 4-pyrazole carboxylate, 37622-90-5. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]
-
SAGE Journals. (2023, June 5). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Retrieved from [Link]
-
AFINITICA. (2011, July 1). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
De Gruyter. (2025, October 25). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 1-[2-[(4-methoxyphenyl)amino]-2-oxoethyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Application Notes and Protocols: Pyrazole Derivatives as Enzyme Inhibitors
Introduction: The Privileged Pyrazole Scaffold in Enzyme Inhibition
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is widely recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its remarkable versatility and ability to form the structural core of numerous compounds that exhibit potent and selective inhibition against a wide array of enzymatic targets. The pyrazole's unique electronic properties and its capacity for substitution at multiple positions allow for the precise tuning of a molecule's steric and electronic characteristics. This adaptability enables researchers to design inhibitors that fit snugly into the active sites of specific enzymes, leading to high efficacy and reduced off-target effects.
Pyrazole derivatives have been successfully developed into clinically approved drugs for various conditions, most notably inflammation, cancer, and hyperuricemia. Their mechanism of action typically involves blocking the active site of an enzyme, thereby preventing the conversion of a substrate into its product. This guide will provide an in-depth exploration of pyrazole derivatives as inhibitors for three major classes of enzymes: Cyclooxygenases (COX), Xanthine Oxidase (XO), and Protein Kinases. We will delve into the mechanistic rationale behind their inhibitory activity and provide detailed protocols for their evaluation.
Section 1: Pyrazole Derivatives as Selective Cyclooxygenase-2 (COX-2) Inhibitors
Mechanistic Insight & Rationale
Cyclooxygenase (COX) enzymes are critical mediators in the conversion of arachidonic acid to prostaglandins, which are key players in inflammation and pain pathways. There are two primary isoforms: COX-1, which is constitutively expressed and involved in protecting the gastrointestinal lining, and COX-2, which is induced at sites of inflammation.
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects. Pyrazole-based inhibitors, most famously Celecoxib , were designed to selectively target COX-2. The key to this selectivity lies in the structural differences between the active sites of the two isoforms. The COX-2 active site possesses a larger, more flexible binding pocket and a hydrophilic side pocket. The diaryl-substituted pyrazole core of Celecoxib, with its characteristic sulfonamide side chain, is engineered to fit perfectly into the COX-2 active site. The polar sulfonamide group binds to the hydrophilic region, anchoring the inhibitor and conferring a high degree of selectivity over COX-1.
This selective inhibition blocks the production of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1, thereby providing potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
The following diagram illustrates the pathway from arachidonic acid to pro-inflammatory prostaglandins and the point of inhibition by pyrazole derivatives like Celecoxib.
Caption: COX-2 inhibition by pyrazole derivatives blocks prostaglandin synthesis.
Section 2: Pyrazole Derivatives as Xanthine Oxidase (XO) Inhibitors
Mechanistic Insight & Rationale
Xanthine Oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition that causes gout, a painful inflammatory arthritis resulting from the deposition of urate crystals in joints.
Allopurinol , a pyrazolopyrimidine, is a cornerstone therapy for gout. It acts as a potent inhibitor of xanthine oxidase. Allopurinol's structure mimics that of the natural substrate, hypoxanthine. It binds competitively to the active site of XO. The enzyme then metabolizes allopurinol into its active metabolite, oxypurinol (or alloxanthine). Oxypurinol binds very tightly to the reduced molybdenum center within the enzyme's active site, forming a stable complex. This results in what is known as suicide inhibition, where the enzyme effectively inactivates itself by processing the inhibitor. This inhibition drastically reduces the production of uric acid, alleviating the symptoms of gout.
More recent research continues to explore novel pyrazole derivatives as non-purine selective XO inhibitors, aiming for even greater potency and safety profiles.
Workflow: Evaluating Novel Pyrazole Derivatives Against Xanthine Oxidase
This workflow outlines the key steps from initial screening to mechanistic studies for new pyrazole-based XO inhibitors.
Caption: A typical workflow for the discovery of novel pyrazole XO inhibitors.
Section 3: Pyrazole Derivatives as Protein Kinase Inhibitors
Mechanistic Insight & Rationale
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, including growth, differentiation, and apoptosis, by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The ATP-binding pocket of kinases has become a major target for drug development.
The pyrazole scaffold is a key component in numerous kinase inhibitors. Its ability to be functionalized allows it to form critical hydrogen bonds and engage in hydrophobic interactions within the hinge region and other parts of the kinase ATP-binding site. This versatility has led to the development of pyrazole-based drugs that target a range of kinases, including:
-
JAK (Janus Kinase): Ruxolitinib inhibits JAK1/JAK2, involved in myeloproliferative neoplasms.
-
ALK (Anaplastic Lymphoma Kinase): Crizotinib targets ALK fusion proteins in certain types of lung cancer.
-
BRAF: Encorafenib is an inhibitor of the BRAF V600E mutation found in melanoma.
The design of these inhibitors leverages the pyrazole core as a stable anchor from which various side chains can be appended to achieve high affinity and selectivity for the target kinase.
Data Presentation: Potency of Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory potency (IC50) of selected, clinically relevant pyrazole-based kinase inhibitors against their primary targets and representative cancer cell lines.
| Inhibitor Name | Primary Kinase Target(s) | Target Kinase IC50 (nM) | Representative Cell Line | Antiproliferative IC50 (µM) |
| Ruxolitinib | JAK1 / JAK2 | 3.3 / 2.8 | HEL (Erythroleukemia) | 0.18 |
| Crizotinib | ALK / c-MET | 24 / 8 | H3122 (Lung Cancer) | 0.06 |
| Encorafenib | BRAFV600E | 0.35 | A375 (Melanoma) | 0.012 |
| Afuresertib | AKT1 | 1.3 (Ki = 0.08) | HCT116 (Colon Cancer) | 0.95 |
| Tozasertib | Aurora A / Aurora B | 3 / 4 | HCT116 (Colon Cancer) | 0.038 |
Data compiled from publicly available databases and literature. Values can vary based on assay conditions.
Section 4: Experimental Protocols
Protocol: Determination of IC50 for an Enzyme Inhibitor
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. This protocol provides a general framework using a spectrophotometric (colorimetric) assay.
Principle: This assay measures the enzymatic activity at various inhibitor concentrations. The rate of product formation, which often corresponds to a change in absorbance, is measured over time. A dose-response curve is then generated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Materials:
-
Target Enzyme (e.g., Xanthine Oxidase, a specific Kinase)
-
Substrate (e.g., Xanthine for XO, a specific peptide and ATP for a kinase)
-
Pyrazole-based Inhibitor (dissolved in a suitable solvent like DMSO)
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the pyrazole inhibitor in 100% DMSO.
-
Create a series of inhibitor dilutions (e.g., a 10-point, 1:3 serial dilution) in assay buffer. Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid solvent effects.
-
Prepare solutions of the enzyme and substrate in assay buffer at their optimal concentrations. For initial IC50 determination, the substrate concentration is often kept at or near its Michaelis-Menten constant (Km).
-
-
Assay Setup (96-well plate):
-
Test Wells: Add a fixed volume of assay buffer, the inhibitor dilution, and the enzyme solution to each well.
-
Positive Control (100% Activity): Add assay buffer, solvent (DMSO) without inhibitor, and the enzyme solution.
-
Negative Control (0% Activity/Blank): Add assay buffer, solvent (DMSO), and substrate, but no enzyme. This accounts for any non-enzymatic reaction or background signal.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate it at the optimal temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes). This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at the appropriate wavelength in kinetic mode (reading every 30-60 seconds for 10-30 minutes) or as an endpoint reading after a fixed time period where the reaction is still in the linear phase.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))
-
Plot % Inhibition versus the log[Inhibitor Concentration].
-
Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor at the inflection point of this curve.
-
Protocol: Determining the Mechanism of Inhibition (Kinetic Analysis)
This protocol helps determine if an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type.
Principle: The assay is performed by measuring reaction rates at multiple substrate concentrations in the presence of a fixed concentration of the inhibitor. The data is then visualized using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). The pattern of line intersections reveals the mechanism of inhibition.
Procedure:
-
Assay Setup:
-
Prepare at least two sets of reactions.
-
Set 1 (No Inhibitor): Vary the substrate concentration across a wide range (e.g., 0.2x Km to 10x Km) with a constant enzyme concentration.
-
Set 2 (With Inhibitor): Repeat the same substrate titration as in Set 1, but include a fixed concentration of the pyrazole inhibitor in every reaction. A good starting inhibitor concentration is its previously determined IC50 or Ki.
-
-
Data Acquisition:
-
Follow steps 4 and 5 from the IC50 protocol to measure the initial reaction rates (V) for all reactions.
-
-
Data Analysis & Interpretation:
-
Calculate the reciprocal values for substrate concentration (1/[S]) and reaction velocity (1/V).
-
Plot 1/V (y-axis) versus 1/[S] (x-axis) for both datasets (with and without inhibitor) on the same graph.
-
Interpret the plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and apparent Km decrease).
-
Mixed Inhibition: Lines intersect in the second quadrant (off either axis), indicating changes in both Vmax and apparent Km.
-
-
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.Net. [Link]
-
Celecoxib - Wikipedia. (2024, September 1). Wikipedia. [Link]
-
Synthesis and Biological Evaluation of Novel Aryl-2H-pyrazole Derivatives as Potent Non-purine Xanthine Oxidase Inhibitors. (2016). PubMed. [Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024, July 16). PubMed. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
- What is the mechanism of Celecoxib? (2024, July 17
Application Notes and Protocols for the N-Alkylation of Pyrazole Scaffolds
Introduction: The Enduring Significance of N-Alkylated Pyrazoles in Modern Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional materials.[1][2] The strategic introduction of substituents onto the pyrazole ring nitrogen atoms, a process known as N-alkylation, is a pivotal step in the synthesis of these valuable compounds. This modification profoundly influences their biological activity, physicochemical properties, and overall therapeutic potential.[3] Consequently, the development of robust and selective methodologies for the N-alkylation of pyrazoles remains an area of intense research and a critical skill for scientists in drug discovery and development.[4][5]
This comprehensive guide provides an in-depth exploration of the experimental procedures for the N-alkylation of pyrazole scaffolds. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the knowledge to not only replicate these protocols but also to adapt and troubleshoot them for their specific synthetic challenges.
The Regioselectivity Challenge in Pyrazole N-Alkylation
A primary hurdle in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity. The two nitrogen atoms in the pyrazole ring (N1 and N2) often exhibit similar nucleophilicity, leading to the formation of a mixture of N1 and N2 alkylated regioisomers.[3][4] The ratio of these isomers is influenced by a delicate interplay of steric and electronic factors of the pyrazole substrate, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.[4][6] Understanding these factors is paramount for directing the alkylation to the desired nitrogen atom.
For instance, the use of sterically bulky alkylating agents or pyrazole substrates with a bulky substituent adjacent to one of the nitrogen atoms can favor alkylation at the less sterically hindered nitrogen.[7][8] Conversely, electronic effects can also dictate the site of alkylation. Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen, thereby favoring alkylation at the more distant nitrogen atom.
Figure 1: A diagram illustrating the factors that control the regioselectivity of N-alkylation in unsymmetrical pyrazoles.
Classical N-Alkylation with Alkyl Halides: The Workhorse Method
The most common and straightforward method for N-alkylation of pyrazoles involves the reaction with an alkyl halide in the presence of a base.[9] This SN2 reaction is widely applicable and can be used to introduce a diverse range of alkyl groups.
Mechanism and Rationale
The reaction proceeds via the deprotonation of the pyrazole N-H by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form the N-alkylated pyrazole and a salt byproduct.
Figure 2: The general mechanism for the SN2 N-alkylation of a pyrazole with an alkyl halide.
Experimental Protocol: General Procedure for N-Alkylation with an Alkyl Halide
Materials:
-
Pyrazole substrate (1.0 eq)
-
Alkyl halide (1.0 - 1.5 eq)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, CH₃CN, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for column chromatography, solvents for elution)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the pyrazole substrate and the anhydrous solvent.
-
Add the base to the solution and stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the pyrazolate anion.
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the reaction to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated pyrazole.
Table 1: Common Base and Solvent Combinations for N-Alkylation
| Base | Solvent | Typical Reaction Conditions | Notes |
| K₂CO₃ | DMF, CH₃CN | 25-80 °C | A mild and commonly used base.[10][11] |
| NaH | THF, DMF | 0-60 °C | A strong base, often leading to high yields. Requires careful handling due to its reactivity with water.[10] |
| Cs₂CO₃ | CH₃CN, DMF | 25-80 °C | A milder and often more effective base than K₂CO₃, particularly for less reactive alkyl halides.[12] |
The Mitsunobu Reaction: A Mild Alternative for N-Alkylation
The Mitsunobu reaction provides a powerful and mild alternative for the N-alkylation of pyrazoles, particularly when using alcohols as the alkylating agent.[7][13] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, a feature that is highly valuable in the synthesis of chiral molecules.[14]
Mechanism and Rationale
The Mitsunobu reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[14] The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the pyrazole.
Sources
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The Pyrazole Scaffold: A Versatile Tool in Modern Agrochemical Research
Introduction: The relentless challenge of ensuring global food security necessitates the continuous development of innovative and effective crop protection agents. Within the vast landscape of agrochemical research, the pyrazole scaffold has emerged as a cornerstone of molecular design. This five-membered heterocyclic ring, characterized by two adjacent nitrogen atoms, offers a unique combination of structural versatility and inherent biological activity.[1][2] Its derivatives have given rise to a remarkable array of commercial herbicides, insecticides, and fungicides, each with specific modes of action and impressive efficacy.[3][4] The tunability of the pyrazole core, with multiple sites for substitution, allows for the fine-tuning of a molecule's physicochemical properties, biological target affinity, and metabolic stability, making it an invaluable tool for agrochemical discovery.[4][5]
This comprehensive guide, intended for researchers, scientists, and professionals in agrochemical development, provides an in-depth exploration of the application of pyrazole derivatives. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental design, offers detailed and self-validating protocols, and is grounded in authoritative scientific literature.
Section 1: Pyrazole Derivatives as Herbicides
Pyrazole-based herbicides have been successfully developed to target several key enzymes in plant metabolic pathways, leading to potent and selective weed control. Two of the most significant targets are 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[6][7]
Mechanism of Action: HPPD Inhibition
HPPD is a critical enzyme in the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis.[8] Without the photoprotective effects of carotenoids, chlorophyll is rapidly destroyed by photooxidation upon exposure to light, resulting in the characteristic bleaching symptoms observed in susceptible weeds.[9] Several commercial pyrazole herbicides, such as pyrazolate and topramezone, function through this mode of action.[8][9]
Logical Relationship: From HPPD Inhibition to Weed Bleaching
Caption: A generalized workflow for the discovery and development of new agrochemicals, from initial screening to final registration.
Structure-Activity Relationship (SAR) Insights for Phenylpyrazole Insecticides
The insecticidal potency of phenylpyrazoles is highly dependent on their chemical structure:
-
N-Pyridylpyrazole Moiety: In the development of modern insecticides like chlorantraniliprole, the N-pyridylpyrazole unit has been shown to be a critical component for high insecticidal activity, particularly against lepidopteran pests. [10][11]* Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as trifluoromethyl, on the phenyl ring is often associated with enhanced insecticidal efficacy. [12]* Amide Bridge Modification: The amide linkage in some pyrazole insecticides can be modified or replaced with other functional groups to modulate the compound's properties, including its spectrum of activity and metabolic stability. [7]
Section 3: Pyrazole Derivatives as Fungicides
Pyrazole carboxamides represent a major class of fungicides that have had a significant impact on disease management in a wide range of crops. These compounds are highly effective against a broad spectrum of fungal pathogens. [13][14]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi. [15]By blocking the activity of SDH, these fungicides disrupt the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of ATP, the primary energy currency of the cell. This ultimately results in the cessation of fungal growth and development. [10][14]
Structure-Activity Relationship (SAR) Insights for Pyrazole Carboxamide Fungicides
The design of potent SDHI fungicides is guided by several key SAR principles:
-
The Pyrazole Carboxamide Core: This structural motif is essential for binding to the SDH enzyme. The specific substituents on both the pyrazole ring and the amide nitrogen are critical for optimizing fungicidal activity. [10][14]* Hydrophobic Tail: The optimization of the hydrophobic tail of pyrazole carboxamides is a highly effective strategy for the development of new SDHI fungicides with improved efficacy and a broader spectrum of activity. [14]* Introduction of Additional Heterocycles: Incorporating other heterocyclic rings, such as thiazole, into the pyrazole carboxamide structure can lead to novel derivatives with enhanced fungicidal properties. [6][14]
Section 4: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pyrazole derivative and for conducting standard bioassays to evaluate herbicidal, insecticidal, and fungicidal activity.
Protocol: Synthesis of a Pyrazole Carboxamide Fungicide Candidate
This protocol outlines a general and robust two-stage method for the laboratory-scale synthesis of a pyrazole carboxamide, a common scaffold for SDHI fungicides. [5] Stage 1: Synthesis of Pyrazole-4-Carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a substituted hydrazine (1.0 eq) in a suitable solvent such as ethanol.
-
Cyclocondensation: To the stirred solution, add a catalytic amount of glacial acetic acid. Then, add an appropriate 1,3-dicarbonyl compound (e.g., a β-ketoester) (1.0 eq) dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude pyrazole-4-carboxylate ester.
-
Purification: The crude ester is purified by column chromatography on silica gel or by recrystallization.
-
Hydrolysis: The purified ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq), is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidification and Extraction: The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M hydrochloric acid (HCl) to precipitate the pyrazole-4-carboxylic acid. The precipitate is collected by filtration or extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated to give the desired carboxylic acid.
Stage 2: Amide Coupling
-
Acid Chloride Formation: To a solution of the pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature until the conversion to the acid chloride is complete. The excess reagent and solvent are removed under reduced pressure.
-
Amidation: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of the desired amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) in DCM.
-
Work-up and Purification: The reaction is stirred at room temperature until completion. The mixture is then washed successively with water, dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried, filtered, and concentrated. The final pyrazole carboxamide is purified by column chromatography or recrystallization.
Structure-Activity Logic: Pyrazole Carboxamide Fungicides
Caption: The key structural components of pyrazole carboxamide fungicides and their role in binding to the SDH enzyme to elicit fungicidal activity.
Protocol: Herbicidal Activity Screening
This protocol describes a standard method for evaluating the pre- and post-emergence herbicidal activity of pyrazole derivatives. [16][17] Pre-emergence Bioassay:
-
Soil Preparation and Potting: Fill 3- to 4-inch pots with a standardized soil mix.
-
Seeding: Sow seeds of selected weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) and crop species (e.g., maize, soybean) at a uniform depth.
-
Treatment Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired concentrations. Apply the test solutions uniformly to the soil surface of the pots.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the treated plants to untreated controls. Evaluate parameters such as germination inhibition, stunting, and bleaching.
Post-emergence Bioassay:
-
Plant Growth: Grow the selected weed and crop species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Treatment Application: Apply the test solutions as a foliar spray to the plants, ensuring uniform coverage.
-
Incubation: Return the pots to the greenhouse or growth chamber.
-
Evaluation: After 14-21 days, assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete kill) by observing symptoms like chlorosis, necrosis, and plant death. [18]
Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol details a widely used leaf-dip bioassay for determining the insecticidal activity of pyrazole derivatives against lepidopteran pests such as Spodoptera frugiperda. [9][19]
-
Insect Rearing: Maintain a healthy laboratory colony of the target insect pest on an artificial diet under controlled environmental conditions.
-
Preparation of Test Solutions: Dissolve the test compounds in a small amount of acetone and then dilute with water containing a non-ionic surfactant to create a series of concentrations.
-
Leaf Treatment: Excise fresh, untreated leaves (e.g., maize or cabbage) and dip them into the test solutions for a uniform duration (e.g., 10-30 seconds). Allow the leaves to air-dry.
-
Insect Exposure: Place the treated leaves into individual Petri dishes or ventilated containers. Introduce a specific number of third-instar larvae of the target insect into each container.
-
Incubation: Maintain the containers at a constant temperature and humidity.
-
Mortality Assessment: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Calculate the lethal concentration (LC₅₀) values using probit analysis. [12]
Protocol: In Vitro Fungicidal Bioassay (Mycelium Growth Rate Method)
This protocol describes a standard in vitro method to assess the fungicidal activity of pyrazole derivatives against various phytopathogenic fungi. [11][13]
-
Fungal Cultures: Obtain pure cultures of the target phytopathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea) and maintain them on potato dextrose agar (PDA) plates.
-
Preparation of Test Media: Prepare PDA medium and autoclave it. While the medium is still molten, add the test compounds (dissolved in a minimal amount of a suitable solvent like acetone) to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Using a sterile cork borer, cut mycelial plugs from the edge of actively growing fungal colonies and place one plug in the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates in the dark at a suitable temperature for the specific fungus (e.g., 25-28 °C).
-
Measurement and Calculation: When the fungal colony in the control plates has reached a certain diameter, measure the colony diameter in all plates. Calculate the percentage of mycelial growth inhibition for each treatment concentration relative to the control.
-
Data Analysis: Determine the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) by plotting the inhibition percentage against the logarithm of the compound concentration. [20]
Section 5: Environmental Fate and Toxicology
A critical aspect of agrochemical research is the evaluation of the environmental fate and toxicological profile of new compounds. Pyrazole-based agrochemicals, like all pesticides, can undergo various transformation and degradation processes in the environment. [5][21] Key Environmental Processes:
-
Biodegradation: Microbial activity in soil and water is a primary mechanism for the degradation of many pyrazole agrochemicals. [13][22]* Photodegradation: Exposure to sunlight can lead to the photochemical breakdown of pyrazole derivatives, particularly in aquatic environments. [15][23][24][25]* Hydrolysis: The chemical breakdown of these compounds in the presence of water can also contribute to their dissipation. [13] It is essential to study the degradation pathways and identify the major metabolites, as these transformation products may have their own toxicological properties. [22] Ecotoxicological Considerations:
The potential impact of pyrazole agrochemicals on non-target organisms must be thoroughly assessed. This includes evaluating their toxicity to beneficial insects (e.g., pollinators), soil microorganisms, aquatic organisms, and wildlife. [2][26][27][28][29]Regulatory agencies require extensive data on these ecotoxicological effects before a new pesticide can be registered for use. [30]
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research for the discovery of novel agrochemicals. Its adaptability allows for the creation of compounds with diverse modes of action, targeting a wide range of pests, weeds, and diseases. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively design, synthesize, and evaluate new pyrazole derivatives, contributing to the development of the next generation of safe and effective crop protection solutions.
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Grobelna, P., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 27(22), 7949. [Link]
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Application Notes & Protocols: Techniques for Radiolabeling Pyrazole Compounds with Fluorine-18
Introduction: The Significance of [¹⁸F]Fluorinated Pyrazoles in Positron Emission Tomography (PET)
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its versatility and favorable pharmacological properties have led to its integration into drugs targeting a wide array of biological entities, including cannabinoid receptors, cyclooxygenase-2 (COX-2), and poly (ADP-ribose) polymerase (PARP).[2][3][4] The ability to label these pyrazole-containing molecules with the positron-emitting radionuclide Fluorine-18 (¹⁸F) has opened up new frontiers in molecular imaging with Positron Emission Tomography (PET).[5][6]
With its near-ideal half-life of 109.8 minutes and low positron energy, ¹⁸F allows for high-resolution imaging and is suitable for multi-step radiosyntheses and distribution to satellite imaging centers.[6][7] The development of novel ¹⁸F-labeled pyrazole radiotracers is a rapidly expanding area of research, providing invaluable tools for diagnosing diseases, understanding pathophysiology, and accelerating drug development.[1][7] This guide provides a comprehensive overview of the principal techniques for the ¹⁸F-radiolabeling of pyrazole compounds, offering detailed protocols and expert insights for researchers in the field.
Core Principles of ¹⁸F-Radiolabeling
The introduction of an ¹⁸F atom into a complex organic molecule like a pyrazole derivative is a non-trivial synthetic challenge. The short half-life of ¹⁸F necessitates rapid, high-yielding, and highly specific chemical reactions. Generally, ¹⁸F-labeling strategies can be categorized into two main approaches: direct and indirect labeling.
-
Direct Labeling: In this approach, the ¹⁸F atom is directly attached to the pyrazole scaffold or a closely associated part of the molecule in a single step. This is often achieved through nucleophilic substitution reactions where a leaving group is displaced by [¹⁸F]fluoride. More advanced methods, such as transition metal-mediated cross-coupling reactions, have also been developed to expand the scope of direct labeling.
-
Indirect Labeling (Prosthetic Groups): This strategy involves the initial synthesis of a small, ¹⁸F-labeled molecule, known as a prosthetic group.[8] This radiolabeled synthon is then conjugated to the pyrazole-containing molecule of interest in a subsequent step.[9][10] This approach is particularly advantageous for labeling sensitive biomolecules that may not withstand the harsh conditions of direct fluorination.[11]
Direct Radiolabeling Strategies
Nucleophilic Aromatic Substitution (SNAAr)
Nucleophilic aromatic substitution is a classical and widely used method for introducing ¹⁸F into aromatic and heteroaromatic rings. For this reaction to be effective on a pyrazole ring, the ring must be activated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.
Causality Behind Experimental Choices:
-
Leaving Group: The choice of leaving group is critical. Nitro (-NO₂), and trimethylammonium (-N⁺(CH₃)₃) salts are commonly employed due to their ability to stabilize the transient Meisenheimer complex formed during the reaction. Halogens (e.g., -Cl, -Br) can also be used, but often require more forcing conditions.
-
Solvent: Aprotic polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (MeCN) are preferred to ensure the solubility of the precursor and to enhance the nucleophilicity of the [¹⁸F]fluoride ion.
-
Phase-Transfer Catalyst: A phase-transfer catalyst, typically a kryptofix (e.g., Kryptofix 2.2.2.) in combination with a base like potassium carbonate (K₂CO₃), is essential to sequester the potassium ion and liberate a "naked," highly reactive [¹⁸F]fluoride anion.
-
Temperature: Elevated temperatures (100-180 °C) are usually required to drive the reaction to completion within a reasonable timeframe.
Experimental Protocol: Direct ¹⁸F-Labeling of a Nitropyrazole Precursor
-
[¹⁸F]Fluoride Preparation: Transfer cyclotron-produced aqueous [¹⁸F]fluoride to a shielded hot cell and trap it on an anion-exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2. (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water (4:1, v/v).
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at 100-110 °C until the residue is dry. Repeat this step 2-3 times to ensure complete dryness.
-
Radiolabeling Reaction: Dissolve the nitropyrazole precursor (1-5 mg) in anhydrous DMSO (0.5-1.0 mL) and add it to the dried K[¹⁸F]F/K₂₂₂ complex. Seal the reaction vessel and heat at 120-160 °C for 15-20 minutes.
-
Quenching and Purification: Cool the reaction vessel and quench the reaction by adding 2-4 mL of water. Load the crude reaction mixture onto a semi-preparative HPLC column for purification.
-
Product Formulation: Collect the HPLC fraction containing the desired [¹⁸F]labeled pyrazole. Remove the HPLC solvent under reduced pressure and reformulate the product in a physiologically compatible solution (e.g., sterile saline with 5-10% ethanol).
Copper-Mediated Radiofluorination
A significant advancement in ¹⁸F-chemistry has been the development of copper-mediated radiofluorination of organoboron precursors, such as boronic acids and their esters.[12][13] This method allows for the fluorination of electron-rich and -neutral aromatic and heteroaromatic rings, which are often unreactive under traditional SₙAr conditions.[14][15][16] This technique has been successfully applied to the synthesis of ¹⁸F-labeled PET tracers, including the PARP inhibitor olaparib.[17]
Causality Behind Experimental Choices:
-
Precursor: Arylboronic esters (e.g., pinacol esters) are generally preferred over boronic acids due to their enhanced stability and handling properties.[12]
-
Copper Source: A copper(II) source, such as Cu(OTf)₂py₄, is commonly used as the catalyst.[15]
-
Solvent and Temperature: The reaction is typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures (100-140 °C).
Experimental Workflow: Copper-Mediated ¹⁸F-Fluorination
Caption: Workflow for Copper-Mediated ¹⁸F-Fluorination.
Indirect Radiolabeling via Prosthetic Groups
Indirect labeling is an indispensable strategy for radiolabeling complex and sensitive molecules, such as peptides and antibodies, that cannot tolerate the conditions of direct fluorination.[9] This two-step approach involves first synthesizing an ¹⁸F-labeled prosthetic group, which is then conjugated to the target molecule under mild conditions.[8] "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular choice for the conjugation step due to its high efficiency, specificity, and biocompatibility.[18]
Commonly Used ¹⁸F-Prosthetic Groups
| Prosthetic Group Precursor | Radiolabeled Prosthetic Group | Conjugation Chemistry |
| N-succinimidyl 4-(trimethylstannyl)benzoate | N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Amide bond formation |
| 1-Azido-4-(2-bromoacetamido)benzene | 4-Azido-N-(2-[¹⁸F]fluoroethyl)benzamide | Azide-alkyne cycloaddition |
| 4-Nitrophenethyl tosylate | 2-[¹⁸F]Fluoroethylazide | Azide-alkyne cycloaddition |
| 4-Ethynyl-N,N,N-trimethylanilinium triflate | 1-[¹⁸F]Fluoro-4-ethynylbenzene ([¹⁸F]FEB) | Azide-alkyne cycloaddition |
Experimental Protocol: Indirect Labeling of a Pyrazole-Alkyne Derivative via [¹⁸F]Fluoroethylazide
Part A: Synthesis of [¹⁸F]Fluoroethylazide
-
[¹⁸F]Fluoride Preparation: Prepare and dry the K[¹⁸F]F/K₂₂₂ complex as described in the direct labeling protocol.
-
Radiolabeling: Add a solution of ethylene-1,2-ditosylate (2-5 mg) in anhydrous acetonitrile (1 mL) to the dried [¹⁸F]fluoride complex. Seal the vial and heat at 85 °C for 10 minutes to produce [¹⁸F]fluoroethyltosylate.
-
Azide Formation: Cool the reaction mixture and add a solution of sodium azide (10-15 mg) in DMF (0.5 mL). Re-seal the vial and heat at 100 °C for 10-15 minutes.
-
Purification: The volatile [¹⁸F]fluoroethylazide can be purified by distillation from the reaction mixture and trapped in a solution of the alkyne-functionalized pyrazole.
Part B: Click Conjugation
-
Reaction Setup: To the solution of the pyrazole-alkyne derivative (1-2 mg) in a suitable solvent (e.g., t-BuOH/H₂O), add the trapped [¹⁸F]fluoroethylazide.
-
Catalysis: Add a solution of copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate to generate the active copper(I) catalyst in situ.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating for 15-20 minutes.
-
Purification and Formulation: Purify the resulting ¹⁸F-labeled pyrazole-triazole conjugate by semi-preparative HPLC and formulate as previously described.
Logical Diagram: Direct vs. Indirect Radiolabeling
Caption: Comparison of Direct and Indirect Labeling Strategies.
Automation and Quality Control
The routine production of ¹⁸F-labeled pyrazole radiotracers for preclinical or clinical use necessitates automation and rigorous quality control (QC).[19] Automated synthesis modules provide a safe, reliable, and reproducible method for radiopharmaceutical production, minimizing radiation exposure to personnel.[20][21]
Following synthesis, a comprehensive suite of QC tests must be performed to ensure the final product is safe and effective for its intended use. These tests are typically performed in accordance with cGMP (current Good Manufacturing Practice) guidelines.[22]
Key Quality Control Parameters
| Parameter | Specification | Method of Analysis |
| Identity | Retention time matches that of an authentic, non-radioactive standard | Analytical HPLC |
| Radiochemical Purity | ≥ 95% | Analytical HPLC, Radio-TLC |
| Radionuclidic Identity | Half-life of 105-115 minutes | Dose calibrator, Gamma spectroscopy |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Residual Solvents | Below limits defined by USP/Ph. Eur. | Gas Chromatography (GC) |
| Kryptofix Content | < 50 µg/mL | Spot test, GC, or LC-MS/MS |
| Bacterial Endotoxins | As per pharmacopoeial limits | Limulus Amebocyte Lysate (LAL) test |
| Sterility | Sterile | Incubation in growth media |
Conclusion and Future Perspectives
The ¹⁸F-labeling of pyrazole compounds is a dynamic and evolving field that continues to provide powerful new probes for PET imaging.[1] While traditional nucleophilic substitution remains a workhorse, newer methods like copper-mediated fluorination are expanding the accessible chemical space.[12][13][14] The strategic use of indirect labeling with prosthetic groups further enhances the versatility of ¹⁸F-chemistry, enabling the radiolabeling of increasingly complex biological molecules.[8][11] Future research will likely focus on developing even milder and more efficient labeling methodologies, including late-stage fluorination techniques, to further streamline the synthesis of novel pyrazole-based radiotracers for the advancement of molecular imaging and personalized medicine.
References
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Gomes, P. M. O., Silva, A. M. S., & Silva, V. L. M. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 25(8), 1832. [Link]
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Oh, S. J., et al. (2017). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. EJNMMI Radiopharmacy and Chemistry, 1(1), 15. [Link]
-
Gomes, P. M. O., Silva, A. M. S., & Silva, V. L. M. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). SciProfiles. [Link]
-
Preshlock, S., et al. (2016). Enhanced copper-mediated (18)F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications, 52(54), 8361-8364. [Link]
-
ResearchGate. (n.d.). Structure of 18 F-labeled COX-2 tracers. [Link]
-
Bhardwaj, A., & Wuest, F. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Pharmaceuticals, 15(6), 724. [Link]
-
Preshlock, S., et al. (2016). Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications. [Link]
-
Bai, P., et al. (2024). Development and Preclinical Evaluation of Novel F-18-Labeled Dihydropyrazole RIPK1 PET Tracers for Neuroinflammation Imaging. Journal of Medicinal Chemistry. [Link]
-
Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(22), 5780-5783. [Link]
-
Donohue, S. R., et al. (2008). Discovery and labeling of high-affinity 3,4-diarylpyrazolines as candidate radioligands for in vivo imaging of cannabinoid subtype-1 (CB1) receptors. Journal of Medicinal Chemistry, 51(20), 6583-6595. [Link]
-
Wilson, T. C., et al. (2020). PET Imaging of a [18F]-radiolabeled PARP Inhibitor Monitors the Therapeutic Efficacy of Talazoparib in Small Cell Lung Cancer Patient-Derived Xenografts. Clinical Cancer Research, 26(14), 3695-3703. [Link]
-
Tietz, O., et al. (2015). Design, Synthesis, and Evaluation of an (18)F-Labeled Radiotracer Based on Celecoxib-NBD for Positron Emission Tomography (PET) Imaging of Cyclooxygenase-2 (COX-2). ChemMedChem, 10(6), 1034-1041. [Link]
-
Tredwell, M., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Organic & Biomolecular Chemistry, 12(46), 9343-9346. [Link]
-
Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [Link]
-
ResearchGate. (n.d.). Enhanced Copper-Mediated 18F-Fluorination of Aryl Boronic Esters provides Eight Radiotracers for PET Applications. [Link]
-
ResearchGate. (n.d.). [18F] labeled COX-2 inhibitors. [Link]
-
Teodoro, R., et al. (2021). Development of [18F]LU14 for PET Imaging of Cannabinoid Receptor Type 2 in the Brain. Molecules, 26(21), 6432. [Link]
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Gröner, B., et al. (2023). 18F-Labeled azaisatoic anhydrides as versatile prosthetic groups for indirect radiofluorination. Journal of Medicinal Chemistry, 66(17), 12629-12644. [Link]
-
Chemistry World. (2020). Fully automated synthesis of fluorine-18 PET tracers. [Link]
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Wang, M., et al. (2015). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Current Topics in Medicinal Chemistry, 15(16), 1545-1563. [Link]
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Cardinale, J., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals, 10(4), 77. [Link]
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Maschauer, S., et al. (2013). Synthesis and evaluation of a (18)F-labeled diarylpyrazole glycoconjugate for the imaging of NTS1-positive tumors. Journal of Medicinal Chemistry, 56(22), 9036-9045. [Link]
-
Li, Z., et al. (2019). One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis. Theranostics, 9(12), 3443-3453. [Link]
-
Wuest, M., et al. (2014). Fluorophore-labeled cyclooxygenase-2 inhibitors for the imaging of cyclooxygenase-2 overexpression in cancer: synthesis and biological studies. ChemMedChem, 9(7), 1438-1447. [Link]
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IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA-TECDOC-1959. [Link]
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ResearchGate. (n.d.). Some of the fluorinated pyrazole based drug molecules. [Link]
-
Ahamed, M., et al. (2012). Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor. Journal of Labelled Compounds and Radiopharmaceuticals, 55(1), 16-23. [Link]
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Wuest, F. (2014). Small Prosthetic Groups in 18F-Radiochemistry: Useful Auxiliaries for the Design of 18F-PET Tracers. Journal of Nuclear Medicine, 55(12), 1915-1918. [Link]
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ResearchGate. (n.d.). Pd-catalyzed pyrazole-directed C–H fluorination of ortho-substituted arenes 5 with NFSI. [Link]
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Li, D., et al. (2022). Automatic Production and Preliminary PET Imaging of a New Imaging Agent [18F]AlF-FAPT. Frontiers in Oncology, 11, 796856. [Link]
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Ahamed, M., et al. (2012). Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor. Journal of Labelled Compounds and Radiopharmaceuticals, 55(1), 16-23. [Link]
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ResearchGate. (n.d.). Automated production and quality testing of [18F]labeled radiotracers using the BG75 system. [Link]
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Surmont, R., Verniest, G., & De Kimpe, N. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4648–4651. [Link]
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ResearchGate. (n.d.). Lead structures of new ¹⁸F-prosthetic groups applied for click... [Link]
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Lee, S. J., et al. (2019). Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules, 24(18), 3354. [Link]
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Adebayo, S. A., et al. (2024). [18F]F-Poly(ADP-Ribose) Polymerase Inhibitor Radiotracers for Imaging PARP Expression and Their Potential Clinical Applications in Oncology. Cancers, 16(12), 2217. [Link]
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Brust, P., van den Hoff, J., & Steinbach, J. (2014). Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 255-269. [Link]
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Pauwels, E. K., et al. (2000). 18F-labeled radiopharmaceuticals for PET in oncology, excluding FDG. Nuclear Medicine and Biology, 27(7), 655-667. [Link]
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Al-Karmi, A. Z. (2013). Positron emission tomography (PET) imaging with 18F-based radiotracers. Current Medical Imaging Reviews, 9(1), 51-60. [Link]
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Tredwell, M., et al. (2019). PET Imaging of PARP Expression Using 18F-Olaparib. Journal of Nuclear Medicine, 60(4), 547-552. [Link]
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ResearchGate. (n.d.). Discovery of Novel Positron Emission Tomography Tracers for Poly(ADP-Ribose) Polymerase Imaging in Glioblastoma through Photocatalyzed 18 F-Fluorination. [Link]
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ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Pyrazole Compounds
Welcome to the technical support center for the purification of fluorinated pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying these valuable molecules. The introduction of fluorine can significantly alter a molecule's physicochemical properties, often leading to purification behaviors that differ from their non-fluorinated analogs.[1][2] This resource provides field-proven insights and troubleshooting strategies to help you achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated pyrazoles often difficult to purify using standard chromatography?
A: The difficulty in purifying fluorinated pyrazoles by standard chromatography stems from the unique properties imparted by fluorine atoms. The high electronegativity of fluorine can alter the polarity and intermolecular interactions of the molecule in non-intuitive ways.[1][2] This can lead to:
-
Co-elution with Impurities: Fluorinated pyrazoles may have similar retention times to non-fluorinated starting materials or byproducts on standard silica or C18 columns.
-
Atypical Elution Behavior: The presence of fluorine can sometimes lead to weaker interactions with traditional stationary phases, causing the compound to elute faster than expected.[3]
-
Poor Peak Shape: Interactions between the basic nitrogen atoms of the pyrazole ring and the acidic silanols on the silica surface can lead to peak tailing.
Q2: What are the most common impurities I should expect in my crude fluorinated pyrazole product?
A: Common impurities often include:
-
Unreacted Starting Materials: Such as the 1,3-dicarbonyl compound and the hydrazine starting materials.[4]
-
Regioisomers: Especially when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the formation of regioisomeric pyrazoles is a frequent issue that requires careful purification to resolve.[5][6]
-
Byproducts from Side Reactions: These can include products from self-condensation of the starting materials or degradation products. In some cases, if a trifluoromethylhydrazine is unstable, you might see the formation of "des-CF3" pyrazole impurities.[7]
-
Colored Impurities: These are often high molecular weight byproducts that can sometimes be removed with activated charcoal treatment.[4]
Q3: When should I consider using an alternative purification technique to column chromatography?
A: Consider alternative techniques when you encounter the following:
-
Persistent Co-elution: If you are unable to resolve your product from a critical impurity despite extensive optimization of your chromatographic method.
-
Thermally Labile Compounds: If your compound is sensitive to the heat that can be generated during solvent evaporation after chromatography.
-
Highly Polar Compounds: Very polar compounds may not move from the baseline on normal-phase silica gel.
-
Need for High Purity (>98%): For final compounds intended for biological testing, techniques like preparative HPLC or crystallization are often necessary to achieve the required purity.[1]
Q4: How does the degree of fluorination affect the choice of purification strategy?
A: The number of fluorine atoms and the overall fluorine content percentage of a molecule are key factors in selecting a purification strategy.[8]
-
Monofluorinated vs. Polyfluorinated: Highly fluorinated compounds may exhibit more pronounced "fluorous" character, making them suitable for fluorous solid-phase extraction (F-SPE) or chromatography on fluorinated stationary phases.[8][9]
-
Fluorine Content Percentage: The key factor in chromatographic separation of fluorinated analytes is often the fluorine content percentage, not just the absolute number of fluorine atoms.[8] This can be exploited to separate compounds with the same number of fluorine atoms but different overall structures.[8]
Troubleshooting Guides
Issue 1: My fluorinated pyrazole is co-eluting with a non-fluorinated impurity on a standard C18 column.
This is a common challenge as the polarity difference may not be sufficient for separation on conventional reversed-phase columns.
Causality:
Standard C18 columns separate primarily based on hydrophobicity. While fluorine is hydrophobic, its interactions with the stationary phase can be complex and may not provide enough selectivity to resolve compounds with similar overall lipophilicity.
Troubleshooting Workflow:
Caption: Decision tree for resolving co-elution on C18 columns.
Detailed Protocol: Separation using a Fluorinated Stationary Phase
-
Column Selection: Choose a commercially available fluorinated HPLC column, such as one with a pentafluorophenyl (PFP) or a perfluoroalkyl stationary phase.[3]
-
Mobile Phase: Start with a simple mobile phase, such as a gradient of methanol or acetonitrile in water.
-
Optimization: If separation is still not optimal, consider adding a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) to the mobile phase.[8][10] This can enhance the unique selectivity of the fluorinated stationary phase.[10]
-
Temperature: Increasing the column temperature (e.g., to 45°C) can sometimes improve separation.[8]
| Parameter | Standard C18 | Fluorinated Phase (PFP) | Rationale for Change |
| Primary Interaction | Hydrophobic | Multiple (hydrophobic, π-π, dipole-dipole)[3] | PFP phases offer alternative selectivity mechanisms that can resolve compounds inseparable on C18.[3][10] |
| Mobile Phase Modifier | Formic acid, TFA | 2,2,2-Trifluoroethanol (TFE) | TFE can modulate the stationary phase surface energy, enhancing selectivity for certain compounds.[10] |
Issue 2: My pyrazole product is a solid, but I am struggling to find a suitable recrystallization solvent.
Finding the right solvent system for recrystallization is crucial for obtaining highly pure crystalline material.[1]
Causality:
The introduction of fluorine can significantly alter the solubility profile of a pyrazole, making it less soluble in common organic solvents compared to its non-fluorinated analog.
Troubleshooting Workflow:
Caption: Workflow for optimizing recrystallization conditions.
Issue 3: I have basic impurities (e.g., unreacted hydrazine) in my crude product.
Acid-base extraction is a powerful technique for removing basic or acidic impurities.[4][11]
Causality:
Pyrazoles are weakly basic and can be protonated by acids to form water-soluble salts.[4] However, other basic impurities, like unreacted hydrazine, are often more basic and can be selectively removed with an acidic wash.
Detailed Protocol: Acidic Wash for Hydrazine Removal
-
Dissolve Crude Product: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or saturated aqueous ammonium chloride). The more basic hydrazine will be protonated and extracted into the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Issue 4: How can I confirm the purity of my final fluorinated pyrazole compound?
A combination of analytical techniques is essential for rigorously assessing purity.[1]
-
¹⁹F NMR Spectroscopy: This is an invaluable tool for fluorinated compounds. The presence of a single, clean signal (or the expected set of signals) for your compound and the absence of other fluorine-containing peaks is a strong indicator of purity.[1]
-
¹H and ¹³C NMR: These spectra should show the correct signals for your target compound with no significant impurity peaks.
-
LC-MS: This technique provides information on both the purity (by UV trace) and the molecular weight of your compound, confirming its identity.[1]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, further confirming the elemental composition of your product.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
References
- Unknown. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Jiang, Z., & Liu, D. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1988). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar.
- Unknown. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Unknown. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Request PDF - ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
- Pal, S., & Kumar, G. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- Unknown. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Request PDF - ResearchGate.
- Mlostoń, G., & Heimgartner, H. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH.
- Wang, F., & Shen, Q. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI.
- Abdel-Wahab, B. F., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- Unknown. (n.d.). Acid-Base Extraction.
- Unknown. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi.
- Unknown. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry - ACS Publications.
- Unknown. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. NIH.
- Unknown. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.
- Unknown. (n.d.). Method for purifying pyrazoles. Google Patents.
- Unknown. (2025). Selective Incorporation of Fluorine in Pyrazoles. Request PDF - ResearchGate.
- Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Request PDF - ResearchGate.
- Unknown. (n.d.). Graphical Abstract-Selective Incorporation of Fluorine in Pyrazoles. ResearchGate.
- Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.
- Unknown. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. NIH.
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed.
- Unknown. (2025). New Synthesis of Fluorinated Pyrazoles. Request PDF - ResearchGate.
- Unknown. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of pyrazole synthesis. As Senior Application Scientists, we understand that achieving high yields and purity is paramount. This resource combines established chemical principles with practical, field-tested insights to help you optimize your reaction conditions.
Section 1: Troubleshooting Common Issues
This section addresses the most common challenges encountered during pyrazole synthesis in a question-and-answer format, providing both explanations and actionable solutions.
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields are a frequent issue in pyrazole synthesis and can be attributed to several factors, from incomplete reactions to the formation of side products. A systematic approach to troubleshooting is crucial.[1][2]
-
Incomplete Reaction: The most straightforward cause of low yield is a reaction that has not reached completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]
-
Increase Temperature: Many condensation reactions, including pyrazole synthesis, require heat. Refluxing the reaction mixture is a common strategy. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[1]
-
-
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. For Knorr and similar syntheses, an acid catalyst facilitates the key imine formation step.[3][4][5]
-
Troubleshooting:
-
Catalyst Screening: Experiment with different acid catalysts, such as acetic acid, mineral acids (e.g., HCl), or Lewis acids.[1] In some cases, nano-ZnO has been shown to improve yields.[1]
-
Catalyst Loading: Optimize the catalyst concentration. Too little may result in a slow or incomplete reaction, while too much can lead to unwanted side reactions.
-
-
-
Side Reactions and Byproduct Formation: The formation of undesired side products can significantly diminish the yield of the target pyrazole.[1]
-
Troubleshooting:
-
Control of Reaction Conditions: Carefully control the temperature and reaction time to minimize the formation of byproducts.
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to side reactions.[6] High-purity intermediates (e.g., >98.0% by HPLC) lead to more predictable outcomes.[6]
-
-
-
Stability of Hydrazine Reagent: Hydrazine and its derivatives can be unstable.
-
Troubleshooting:
-
Use Fresh Reagents: Use freshly opened or properly stored hydrazine.
-
Excess Hydrazine: In some cases, using a slight excess of hydrazine (e.g., 1.1-1.5 equivalents) can drive the reaction to completion, especially if the dicarbonyl compound is the limiting reagent.[2]
-
-
Below is a troubleshooting workflow to guide your optimization process for low reaction yield.
Caption: Troubleshooting workflow for low reaction yield.
Q2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[7][8] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[9]
-
Steric and Electronic Effects: The regioselectivity is influenced by the steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[9]
-
Troubleshooting:
-
Choice of Hydrazine: The structure of the substituted hydrazine can significantly impact the outcome. For instance, aryl hydrazines may exhibit different selectivity compared to alkyl hydrazines.[6]
-
Protecting Groups: In multi-step syntheses, using a protected hydrazine, such as a 4-Boc-Hydrazino derivative, can allow for more controlled reactions.[6]
-
-
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity.
-
Troubleshooting:
-
Solvent Screening: While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have been shown to improve regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[10][11][12]
-
-
-
pH Control: The pH of the reaction medium can affect the rate of pyrazole formation and, in some cases, the regioselectivity.[13]
-
Troubleshooting:
-
Acid Catalysis Optimization: Fine-tuning the amount and type of acid catalyst can influence which carbonyl group is more readily protonated and attacked.
-
-
The general mechanism of the Knorr pyrazole synthesis is illustrated below, highlighting the potential for different reaction pathways with unsymmetrical dicarbonyls.
Caption: General mechanism of the Knorr pyrazole synthesis.
Q3: Are there more environmentally friendly ("green") methods for pyrazole synthesis?
A3: Yes, several green chemistry approaches have been developed to make pyrazole synthesis more sustainable.[11] These methods often lead to faster reactions, reduced energy consumption, and are better for the environment.[11]
-
Solvent-Free Reactions: Performing the reaction without a solvent can simplify purification and reduce waste.[14][15]
-
Aqueous Methods: Using water as a solvent is an environmentally benign approach.[16]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields.[1]
-
Ultrasonic Irradiation: Sonication can also be used to accelerate the reaction.[11]
-
Alternative Catalysts: The use of recyclable or biodegradable catalysts, such as certain ionic liquids or biocatalysts, is another green strategy.[11][15][16]
Section 2: FAQs on Reaction Parameters
Q4: How does the choice of solvent affect my pyrazole synthesis?
A4: The solvent plays a crucial role in pyrazole synthesis, influencing reaction rate, yield, and regioselectivity.[11]
| Solvent Type | Examples | Advantages | Disadvantages |
| Polar Protic | Ethanol, Methanol, Acetic Acid | Good for dissolving many starting materials; traditionally used.[17] | May lead to lower yields or poor regioselectivity in some cases.[10] |
| Aprotic Dipolar | DMF, NMP, DMAc | Can improve yields and regioselectivity, especially for aryl hydrazines.[10][11] | Higher boiling points can make removal difficult. |
| Non-Polar | Toluene, Hexane | Generally not ideal as they do not effectively solvate the polar intermediates.[17] | Poor reaction rates are often observed.[17] |
| "Green" Solvents | Water, PEG-400, Ionic Liquids | Environmentally friendly; can offer unique reactivity.[16][18] | Substrate solubility may be an issue. |
Q5: What is the optimal temperature for pyrazole synthesis?
A5: The optimal temperature is highly dependent on the specific substrates and reaction conditions.
-
Room Temperature: Some reactions, particularly with highly reactive substrates, can proceed efficiently at room temperature.[12]
-
Heating/Reflux: Many pyrazole syntheses require heating to go to completion. Refluxing in a suitable solvent is a common practice.[1] Increasing the temperature can improve the yield, but excessive heat may lead to byproduct formation.[19][20]
-
Temperature-Controlled Divergent Synthesis: In some cases, the reaction temperature can be used to selectively synthesize different products from the same starting materials.[21][22]
Section 3: Experimental Protocols
The following are generalized protocols that can serve as a starting point. Always conduct a thorough literature search for protocols specific to your target molecule.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a general guideline for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[9][23]
Materials:
-
1,3-Dicarbonyl Compound (1.0 eq)
-
Hydrazine derivative (1.0-1.1 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Acid catalyst (e.g., a few drops of concentrated HCl or H₂SO₄), if necessary.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Addition of Hydrazine: Slowly add the hydrazine derivative to the solution. The reaction may be exothermic.
-
Catalyst Addition: If required, add the acid catalyst dropwise.
-
Heating: Heat the reaction mixture to reflux and maintain for the desired time (monitor by TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9]
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester
This protocol outlines the synthesis of a pyrazolone, a common pyrazole derivative.[7][23]
Materials:
-
β-Ketoester (e.g., Ethyl acetoacetate) (1.0 eq)
-
Hydrazine derivative (e.g., Phenylhydrazine) (1.0 eq)
-
Solvent (e.g., Ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the β-ketoester and the hydrazine derivative in the solvent.
-
Heating: Heat the mixture under reflux for 1-2 hours.[9]
-
Isolation: Cool the reaction mixture in an ice bath. The pyrazolone product often crystallizes out.[9]
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent. The product can be further purified by recrystallization.[9]
References
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.).
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
- Troubleshooting common issues in pyrazole synthesis - Benchchem. (n.d.).
- A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem. (n.d.).
- Troubleshooting the reaction mechanism of pyrazole formation - Benchchem. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025-02-23).
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. (n.d.).
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023-07-05).
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (2024-09-10).
- Various methods for the synthesis of pyrazole. - ResearchGate. (n.d.).
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters. (n.d.).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (n.d.).
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. (n.d.).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.).
- Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.).
- "detailed experimental protocol for Knorr pyrazole synthesis" - Benchchem. (n.d.).
- Optimizing solvent and base selection for pyrazole synthesis - Benchchem. (n.d.).
- Navigating Pyrazole Synthesis: A Guide to Hydrazine Alternatives - Benchchem. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05).
- Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (n.d.).
- 4 - Organic Syntheses Procedure. (n.d.).
- Optimization of reaction conditions | Download Scientific Diagram - ResearchGate. (n.d.).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed. (2024-04-10).
- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC - PubMed Central. (2014-04-01).
- General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. - ResearchGate. (n.d.).
- Application Notes and Protocols for Knorr Pyrazole Synthesis - Benchchem. (n.d.).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (2024-04-10).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022-09-12).
- Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
- Metal- and Solvent-Free Cascade Reaction for the Synthesis of Amino Pyrazole Thioether Derivatives | The Journal of Organic Chemistry - ACS Publications. (2021-11-08).
- Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives - ResearchGate. (n.d.).
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (n.d.).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.).
- pyrazole.pdf - CUTM Courseware. (n.d.).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (2021-07-01).
- synthesis of pyrazoles - YouTube. (2019-01-19).
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stability issues of fluoroethylated heterocyclic compounds
An Application Scientist's Guide to the Stability of Fluoroethylated Heterocyclic Compounds
Welcome to the Technical Support Center for Fluoroethylated Heterocyclic Compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to help you anticipate, diagnose, and solve stability issues in your research. The introduction of a fluoroethyl group is a powerful tool in drug discovery, often used to enhance metabolic stability and modulate physicochemical properties like lipophilicity and basicity.[1][2][3] However, the potent electron-withdrawing nature of fluorine can introduce unique stability challenges.
This guide is structured to address the most common stability-related questions we encounter in the field. We will explore the mechanisms of degradation, provide practical troubleshooting advice, and offer protocols for assessing the stability of your compounds.
Section 1: Hydrolytic Instability
The high electronegativity of fluorine atoms can significantly influence the electronic distribution within a molecule, often making adjacent functional groups more susceptible to hydrolysis. This is a primary concern for compounds intended for formulation in aqueous media or for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: My fluoroethylated compound is rapidly degrading in aqueous buffer. What is the likely cause?
A: The most probable cause is pH-dependent hydrolysis. The electron-withdrawing fluoroethyl group can significantly weaken adjacent labile functional groups, such as esters or phosphinates, making them more susceptible to nucleophilic attack by water or hydroxide ions.[4] The rate of hydrolysis is often highly dependent on the pH of the solution. For instance, compounds containing ester linkages may hydrolyze via a pseudo-first-order reaction in a buffered medium.[4] The stability of the C-F bond itself is generally high, but in certain molecular contexts, such as in 2,2,2-trifluoroethylphosphinic acids, even the C-F bond can exhibit unexpected hydrolytic instability in alkaline solutions.[5]
Q2: How does the degree of fluorination on the ethyl group affect hydrolytic stability?
A: The stability generally decreases as the number of fluorine atoms increases. The cumulative electron-withdrawing effect of multiple fluorine atoms makes the adjacent carbonyl carbon (in an ester, for example) more electrophilic and thus more prone to nucleophilic attack. Studies on peptide models have shown that hydrolytic stability can decrease by up to two orders of magnitude as the number of fluorine atoms in an ester group increases from zero to three.[4]
Q3: What are the best analytical techniques to detect and quantify hydrolytic degradation?
A: A multi-pronged approach is recommended.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method. It allows you to monitor the decrease in the parent compound's peak area while simultaneously observing the appearance of more polar degradation products.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the degradation products. By obtaining the accurate mass of the new peaks, you can deduce their elemental composition and confirm the hydrolytic pathway.[8][9]
-
¹⁹F NMR Spectroscopy is a powerful tool for specifically monitoring the fate of the fluorine-containing moiety. For instance, in cases of C-F bond cleavage, the appearance of a signal corresponding to the fluoride ion (F⁻) provides definitive evidence of defluorination.[5]
Troubleshooting Guide: Forced Hydrolysis Protocol
Forced degradation studies are essential to understand a compound's intrinsic stability and to develop stability-indicating analytical methods.[10][11][12][13] This protocol outlines the conditions for testing hydrolytic stability across a pH range.
Objective: To determine the degradation pathway of a fluoroethylated heterocyclic compound under acidic, neutral, and basic conditions.
Materials:
-
Your compound (API)
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water (HPLC Grade)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with UV or MS detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your API in a suitable organic solvent (e.g., ACN) at a concentration of ~1 mg/mL.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Control: Mix 1 mL of the stock solution with 9 mL of a 50:50 mixture of organic solvent and water (to account for non-hydrolytic degradation).
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 60°C). The goal is to achieve 5-20% degradation.[13][14][15] Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each sample.
-
For the acid and base samples, neutralize them before analysis (e.g., add an equimolar amount of base or acid).
-
Dilute the samples to a suitable concentration for your analytical method.
-
Analyze by a validated stability-indicating HPLC or LC-MS method.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify degradation products and calculate the percentage of API remaining. This will reveal the pH conditions under which your compound is least stable.
Data Summary: Impact of Fluorination on Stability
The following table summarizes the qualitative relationship between the degree of fluorination and hydrolytic stability based on published principles.[4]
| Fluoroethyl Moiety | Number of Fluorine Atoms | Relative Electron-Withdrawing Effect | Predicted Relative Hydrolytic Stability of Adjacent Ester |
| Ethyl | 0 | Baseline | Highest |
| 2-Fluoroethyl | 1 | Moderate | High |
| 2,2-Difluoroethyl | 2 | Strong | Moderate |
| 2,2,2-Trifluoroethyl | 3 | Very Strong | Lowest |
Section 2: Metabolic Instability and Defluorination
While fluoroethyl groups are often added to block metabolic oxidation at a specific site, the compound can still be metabolized through other pathways, sometimes leading to cleavage of the C-F bond (defluorination).[16][17] Understanding these pathways is critical for drug development professionals.
Frequently Asked Questions (FAQs)
Q4: I expected my fluoroethylated compound to be metabolically robust, but in vivo studies show high bone uptake of ¹⁸F, suggesting defluorination. How is this possible?
A: This is a known metabolic pathway. While the C-F bond itself is very strong, enzymatic oxidation (often by Cytochrome P450 enzymes) can occur on the carbon atom adjacent to the fluoroethyl group, particularly if it's benzylic or next to a heteroatom.[16] This oxidation can form an unstable intermediate that subsequently eliminates fluoride (F⁻). For example, oxidation of the carbon next to an aromatic ring can be a first step, followed by either a slow α-elimination or a β-elimination, both of which release the fluoride ion.[16]
Q5: How can I design more metabolically stable fluoroethylated compounds?
A: Mechanistic understanding is key.[17][18][19] If defluorination is occurring via oxidation of an adjacent position, you can try to block that site. Strategies include:
-
Deuteration: Replacing metabolically liable C-H bonds with C-D bonds at the site of oxidation can slow down the rate of enzymatic cleavage (the kinetic isotope effect). This has been shown to reduce bone uptake of [¹⁸F]fluoride in PET tracers.[16]
-
Structural Modification: Introducing steric hindrance near the site of oxidation or replacing an alkyl chain with a more stable cycloalkyl ring can prevent the enzyme from accessing the vulnerable position.[16]
Experimental Workflow: In Vitro Metabolic Stability Assay
This diagram outlines a typical workflow for assessing metabolic stability using liver microsomes, which are a rich source of drug-metabolizing enzymes.
Caption: Workflow for an in vitro liver microsomal stability assay.
Visualizing Metabolic Defluorination
This diagram illustrates a common pathway for the metabolic breakdown of a fluoroethylated aromatic compound.
Caption: Metabolic pathway showing oxidation and subsequent defluorination.
Section 3: Photostability
While often overlooked in early-stage discovery, photostability is a critical parameter that can impact compound integrity during synthesis, purification, and storage. The ICH Q1B guideline provides a framework for testing.[20]
Frequently Asked Questions (FAQs)
Q6: My solid compound turned yellow after being left on the lab bench for a day. Is this a photostability issue?
A: It is highly likely. Many heterocyclic cores are chromophores that can absorb UV or visible light, leading to photochemical reactions, even if the fluoroethyl group itself is stable. This can result in the formation of colored degradants or loss of potency. Confirmatory studies under controlled light exposure are necessary.[20]
Troubleshooting Guide: ICH Q1B Photostability Testing
This protocol provides a simplified approach to assess the photostability of a drug substance.
Objective: To evaluate if light exposure results in unacceptable changes to the compound.
Methodology:
-
Sample Preparation: Place a thin layer (~1-3 mm) of your solid compound in a chemically inert, transparent container (e.g., a petri dish). Prepare a parallel sample in a light-resistant container (e.g., wrapped in aluminum foil) to serve as a dark control.
-
Light Exposure: Place both samples in a photostability chamber equipped with a calibrated light source that meets ICH Q1B requirements.
-
Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[20]
-
Analysis: After exposure, compare the light-exposed sample to the dark control. Analyze both using HPLC for potency and impurity profiling. Also, note any changes in physical appearance (e.g., color).
-
Interpretation: A significant increase in degradation products or a change in physical properties in the light-exposed sample compared to the dark control indicates photosensitivity.
| Parameter | ICH Q1B Recommended Exposure |
| Overall Illumination | ≥ 1.2 million lux hours |
| Near UV Energy | ≥ 200 watt hours / m² |
Section 4: General Handling, Storage, and Stabilization
Proper handling and storage are crucial for preserving the integrity of any research compound. For fluoroethylated heterocycles, understanding how the substituent affects physicochemical properties is key to defining optimal conditions.
Frequently Asked Questions (FAQs)
Q7: How does the fluoroethyl group change the basicity (pKa) of my nitrogen-containing heterocycle, and why does it matter for stability?
A: The fluoroethyl group is strongly electron-withdrawing, which significantly reduces the electron density on the nitrogen atom. This makes the nitrogen less likely to accept a proton, thereby lowering its basicity and pKa value.[1][21][22] This matters for several reasons:
-
Solubility: The pH at which the compound is soluble will change. A lower pKa means you will need a more acidic pH to protonate and solubilize the compound.
-
Stability: Operating at a pH required for solubility might push the compound into a region of hydrolytic instability.
-
Biological Activity: The charge state of the molecule at physiological pH (7.4) can be altered, impacting its ability to bind to a target or cross cell membranes.[21]
Q8: What are the best general practices for storing these compounds long-term?
A: For solid APIs, the primary concerns are often moisture and heat.[23]
-
Storage Conditions: Store in a tightly sealed container, preferably in a desiccator, at a controlled low temperature (e.g., -20°C or -80°C).[24]
-
Inert Atmosphere: For compounds susceptible to oxidation, backfilling the storage vial with an inert gas like argon or nitrogen can be beneficial.
-
Formulation Strategies: For APIs with poor physical stability (e.g., tendency to exist as an unstable amorphous solid), creating an amorphous solid dispersion (ASD) with a polymer can immobilize the API and prevent recrystallization.[25]
References
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Tůmová, T., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health. Available at: [Link]
-
Müller, C., et al. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC. Available at: [Link]
-
Eigner, V., et al. (2024). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. National Institutes of Health. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. Available at: [Link]
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Lerner, C., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. Available at: [Link]
-
Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. Available at: [Link]
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Lerner, C., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]
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Lerner, C., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]
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Westwood, S. A., et al. (1998). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. Available at: [Link]
-
Washington, J. W., et al. (2010). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. PubMed. Available at: [Link]
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Zanda, M. (2004). Fluorine in heterocyclic chemistry. ResearchGate. Available at: [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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Rawat, T. & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Investigation. Available at: [Link]
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Shaughnessy, J. E., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH. Available at: [Link]
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Chambers, R. D. & Spink, R. C. H. (n.d.). Synthesis and reactivity of fluorinated heterocycles. ResearchGate. Available at: [Link]
-
Nucci, G., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Venkatesh, D. N. & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of PharmTech Research. Available at: [Link]
-
Chojnacka, M., et al. (2023). The Impact of Perfluoroalkyl Groups on Phosphane Basicity. MDPI. Available at: [Link]
-
Fouad, M. M., et al. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. PubMed. Available at: [Link]
-
ICH (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
Oreate AI (2024). Development and Technical Application Research of Detection Methods for Perfluorinated Compounds and Bisphenol A. Oreate AI Blog. Available at: [Link]
-
Thomas, G. (2021). Stabilization of Amorphous APIs. Pharmaceutical Technology. Available at: [Link]
-
Unknown Author. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. PharmaTutor. Available at: [Link]
-
Coherent Market Insights (2024). Heterocyclic And Fluoro Organic Compounds Market Share, 2032. Coherent Market Insights. Available at: [Link]
-
Jain, P. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]
-
Unknown Author. (2024). What Is Hydrolytic Stability? Best Polymers for Wet Environments. Patsnap Eureka. Available at: [Link]
-
ATSDR (1998). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Stolte, S., et al. (2012). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. ResearchGate. Available at: [Link]
-
Pharma Compass (2024). Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube. Available at: [Link]
-
FDA (1998). Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available at: [Link]
-
Kumar, S. (2023). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Hilaris Publisher. Available at: [Link]
-
Coriolis Pharma (n.d.). Stability Studies. Coriolis Pharma. Available at: [Link]
-
Georgieva, M., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC - NIH. Available at: [Link]
-
Singh, S., et al. (2021). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
European Medicines Agency (2005). Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]
-
CEC (2019). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. YouTube. Available at: [Link]
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- 25. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Formation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting strategies and practical advice to address challenges related to regioselectivity in pyrazole formation. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it a common problem?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the context of the widely used Knorr pyrazole synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can theoretically yield two different pyrazole regioisomers.[1] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to a product mixture that is often difficult to separate.[1] Controlling which isomer forms is a critical challenge for chemists aiming for a specific molecular architecture.
Q2: What are the primary factors that control the regiochemical outcome of the reaction?
A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate balance of several competing factors:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is paramount. Electron-withdrawing groups (e.g., -CF₃) increase the partial positive charge on the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[1]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can play a significant role. A bulky substituent on either reactant can physically obstruct the approach of the nucleophile, thereby directing the attack to the less hindered carbonyl group.[1]
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which regioisomer is favored.[1] For instance, acidic conditions can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral conditions.[1]
Troubleshooting Guide: My reaction is producing a mixture of regioisomers. How can I favor a single product?
Uncontrolled regioselectivity is one of the most common hurdles in pyrazole synthesis. This guide provides a systematic approach to troubleshoot and optimize your reaction for the desired isomer.
Step 1: Analyze the Reactants - Predicting the Inherent Bias
Before modifying the reaction conditions, it's crucial to understand the inherent electronic and steric biases of your substrates.
-
Electronic Bias: Identify the more electrophilic carbonyl carbon in your 1,3-dicarbonyl compound. The carbonyl carbon adjacent to a strong electron-withdrawing group will be the preferred site of initial attack by the more nucleophilic nitrogen of your hydrazine.
-
Steric Bias: Assess the steric bulk around each carbonyl group and on the hydrazine. The reaction will likely be directed away from the more sterically congested sites.
If the electronic and steric factors favor the formation of your desired isomer, but you are still getting a mixture, proceed to Step 2. If these factors favor the undesired isomer, more significant modifications to the reaction conditions will be necessary.
Step 2: Modify the Reaction Conditions - A Systematic Approach
If your reaction is not selective, the most effective troubleshooting step is to systematically modify the reaction conditions.
-
Solvent Screening: The choice of solvent is critical. Standard solvents like ethanol often lead to mixtures of regioisomers.[2] A significant breakthrough in controlling regioselectivity has been the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3] These solvents, through their unique hydrogen-bonding capabilities, can dramatically increase the preference for one regioisomer.[3][4]
-
pH Adjustment: The pH of the reaction medium can have a profound effect. Adding a catalytic amount of an acid (e.g., acetic acid, HCl) or a base can alter the product ratio.[5] Acid catalysis protonates a carbonyl group, increasing its electrophilicity, and can also protonate one of the hydrazine nitrogens, altering its nucleophilicity.
-
Temperature Control: Investigate the effect of temperature. Running the reaction at different temperatures (e.g., room temperature vs. reflux) can impact the selectivity, as the activation energies for the two competing pathways may differ.
The following diagram outlines a decision-making workflow for troubleshooting poor regioselectivity.
Caption: Troubleshooting workflow for improving regioselectivity.
Data Presentation: The Impact of Solvent on Regioselectivity
The following table summarizes the dramatic effect of solvent choice on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine. The data clearly shows a significant improvement in favor of one isomer when using fluorinated alcohols, particularly HFIP.
| Entry | R¹ | R² | Solvent | Ratio (Isomer A : Isomer B) | Combined Yield (%) | Reference |
| 1 | CF₃ | Phenyl | EtOH | 1:1.8 | ~95 | |
| 2 | CF₃ | Phenyl | TFE | 85:15 | ~95 | |
| 3 | CF₃ | Phenyl | HFIP | 97:3 | ~95 | [3] |
| 4 | CF₃ | 2-Furyl | EtOH | ~1:1 | ~90 | |
| 5 | CF₃ | 2-Furyl | HFIP | >99:1 | ~95 | [3] |
Isomer A corresponds to the 3-R¹-5-R² pyrazole, and Isomer B is the 3-R²-5-R¹ regioisomer.
Experimental Protocols
Protocol 1: Standard Knorr Pyrazole Synthesis in Ethanol (Often Low Selectivity)
This protocol describes a typical synthesis that may result in a mixture of regioisomers.
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione) (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic, ~5 mol%)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone in absolute ethanol.
-
Add the glacial acetic acid catalyst.
-
Add methylhydrazine dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. It is at this stage that the presence of two isomers will become apparent if the reaction was not regioselective.
Protocol 2: High-Regioselectivity Synthesis using HFIP
This protocol is adapted from literature procedures that demonstrate a dramatic improvement in regioselectivity.[2][3][5]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a scintillation vial or round-bottom flask, dissolve the 1,3-diketone in HFIP.
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Once the reaction is complete, remove the HFIP under reduced pressure (use a cold trap as HFIP is volatile).
-
The resulting crude product should show a high preponderance of one regioisomer, often simplifying purification to a simple recrystallization or a rapid flash chromatography plug.
Protocol 3: Analysis of Regioisomeric Ratio by ¹H NMR and Confirmation by 2D NOESY
A self-validating system requires robust analytical methods to confirm the structure of the product. NMR spectroscopy is the most powerful tool for this.
1. Initial ¹H NMR Analysis:
-
Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
The presence of a regioisomeric mixture will be evident from two distinct sets of signals. For example, you will see two different singlets for the pyrazole C4-H and two different singlets for the N-methyl group, with integration values corresponding to the isomeric ratio.
2. Distinguishing Isomers using ¹³C NMR:
-
The chemical shifts of the pyrazole ring carbons are highly sensitive to the substituent pattern.
-
For a 3(5)-aryl substituted pyrazole, the carbon bearing the aryl group (C3 or C5) will have a distinct chemical shift. For instance, the C3 carbon in a 3-aryl tautomer appears at a different chemical shift than the C5 carbon in a 5-aryl tautomer, allowing for unambiguous assignment.[6]
3. Unambiguous Structure Elucidation with 2D NOESY:
-
The Nuclear Overhauser Effect (NOE) is a through-space correlation between protons that are close to each other (< 5 Å). This is invaluable for determining regiochemistry.
-
Example: Consider the reaction of methylhydrazine with benzoylacetone, which can form 1,5-dimethyl-3-phenyl-1H-pyrazole or 1,3-dimethyl-5-phenyl-1H-pyrazole.
-
In the 1,5-dimethyl-3-phenyl isomer, the N-methyl group is at position 1 and the other methyl group is at position 5. The protons of the N-methyl group will be in close proximity to the protons of the C5-methyl group. A NOESY experiment will show a cross-peak between the signals for these two methyl groups.
-
In the 1,3-dimethyl-5-phenyl isomer, the N-methyl group is at position 1 and the phenyl group is at position 5. The protons of the N-methyl group will be close to the ortho-protons of the C5-phenyl group. The NOESY spectrum will show a cross-peak between the N-methyl signal and the ortho-protons of the phenyl ring.
-
-
By observing these key NOE correlations, the identity of the major regioisomer can be definitively confirmed.
Caption: NOESY correlations for distinguishing pyrazole regioisomers.
References
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]
-
de la Torre, M. C., Garía-Rodriguez, E., Garía-Marcos, V., & Rodriguez, J. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. Available at: [Link]
-
ChemInform. (1981). ChemInform Abstract: IDENTIFICATION OF N-METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. Chemischer Informationsdienst, 12(35). Available at: [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. Available at: [Link]
-
de la Torre, M. C., Garía-Rodriguez, E., Garía-Marcos, V., & Rodriguez, J. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. Available at: [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 73(9), 3523–3529. Available at: [Link]
-
Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Overcoming Low Reactivity in N-Arylation of Pyrazoles
Welcome to the technical support center for N-aryl pyrazole synthesis. As a Senior Application Scientist, I understand that while N-aryl pyrazoles are crucial scaffolds in pharmaceuticals and materials science, their synthesis can be fraught with challenges, from low reactivity to poor regioselectivity. This guide is designed to provide you with expert insights and practical, field-proven solutions to troubleshoot and optimize your N-arylation reactions. We will move beyond simple protocols to explore the chemical principles governing these transformations, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face when attempting to synthesize N-aryl pyrazoles.
Q1: My N-arylation of pyrazole is failing or giving very low yields. What are the most common culprits?
Low reactivity in pyrazole N-arylation is a frequent issue stemming from several core factors. The pyrazole ring, while nucleophilic, can be a stubborn substrate. The success of the reaction hinges on a delicate balance between the catalyst system, base, solvent, and temperature.
Key Factors to Investigate:
-
Catalyst and Ligand Inactivity: The choice of metal catalyst and, more importantly, the coordinating ligand is paramount. For copper-catalyzed Ullmann-type reactions, ligands like diamines or 1,10-phenanthroline are often essential to stabilize the copper species and facilitate the catalytic cycle.[1][2] Without the correct ligand, the reaction may not proceed at all.
-
Incorrect Base Selection: The base's primary role is to deprotonate the pyrazole, forming the pyrazolate anion. If the base is not strong enough or has poor solubility in the chosen solvent, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.[2][3]
-
Substrate Deactivation: Steric hindrance is a major obstacle. A bulky substituent near the N-H group on the pyrazole or near the halogen on the aryl halide can prevent the necessary approach for bond formation.[4][5] Furthermore, strong electron-withdrawing groups on the pyrazole can reduce its nucleophilicity, slowing the reaction.
-
Insufficient Temperature: Many N-arylation reactions, particularly traditional Ullmann couplings, require significant thermal energy to overcome the activation barrier.[6] Reactions performed at temperatures that are too low may stall completely.
Q2: Should I use a copper or palladium catalyst for my pyrazole N-arylation?
Both copper and palladium are workhorses for C-N cross-coupling, but they have distinct advantages and optimal use cases for pyrazole N-arylation.
-
Copper (Ullmann-Type Coupling): This is the most common and often the first choice. It is significantly more cost-effective than palladium. Modern copper-catalyzed systems, which pair a copper(I) source (like CuI or Cu₂O) with a specific ligand (e.g., diamines, 1,10-phenanthroline), are highly effective for coupling pyrazoles with aryl iodides and bromides.[2][7] These systems generally exhibit broad functional group tolerance.[4]
-
Palladium (Buchwald-Hartwig Amination): Palladium catalysis is typically more reactive and may be necessary for more challenging substrates, such as less reactive aryl chlorides or aryl triflates.[8][9] The catalyst systems often involve bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos) that are highly efficient but can also be more expensive and sensitive to air and moisture.[8]
| Feature | Copper-Catalyzed (Ullmann) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Cost | Lower | Higher |
| Typical Aryl Partner | Aryl Iodides, Aryl Bromides[7] | Aryl Chlorides, Aryl Triflates, Bromides[8] |
| Common Ligands | Diamines, 1,10-Phenanthroline, Amino Acids[1][3] | Bulky Phosphines (e.g., BrettPhos)[8] |
| Sensitivity | Generally more robust | Can be sensitive to air/moisture |
| Recommendation | Starting point for most pyrazoles , especially with aryl iodides/bromides. | For challenging/unreactive aryl partners like chlorides or triflates. |
Q3: How do substituents on my pyrazole or aryl halide affect reactivity?
Substituent effects are a critical consideration and can be leveraged to your advantage. These effects are broadly categorized as electronic or steric.
-
Electronic Effects:
-
Aryl Halide: Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ on the aryl halide make the aromatic ring more electron-deficient. This accelerates the oxidative addition step (in Pd catalysis) or related steps in Cu catalysis, generally increasing the reaction rate.[10]
-
Pyrazole: Electron-donating groups (EDGs) on the pyrazole ring increase its electron density and nucleophilicity, which can enhance reactivity. Conversely, strong EWGs can decrease nucleophilicity and slow the reaction.[11]
-
-
Steric Effects:
Q4: I'm getting a mixture of N1 and N2 arylated products on my unsymmetrical pyrazole. How do I improve regioselectivity?
This is one of the most significant challenges in pyrazole chemistry. Selectivity is a competition between the two nitrogen atoms, governed by sterics and electronics.
-
Steric Control (The Dominant Factor): The arylation will preferentially occur at the nitrogen atom that is less sterically hindered.[8]
-
To favor N1-arylation , use a pyrazole with a large substituent at the C5 position.
-
To favor N2-arylation , use a pyrazole with a large substituent at the C3 position.[13]
-
-
Electronic Control: While often secondary to sterics, electronic factors can play a role. The distribution of electron density in the pyrazole ring can influence the relative nucleophilicity of the two nitrogens.[14]
-
Advanced Methods: For particularly challenging cases, novel methods are emerging. For instance, using arynes with copper catalysis allows for regioselectivity to be "switched" by simply changing the ligand, which controls which metallotautomer is formed.[15]
Q5: Are there effective metal-free alternatives for N-arylation of pyrazoles?
Yes, for researchers looking to avoid transition metals, several viable methods have been developed.
-
Diaryliodonium Salts: These reagents can arylate pyrazoles under very mild, metal-free conditions. The reactions are often rapid and can be performed at room temperature using a simple base like aqueous ammonia.[16][17][18]
-
Base-Promoted Nucleophilic Aromatic Substitution (SₙAr): For highly electron-deficient aryl halides (e.g., those with multiple EWGs), direct SₙAr with the pyrazolate anion can occur without a catalyst, though this is limited to specific substrates.
-
Benzyne Intermediates: A protocol using excess potassium hydroxide (KOH) in DMSO can generate a benzyne intermediate in situ from an aryl halide, which is then trapped by the pyrazole.[19]
Detailed Troubleshooting Guides
Guide 1: Issue - No Reaction or Trace Product Formation
When your thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis shows only starting materials, a fundamental component of the reaction has failed.
Troubleshooting Steps:
-
Verify Catalyst & Ligand Integrity:
-
Causality: Copper(I) salts can oxidize to the less active copper(II) state if handled improperly. Many phosphine ligands for palladium are air-sensitive.
-
Solution: Use a fresh bottle of catalyst and ligand. If they are known to be air-sensitive, ensure they are handled exclusively in a glovebox or under a robust stream of inert gas (Argon or Nitrogen). A simple test is to run a known, reliable reaction to confirm your catalyst stock is active.
-
-
Re-evaluate the Base:
-
Causality: The pKa of pyrazole is ~14, so a sufficiently strong base is needed for deprotonation. Furthermore, the solubility of the resulting pyrazolate salt is critical. For instance, the cesium salt of an azole is often more soluble in solvents like DMF than the potassium salt, leading to a higher effective concentration of the nucleophile.[6]
-
Solution: Switch from common bases like K₂CO₃ or K₃PO₄ to Cesium Carbonate (Cs₂CO₃), which is often superior in these couplings. Potassium tert-butoxide (KOtBu) is another strong option, particularly for less reactive aryl chlorides.[9] Ensure the base is anhydrous, as water can interfere with the reaction.
-
-
Increase Thermal Energy:
-
Causality: C-N bond formation has a significant activation energy. Insufficient heat means the reactants lack the energy to reach the transition state.
-
Solution: Increase the reaction temperature. If limited by the solvent's boiling point, switch to a higher-boiling solvent like DMF, dioxane, or toluene. Alternatively, employ microwave irradiation, which can dramatically accelerate the reaction by efficiently heating the polar reaction mixture, often reducing reaction times from hours to minutes.[20][21]
-
Validated Experimental Protocols
Protocol 1: General Procedure for Copper-Diamine Catalyzed N-Arylation
This protocol is adapted from the robust methodology developed by Buchwald and coworkers, which is broadly applicable to a range of pyrazoles and aryl halides.[1][22]
Materials:
-
Copper(I) Iodide (CuI, 5-10 mol%)
-
Ligand (e.g., N,N'-Dimethylethylenediamine, 10-20 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Pyrazole (1.0 equiv)
-
Aryl Halide (Aryl Iodide or Bromide, 1.2 equiv)
-
Anhydrous Solvent (e.g., Dioxane or Toluene)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, resealable Schlenk tube, add CuI (e.g., 0.1 mmol, 19.0 mg for a 1.0 mmol scale reaction), the base (e.g., K₂CO₃, 2.0 mmol, 276 mg), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with dry argon. Repeat this cycle two more times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the pyrazole (1.0 mmol). Then, add the anhydrous solvent (e.g., 2 mL), the aryl halide (1.2 mmol), and finally the diamine ligand (e.g., 0.2 mmol).
-
Reaction: Seal the tube tightly (Note: pressure may build up; use a blast shield). Place the tube in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction for 18-24 hours. Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing via TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short plug of celite or silica gel, washing the plug with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure N-aryl pyrazole product.
Protocol 2: Microwave-Assisted Solvent-Free N-Arylation
This protocol is a representative example for rapid, efficient synthesis, often with green chemistry benefits.[21]
Materials:
-
Copper(I) Oxide (Cu₂O, 10 mol%)
-
L-proline (20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Pyrazole (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
Step-by-Step Methodology:
-
Vessel Preparation: In a dedicated microwave reaction vial, combine the pyrazole (1.0 mmol), aryl bromide (1.1 mmol), Cu₂O (0.1 mmol, 14.3 mg), L-proline (0.2 mmol, 23.0 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Mixing: Add a suitable magnetic stir bar and briefly vortex the vial to ensure the solids are well-mixed.
-
Microwave Irradiation: Seal the vial with a cap. Place it in the cavity of a scientific microwave reactor. Irradiate the mixture at a set temperature of 150 °C for 15-30 minutes. (Note: Monitor pressure and use instrument safety features).
-
Workup and Purification: After the reaction, cool the vial to room temperature. Add dichloromethane (DCM) or ethyl acetate, and filter to remove the inorganic salts and catalyst. Concentrate the filtrate and purify by column chromatography as described in Protocol 1.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Gonda, Z., & Novák, Z. (2015). Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts. Chemistry – A European Journal, 21(47), 16801-16806. [Link]
-
Gonda, Z., & Novák, Z. (2015). Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts. Hungarian Academy of Sciences Repository. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587*. [Link]
-
Buchwald, S. L., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578-87. [Link]
-
Driess, M., et al. (2018). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Beilstein Journal of Organic Chemistry, 14, 2348-2354. [Link]
-
Unknown Authors. (n.d.). Ligand‐Free Copper‐Catalyzed N‐Arylation of Pyrazolo[1,5‐a]pyrimidin‐7‐Amines. ChemistrySelect. [Link]
-
Taillefer, M., et al. (2004). Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. European Journal of Organic Chemistry, 2004(14), 2891-2897. [Link]
-
Alonso, D. A., et al. (2010). Transition-Metal-Free O-, S-, and N-Arylation of Alcohols, Thiols, Amides, Amines, and Related Heterocycles. The Journal of Organic Chemistry, 75(13), 4587-4590*. [Link]
-
Masson, G., et al. (2020). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. Molecules, 25(21), 5193. [Link]
-
Buchwald, S. L., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Scilit. [Link]
-
Sharpless, K. B., et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. MDPI. [Link]
-
Unknown Authors. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Elguero, J., & Alkorta, I. (2007). Substitution effects in N-pyrazole and N-imidazole derivatives along the periodic table. Structural Chemistry, 18, 847-857. [Link]
-
Eagon, S., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148). [Link]
-
Chan, T. H., & Chow, W. S. (2009). Microwave-assisted solvent-free N-arylation of imidazole and pyrazole. Tetrahedron Letters, 50(12), 1286-1289. [Link]
-
Unknown Authors. (2018). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. [Link]
-
Dong, V., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Research Square. [Link]
-
Unknown Authors. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC. [Link]
-
Sadlej-Sosnowska, N., et al. (2010). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 21, 783-792. [Link]
-
Leistner, J., et al. (2022). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 18, 1243-1253. [Link]
-
El-Sheref, Y., et al. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. MDPI. [Link]
-
Hsieh, P.-C., et al. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]
-
Ferguson, I. J., & Schofield, K. (1975). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ResearchGate. [Link]
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Ferguson, I. J., & Schofield, K. (1975). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. [Link]
-
Gusev, D., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(1), 1. [Link]
-
Curutchet, C., et al. (2005). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. ResearchGate. [Link]
-
Buchwald, S. L., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(17), 6650-6652*. [Link]
-
Stýskala, J., et al. (2022). Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]
-
Novák, Z. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. [Link]
-
Combs, A. P., et al. (2004). Copper (II)-Mediated Arylation with Aryl Boronic Acids for the N-Derivatization of Pyrazole Libraries. ACS Combinatorial Science, 6(3), 224-225*. [Link]
-
Unknown Authors. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Novák, Z. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Various Authors. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Hanson, P. R., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Buchwald, S. L., et al. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Supporting Information. MIT OpenCourseWare. [Link]
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methods to reduce impurities in pyrazole carboxylic acid production
A Guide to Minimizing and Characterizing Impurities for Researchers, Scientists, and Drug Development Professionals.
Welcome to the Technical Support Center for pyrazole carboxylic acid production. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the common challenges encountered during the synthesis and purification of this important class of molecules. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying chemical principles that govern the formation of impurities and the logic behind the methods for their removal. This guide is structured to empower you with the knowledge to proactively control your reaction outcomes and ensure the highest purity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my pyrazole carboxylic acid synthesis?
The impurities in your pyrazole carboxylic acid synthesis will largely depend on your chosen synthetic route. However, several classes of impurities are frequently encountered:
-
Regioisomers: In many common synthetic pathways, such as the Knorr pyrazole synthesis which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, the formation of regioisomers is a primary concern.[1][2] This arises from the two possible sites of initial nucleophilic attack by the hydrazine on the asymmetric dicarbonyl compound.[1][2] For example, the reaction of ethyl 2,4-dioxovalerate with phenylhydrazine can yield both ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate and ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual 1,3-dicarbonyl compounds and hydrazine derivatives in your crude product.
-
Side-Reaction Byproducts: Depending on the reaction conditions, various side reactions can occur. For instance, self-condensation of the 1,3-dicarbonyl starting material can lead to the formation of various unwanted byproducts. Additionally, the hydrazine starting material can undergo decomposition or side reactions, particularly at elevated temperatures.
-
Degradation Products: Pyrazole carboxylic acids can be susceptible to degradation under certain conditions. For example, decarboxylation can occur at high temperatures, leading to the loss of the carboxylic acid group.[3] Hydrolytic degradation of ester precursors is also a possibility if water is present under acidic or basic conditions.[4]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as any catalysts or reagents, can be present as impurities in the final product.[5]
Troubleshooting Guides
Problem 1: My NMR/LC-MS analysis shows the presence of a significant amount of an isomeric impurity.
Causality: The presence of regioisomers is a common issue in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity of the reaction is influenced by factors such as the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions (e.g., pH, solvent, temperature).[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric impurities.
Detailed Steps:
-
Optimize Reaction Conditions to Favor One Isomer:
-
pH Control: The pH of the reaction medium can significantly influence the rate of the initial condensation and cyclization steps, thereby affecting the isomeric ratio.[6] Experiment with acidic or basic catalysis to determine if it favors the formation of your desired isomer.
-
Solvent Selection: The polarity of the solvent can influence the transition states of the competing reaction pathways. Try running the reaction in a range of solvents (e.g., ethanol, acetic acid, toluene) to see if the isomeric ratio can be improved.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer.
-
-
Purification Strategies:
-
Fractional Recrystallization: If there is a sufficient difference in the solubility of the two isomers in a particular solvent, fractional recrystallization can be an effective method for separation. A detailed protocol is provided below.
-
Column Chromatography: This is a highly effective method for separating isomers. Both normal-phase (silica gel) and reverse-phase (C18) chromatography can be employed. A gradient elution is often necessary to achieve good separation.
-
Problem 2: My final product is off-color and shows broad peaks in the NMR, suggesting multiple minor impurities.
Causality: This often points to the presence of multiple side-reaction byproducts or degradation products. Harsh reaction conditions, such as high temperatures or prolonged reaction times, can exacerbate these issues.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple minor impurities.
Detailed Steps:
-
Refine the Reaction Protocol:
-
Temperature and Time: If possible, lower the reaction temperature and shorten the reaction time to minimize the formation of degradation and side products. Monitor the reaction progress closely by TLC or HPLC to stop it once the starting material is consumed.
-
Purity of Starting Materials: Ensure that your starting 1,3-dicarbonyl compound and hydrazine are of high purity. Impurities in the starting materials can carry through or participate in side reactions.
-
-
Implement a Robust Purification Strategy:
-
Recrystallization: This is often the first and most effective step for removing a significant portion of impurities. A detailed protocol is provided below.
-
Acid-Base Extraction: Since your target compound is a carboxylic acid, you can use its acidic nature to separate it from neutral or basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The pyrazole carboxylic acid will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the purified product, which can be collected by filtration.
-
Experimental Protocols
Protocol 1: Purification of Pyrazole Carboxylic Acid by Recrystallization
This protocol provides a general guideline for the recrystallization of a solid pyrazole carboxylic acid. The choice of solvent is critical and may require some experimentation.[8][9]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which your pyrazole carboxylic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixtures thereof.[10]
-
Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals.[11] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for developing an HPLC method for the impurity profiling of pyrazole carboxylic acids. A specific example for a celecoxib-related compound is provided in the table below.[3][12][13][14]
Step-by-Step Methodology:
-
Column Selection: A C18 reverse-phase column is a good starting point for most pyrazole carboxylic acids.
-
Mobile Phase Preparation: A typical mobile phase consists of an aqueous component (often with a pH modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form) and an organic modifier (e.g., acetonitrile or methanol).
-
Method Development: Start with an isocratic elution (a constant mobile phase composition) and then move to a gradient elution (where the mobile phase composition changes over time) to achieve better separation of all impurities.
-
Detection: UV detection is commonly used. The detection wavelength should be chosen at the UV maximum of the pyrazole carboxylic acid to ensure high sensitivity for both the main compound and its impurities.
-
Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[5][15]
Data Presentation: Example HPLC Method for a Pyrazole Derivative
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid, leading to better peak shape.[12] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is often necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlling the temperature improves the reproducibility of retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | A standard injection volume. |
Authoritative Grounding & Comprehensive References
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and is regulated by international guidelines. The International Council for Harmonisation (ICH) provides guidance on the reporting, identification, and qualification of impurities in new drug substances.[15][16][17]
Key ICH Q3A(R2) Thresholds: [5][15][18]
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤ 2g/day, this is 0.05%.
-
Identification Threshold: The level at which the structure of an impurity must be determined. For a maximum daily dose of ≤ 2g/day, this is 0.10% or 1.0 mg per day intake, whichever is lower.
-
Qualification Threshold: The level at which an impurity must be assessed for its toxicological safety. For a maximum daily dose of ≤ 2g/day, this is 0.15% or 1.0 mg per day intake, whichever is lower.
Adherence to these guidelines is essential for ensuring the safety and efficacy of pharmaceutical products.
References
-
Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654. Available at: [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]
-
Wikipedia. (2023). Knorr pyrrole synthesis. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
-
Rajkumar, P., et al. (2017). DESIGN, CHARACTERIZATION AND IMPURITY PROFILING OF CELECOXIB BY RP-HPLC. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES, 6(4), 1829-1851. Available at: [Link]
-
Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654. Available at: [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
Li, J., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Advances, 13(48), 33835-33844. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Păun, A., et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules, 25(4), 853. Available at: [Link]
-
University of Colorado Boulder. (n.d.). EXPERIMENT (3) Recrystallization. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(3), 134. Available at: [Link]
-
Rao, P. S., et al. (2012). HPLC method for the determination of celecoxib and its related impurities. Journal of Chromatographic Science, 50(8), 665-673. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(3), 134. Available at: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Available at: [Link]
-
Sharma, A., et al. (2023). From 2011 to 2022: The development of pyrazole derivatives through the α,β-unsaturated carbonyl compounds. Journal of Heterocyclic Chemistry, 60(2), 231-255. Available at: [Link]
-
B. N. College of Pharmacy. (n.d.). Recrystallization. Available at: [Link]
-
Metfop. (n.d.). Development and validation of RP-HPLC method for the assay of Celecoxib capsule. Available at: [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
-
YouTube. (2023). ICH Q3A Guideline for Impurities in New Drug Substances. Available at: [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
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- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. database.ich.org [database.ich.org]
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- 18. ikev.org [ikev.org]
Technical Support Center: Fluoroethylation of Heterocyclic Amines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the fluoroethylation of heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the valuable fluoroethyl motif into their molecules. The introduction of a fluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1] However, the journey to the desired product is often fraught with challenges, from low yields to complex purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common pitfalls of these reactions. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your success.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. Each problem is broken down by potential causes and actionable solutions.
Issue 1: Low to No Product Formation
You've set up your reaction, but the analysis (TLC, LC-MS) shows mostly unreacted starting material.
Possible Causes & Solutions
-
Insufficient Nucleophilicity of the Heterocyclic Amine: The nitrogen atom in your heterocycle may not be nucleophilic enough to attack the fluoroethylating agent, especially if it's part of an electron-deficient aromatic system like pyridine.[2][3]
-
Solution: Increase the basicity of the reaction medium. A stronger base (e.g., switching from K₂CO₃ to NaH or Cs₂CO₃) can more effectively deprotonate the amine, increasing its nucleophilicity. Be cautious, as overly strong bases can promote side reactions.
-
Solution: Increase the reaction temperature. Providing more thermal energy can help overcome the activation barrier. Monitor for decomposition of starting materials or products.
-
-
Poor Reactivity of the Fluoroethylating Agent: The chosen reagent may not be active enough for your specific substrate.
-
Moisture Contamination: Water in the reaction can quench the base and hydrolyze the fluoroethylating agent.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Steric Hindrance: Bulky groups near the nitrogen atom on the heterocycle can physically block the approach of the fluoroethylating agent.
-
Solution: Try a smaller fluoroethylating agent if possible. Alternatively, increasing the reaction temperature and time may help overcome steric barriers.
-
Here is a decision tree to guide your troubleshooting process for low-yield reactions.
Caption: Decision tree for troubleshooting low-yield fluoroethylation reactions.
Issue 2: Formation of Multiple Products & Side Reactions
Your reaction works, but you observe significant side products, complicating purification and reducing the yield of your desired compound.
Possible Causes & Solutions
-
Over-alkylation (for Primary Amines): If your heterocycle has a primary amine (-NH₂) group, it can react twice, leading to a bis-fluoroethylated product.[6]
-
Solution: Use a large excess of the amine starting material relative to the fluoroethylating agent. This statistically favors mono-alkylation. The downside is the need to remove a large amount of unreacted starting material.
-
Solution: Employ a protecting group strategy. Protect the amine with a group like Boc (tert-butoxycarbonyl), perform the fluoroethylation on another site, and then deprotect.[7][8]
-
-
Elimination Side Reaction: Common fluoroethylating agents like 2-fluoroethyl tosylate can undergo elimination in the presence of a base to form volatile side products like vinyl fluoride.[9][10]
-
Solution: Optimize reaction conditions. This side reaction is often dependent on temperature, time, and the base-to-precursor ratio.[10] Try running the reaction at a lower temperature or using a milder, non-nucleophilic base.
-
-
C-Alkylation vs. N-Alkylation: For certain heterocycles like indoles, reaction can occur on a carbon atom (e.g., C3) instead of, or in addition to, the nitrogen atom.[11][12]
-
Solution: The choice of base and solvent system is critical. Metal hydrides (like NaH) in a polar aprotic solvent (like DMF) typically favor N-alkylation of indoles by forming the indole anion. Phase-transfer catalysis conditions can sometimes favor C-alkylation.
-
Issue 3: Poor Regioselectivity
For unsymmetrical heterocycles (e.g., substituted pyridines or indoles), the fluoroethyl group attaches to the wrong nitrogen or carbon atom.
Possible Causes & Solutions
-
Electronic Effects: The inherent electronic properties of the heterocyclic ring direct the substitution to the most nucleophilic site. For pyridines, direct C-H functionalization is challenging to control due to the electron-deficient nature of the ring.[2][13][14]
-
Solution: Modify the electronics of the ring with directing groups. An electron-donating group can enhance the nucleophilicity of a specific nitrogen, while an electron-withdrawing group can deactivate certain positions.
-
Solution: For pyridines, consider methods that proceed through specific intermediates, such as those inspired by classic amination reactions, which can provide high selectivity for the position adjacent to the nitrogen.
-
-
Kinetic vs. Thermodynamic Control: The initial site of reaction (kinetic product) may not be the most stable product (thermodynamic product). Over time or at higher temperatures, the fluoroethyl group might migrate.
-
Solution: Control the reaction temperature and time. Lower temperatures generally favor the kinetic product. To isolate the thermodynamic product, you may need to run the reaction at a higher temperature for a longer duration.
-
The fluoroethylation of indoles is a classic example where regioselectivity between the N1 and C3 positions is a key challenge.[11][15]
Caption: Workflow for directing N- vs. C-alkylation in indoles.
Issue 4: Difficulty in Product Purification
The desired product is formed, but isolating it from the reaction mixture is problematic.
Possible Causes & Solutions
-
Product Streaking on Silica Gel: The basic nature of the fluoroethylated amine causes strong interaction with the acidic silica gel, leading to poor separation.[16]
-
Solution 1: Add a small amount of a competing amine, like triethylamine (~1-2%), to your eluent system. This will occupy the acidic sites on the silica, allowing your product to elute cleanly.
-
Solution 2: Use an amine-functionalized silica gel column, which is designed to minimize these strong acid-base interactions.[16]
-
-
Removal of Base/Salts: Inorganic bases (e.g., K₂CO₃) and the resulting salts can be difficult to remove.
-
Solution: Perform an aqueous workup. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic impurities.[17]
-
-
Product is Water-Soluble: The product amine may have high polarity, leading to its loss in the aqueous layer during workup.
-
Solution: Use an acid/base extraction technique. Wash the organic layer with a dilute acid (e.g., 1M HCl).[18] The amine will be protonated and move into the aqueous layer. The layers can then be separated. Afterwards, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your amine, which can then be extracted back into an organic solvent. This is an excellent way to separate your basic product from non-basic impurities.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which fluoroethylating agent should I choose?
A1: The choice depends on a balance of reactivity, stability, cost, and safety. 2-Fluoroethyl tosylate ([FEtOTs]) is widely used due to its high reactivity, good stability, and relatively low volatility compared to other agents.[4][10] Other common reagents are compared below.
| Reagent | Formula | Key Characteristics |
| 2-Fluoroethyl tosylate | FCH₂CH₂OTs | High reactivity, good stability, commercially available.[5][19] |
| 2-Bromo-1-fluoroethane | FCH₂CH₂Br | Less reactive than the tosylate but often more economical. |
| 2-Iodo-1-fluoroethane | FCH₂CH₂I | Highly reactive, but can be less stable and more expensive. |
| Fluoroethyl Triflates | FCH₂CH₂OTf | Extremely reactive, useful for unreactive amines, but may be unstable. |
Q2: How do I choose the right base and solvent?
A2: The base's primary role is to deprotonate the heterocyclic amine, making it nucleophilic.[6] The solvent must dissolve the reactants and facilitate the reaction.
-
Bases:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Mild, inexpensive, and commonly used. Cesium carbonate is more soluble and can accelerate reactions.
-
Hydrides (NaH): A very strong, non-nucleophilic base. Excellent for deprotonating less acidic N-H bonds (like in indoles) but requires strictly anhydrous conditions.
-
Organic Amines (DIPEA, Et₃N): Can be used, but may compete in the nucleophilic substitution. Best used when their primary role is as an acid scavenger.
-
-
Solvents:
-
Polar Aprotic (DMF, DMSO, Acetonitrile): These are excellent choices as they solvate the cation of the base and accelerate Sₙ2 reactions.
-
Ethers (THF, Dioxane): Less polar, but still effective for many reactions, especially with stronger bases like NaH.
-
Q3: When should I use a protecting group?
A3: Protecting groups are essential when your heterocyclic amine contains other functional groups that could react with the base or the fluoroethylating agent.[20]
-
Primary Amines: To prevent over-alkylation, protect one N-H bond before the reaction.[6]
-
Other Nucleophilic Groups: If your molecule contains other nucleophiles like hydroxyl (-OH) or thiol (-SH) groups, they should be protected to ensure selective N-fluoroethylation.
| Protecting Group | Abbreviation | Common Introduction Reagent | Removal Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA)[8] | Stable to base, hydrogenation |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C)[7] | Stable to acid, base |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[21] | Stable to acid, hydrogenation |
Q4: What are the key safety precautions for handling fluoroethylating agents?
A4: Fluoroethylating agents are reactive electrophiles and should be handled with care. Many are toxic and/or flammable.
-
Engineering Controls: Always handle these reagents in a well-ventilated chemical fume hood.[22][23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23][24]
-
Handling: Keep containers tightly closed when not in use.[24] Avoid contact with skin, eyes, and clothing.[22] Take precautions against static discharge, especially with flammable solvents.
-
Disposal: Dispose of waste according to your institution's hazardous waste guidelines.
Part 3: Protocols & Methodologies
Protocol 1: General Procedure for N-Fluoroethylation using 2-Fluoroethyl Tosylate
Reaction Mechanism: Sₙ2 N-Alkylation
Caption: General mechanism for base-mediated N-fluoroethylation.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the heterocyclic amine (1.0 eq) and an anhydrous solvent (e.g., acetonitrile or DMF, ~0.1-0.5 M concentration).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Add Base: Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirring solution.
-
Add Fluoroethylating Agent: Add 2-fluoroethyl tosylate (1.1-1.2 eq) to the mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
If a solid base was used, filter the mixture to remove the solids.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Purification of Fluoroethylated Amines by Flash Chromatography
-
Column Selection: Choose a standard silica gel column. If streaking is anticipated, consider an amine-functionalized silica column.[16]
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column (dry loading). Alternatively, dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane for wet loading.
-
Eluent System:
-
Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate).
-
If using standard silica, add 1% triethylamine to the eluent mixture to prevent streaking.[16]
-
Gradually increase the polarity of the eluent to elute the product.
-
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluoroethylated heterocyclic amine.
Part 4: References
-
Protecting Agents. TCI Chemicals.
-
A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. The University of Groningen research portal.
-
A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate. PubMed Central (PMC).
-
2-Fluoroethyl tosylate | 383-50-6. Biosynth.
-
Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. BenchChem.
-
A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. PubMed Central.
-
Unlock Enhanced Synthesis: The Versatile Applications of 2-Fluoroethyl Tosylate in Chemical Research. BOC Sciences.
-
SAFETY DATA SHEET - Ethyl Fluoroacetate. TCI Chemicals.
-
Direct fluoroalkylthiolation of indoles with iodofluoroethane enabled by Na2S2O4. National Institutes of Health (NIH).
-
Site-selectivity study a Regioselectivity for indoles. ResearchGate.
-
Technical Support Center: Optimizing Reaction Conditions for Fluorination of Pyridines. BenchChem.
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature.
-
Monofluoromethylation of N-Heterocyclic Compounds. MDPI.
-
Enzymatic Fluoroethylation by a Fluoroethyl Selenium Analogue of S-Adenosylmethionine. ACS Publications.
-
Importance of fluoroalkylated pyridines and methods in making C–CF2X... ResearchGate.
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
-
Ethyl fluoroacetate SDS, 459-72-3 Safety Data Sheets. ECHEMI.
-
1-/2-/3-Fluoroalkyl-substituted indoles, promising medicinally and biologically beneficial compounds: Synthetic routes, significance and potential applications. Semantic Scholar.
-
Boc Protecting Group for Amines. Chemistry Steps.
-
Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals.
-
Amino Protecting Groups Stability. Organic Chemistry Portal.
-
Photocatalytic C2-trifluoroethylation and perfluoroalkylation of 3-substituted indoles using fluoroalkyl halides. PubMed.
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal.
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate.
-
Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. PMC - NIH.
-
Trifluoroethylation reactions of secondary amines. Isolated yields... ResearchGate.
-
Difluoromethylation of Heterocycles via a Radical Process. RSC Publishing.
-
Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed.
-
N-heterocyclic carbene-catalyzed nucleophilic aroylation of fluorobenzenes. PubMed.
-
Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf.
-
Regioselectivity in the Ring Opening and Expansion of Unsymmetric Thietanes. ChemInform.
-
Process for the purification of amines. Google Patents.
-
Is there an easy way to purify organic amines? Biotage.
-
Workup: Amines. University of Rochester, Department of Chemistry.
-
Reactions of Amines. Jasperse, NDSU.
-
Amine workup. Reddit r/Chempros.
-
Nucleophilicity Trends of Amines. Master Organic Chemistry.
-
Amine Reactivity. Michigan State University Chemistry.
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- 4. A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. web.mnstate.edu [web.mnstate.edu]
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- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. research.rug.nl [research.rug.nl]
- 10. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub. 1-/2-/3-Fluoroalkyl-substituted indoles, promising medicinally and biologically beneficial compounds: Synthetic routes, significance and potential applications / Journal of Fluorine Chemistry, 2016 [sci-hub.st]
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enhancing the regioselectivity of pyrazole synthesis using fluorinated alcohols
Prepared by: Senior Application Scientist
Welcome to the technical support guide for controlling regioselectivity in pyrazole synthesis. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with regioisomeric purity when synthesizing substituted pyrazoles. Here, we provide in-depth, evidence-based guidance on leveraging fluorinated alcohols to overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge with regioselectivity in pyrazole synthesis?
The classic and highly versatile Knorr pyrazole synthesis involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][2][3] Because the hydrazine has two distinct nucleophilic nitrogen atoms and the dicarbonyl has two chemically different carbonyl groups, the initial condensation can occur at either carbonyl carbon. This often leads to the formation of a mixture of two pyrazole regioisomers, which can be difficult and costly to separate.[4][5]
Caption: The challenge of forming two regioisomers.
Q2: How do fluorinated alcohols like TFE and HFIP enhance regioselectivity?
The dramatic improvement in regioselectivity stems from the unique properties of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6]
-
Non-Nucleophilic Character: Unlike conventional alcohol solvents like ethanol, which can act as competing nucleophiles and attack the more reactive carbonyl group, TFE and HFIP are exceptionally poor nucleophiles.[4] The strong electron-withdrawing effect of the fluorine atoms reduces the electron density on the alcohol oxygen, preventing it from participating in side reactions that lead to regioisomeric mixtures.[4]
-
Strong Hydrogen-Bonding Donors: Fluorinated alcohols are potent hydrogen-bond donors.[7][8][9] This allows them to activate the carbonyl groups of the 1,3-diketone, facilitating the desired nucleophilic attack by the hydrazine. However, their primary role in enhancing selectivity is preventing the solvent from competing with the hydrazine.[4]
By being non-competitive, these solvents ensure that the reaction pathway is dictated primarily by the inherent electronic and steric differences between the two carbonyl groups and the two nitrogen atoms of the reactants, leading to a single, major regioisomer.[4]
Q3: Which fluorinated alcohol is more effective, TFE or HFIP?
While both TFE and HFIP significantly improve regioselectivity compared to traditional solvents, HFIP is generally superior . HFIP is more acidic and a stronger hydrogen-bond donor than TFE due to the presence of two trifluoromethyl groups.[9] This often translates to higher regioisomeric ratios. In one study, a reaction that yielded an 85:15 mixture in TFE was improved to a 97:3 mixture simply by switching the solvent to HFIP.
Troubleshooting Guide
Q1: I'm using a fluorinated alcohol, but my regioselectivity is still low. What could be the issue?
Answer: If you are still observing poor regioselectivity, consider the following factors:
-
Purity of Reactants: Ensure your 1,3-dicarbonyl compound and substituted hydrazine are pure. Impurities can introduce side reactions.
-
Water Content: While fluorinated alcohols can mitigate the effect of small amounts of water, excess water can hydrolyze reactants or intermediates. Ensure your solvent is reasonably dry.
-
Substrate-Specific Effects: Highly unusual electronic or steric properties of your specific substrates might override the directing effect of the solvent. Analyze your dicarbonyl compound: if the two carbonyls are very similar in reactivity, achieving high selectivity will be more challenging.
-
Solvent Choice: If you are using TFE, switching to HFIP is the most direct troubleshooting step. The superior directing ability of HFIP may be necessary for your specific substrate.
Caption: Workflow for troubleshooting low regioselectivity.
Q2: How can I definitively confirm the regiochemistry of my synthesized pyrazole?
Answer: Unambiguous structural assignment is critical. While ¹³C NMR can be helpful, the most powerful and definitive methods involve 2D NMR spectroscopy.[4]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This is the gold standard for determining regiochemistry in N-substituted pyrazoles. A NOESY experiment reveals through-space correlations between protons that are close to each other (< 5 Å). For an N-methyl pyrazole, you would look for a correlation between the N-methyl protons and the proton on the adjacent C5 (or C3) substituent. The presence or absence of this specific correlation definitively identifies the isomer.[4][10]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. You can look for a ³J coupling between the N-methyl protons and the C5 carbon of the pyrazole ring.[10]
Q3: My reaction is very slow in HFIP. Can I heat it?
Answer: Yes. While many of these reactions proceed efficiently at room temperature, gentle heating can be used to increase the reaction rate if you are working with less reactive substrates.[4] A typical temperature range would be 40-60 °C. Monitor the reaction by TLC or LC-MS to avoid potential degradation of starting materials or products at elevated temperatures.
Data Summary: Solvent Effects on Regioselectivity
The choice of solvent has a profound impact on the ratio of the desired 3-substituted pyrazole to the undesired 5-substituted isomer.
| Solvent | Dielectric Constant (approx.) | Key Property | Typical Regioisomeric Ratio (3-isomer : 5-isomer) | Reference |
| Ethanol | 25 | Nucleophilic | ~1:1 to 1:1.3 (low selectivity) | [4] |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | Non-nucleophilic, H-bond donor | 85:15 (good selectivity) | [4] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | Strongly non-nucleophilic, strong H-bond donor | >97:3 (excellent selectivity) | [4] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis
This protocol is a representative example for the reaction between a 1,3-diketone and methylhydrazine.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.2-0.5 M.
-
Reagent Addition: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dicarbonyl compound is consumed (typically 1-6 hours).
-
Workup:
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired pyrazole regioisomer.
Protocol 2: Analytical Method for Regioisomer Ratio Determination
This protocol outlines the use of ¹H NMR to determine the product ratio before purification.
-
Sample Preparation: Take a small, representative aliquot of the crude reaction mixture after the solvent has been removed. Dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) time (e.g., 5-7 times the longest T1 value) to allow for accurate integration.
-
Data Analysis:
-
Identify distinct, well-resolved signals corresponding to each regioisomer. The N-methyl signals or signals from unique aromatic protons are often ideal for this purpose.
-
Carefully integrate the area of the chosen signal for Regioisomer A and the corresponding signal for Regioisomer B.
-
The regioisomeric ratio is the ratio of these integration values. For example, if the integral of the N-methyl peak for Isomer A is 3.00 and for Isomer B is 0.10, the ratio is 3.00 / 0.10 = 30:1.
-
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. PubMed, PMID: 18399658. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Request PDF on ResearchGate. [Link]
-
Jadhav, S. D., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 134. [Link]
-
Fustero, S., et al. (2008). Full text of "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs". OUCI. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Synthesis of pyrazoles. YouTube. [Link]
-
Jadhav, S. D., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
da Silva, F. F., et al. (2021). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au, 1(1), 29-39. [Link]
-
Champagne, P. A., et al. (2015). Coordination diversity in hydrogen-bonded homoleptic fluoride–alcohol complexes modulates reactivity. PubMed Central. [Link]
-
da Silva, F. F., et al. (2021). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. R Discovery. [Link]
-
Bazhin, D. N., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
F. F. da Silva, et al. (2018). Influence of fluorination on alcohol hydrogen-bond donating properties. ResearchGate. [Link]
-
Hexafluoro-2-propanol. Wikipedia. [Link]
-
Schenone, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
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Validation & Comparative
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
A Comparative Guide to the Structure-Activity Relationships of Pyrazole-Based Inhibitors Targeting Kinases, Cyclooxygenases, and Cannabinoid Receptors
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility, synthetic accessibility, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design.[3][4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors across three critical therapeutic target classes: protein kinases, cyclooxygenase (COX) enzymes, and cannabinoid receptors. By dissecting the nuanced structural modifications that govern potency and selectivity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.
The Versatility of the Pyrazole Core: A Tale of Three Targets
The enduring appeal of the pyrazole core lies in its chameleonic ability to be tailored for diverse biological targets. The two nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, a crucial feature for anchoring ligands within the active sites of enzymes and receptors.[5] Furthermore, the pyrazole ring serves as an excellent bioisostere for a phenyl group, often improving physicochemical properties such as solubility and metabolic stability.[5] This guide will explore how subtle alterations to the substituents at various positions of the pyrazole ring dramatically influence the inhibitory profile against kinases, COX enzymes, and cannabinoid receptors.
Comparative Analysis of Structure-Activity Relationships
Pyrazole-Based Kinase Inhibitors: Precision Targeting of the ATP-Binding Site
Protein kinases, key regulators of cellular signaling, are a major focus in oncology and inflammation research.[4][6] Pyrazole-based inhibitors have emerged as a highly successful class of kinase inhibitors, with several approved drugs such as Ruxolitinib and Crizotinib featuring this core scaffold.[4][6]
Key SAR Insights:
The pyrazole core in kinase inhibitors typically serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The substituents at the N1, C3, C4, and C5 positions of the pyrazole ring are strategically modified to achieve potency and selectivity.
-
N1-Substitution: The substituent at the N1 position often occupies the solvent-exposed region of the ATP-binding pocket. Large, flexible groups can be introduced here to enhance interactions with the protein surface and improve pharmacokinetic properties. For instance, in a series of pyrazolo[3,4-g]isoquinoline inhibitors of Haspin kinase, variations at this position significantly impacted selectivity.[7]
-
C3-Amine Linkage: A common feature in many pyrazole-based kinase inhibitors is an amine linkage at the C3 position, connecting to another heterocyclic ring system.[8] This amine group often acts as a hydrogen bond donor, further anchoring the inhibitor in the active site.
-
C4-Substitution: The C4 position is often a key determinant of selectivity. Bulky substituents at this position can clash with the "gatekeeper" residue of certain kinases, thus conferring selectivity for kinases with smaller gatekeeper residues.
-
C5-Aryl Group: An aryl group at the C5 position is frequently observed, which can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket. Modifications to this aryl ring, such as the addition of electron-withdrawing or -donating groups, can fine-tune the inhibitor's potency.
Quantitative Comparison of Pyrazole-Based Kinase Inhibitors:
| Compound/Reference | Target Kinase | IC50 (nM) | Key Structural Features |
| Ruxolitinib | JAK1 | ~3 | N1-cyclopentyl, C3-pyrrolo[2,3-d]pyrimidine |
| Ruxolitinib | JAK2 | ~3 | N1-cyclopentyl, C3-pyrrolo[2,3-d]pyrimidine |
| Afuresertib | AKT1 | 0.02 | Fused pyrazole system |
| Ravoxertinib (GDC-0994) | ERK2 | 3.1 | Substituted pyrazole core |
| Compound 6[9] | Aurora A | 160 | N1-aryl, C3-amine, C5-nitroaryl |
| Compound 1[9] | Akt1 | 61 | Fused pyrazole with piperidine substituent |
| Compound 22[9] | CDK2/cyclin A | 247 | N1-cyclobutyl, C3-biphenyl |
Visualizing the SAR of Pyrazole-Based Kinase Inhibitors:
Caption: Key SAR points for pyrazole-based kinase inhibitors.
Pyrazole-Based COX-2 Inhibitors: Targeting the Hydrophobic Channel
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[10] The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation), paved the way for the development of selective COX-2 inhibitors with reduced gastrointestinal side effects.[10][11] The pyrazole-containing drug Celecoxib is a prime example of a successful selective COX-2 inhibitor.[10]
Key SAR Insights:
The selectivity of pyrazole-based COX-2 inhibitors stems from their ability to exploit a larger and more accommodating active site in COX-2 compared to COX-1.[12]
-
1,5-Diaryl-pyrazole Scaffold: The core structure of many selective COX-2 inhibitors is a 1,5-diaryl-pyrazole. The two aryl rings occupy distinct hydrophobic pockets within the COX-2 active site.
-
Sulfonamide/Methylsulfonyl Moiety: A key feature for COX-2 selectivity is the presence of a sulfonamide (SO2NH2) or methylsulfonyl (SO2Me) group on one of the aryl rings.[13] This group inserts into a side pocket present in COX-2 but absent in COX-1, thereby conferring selectivity.
-
C3-Substituent: The C3 position of the pyrazole ring is often substituted with small, electron-withdrawing groups like trifluoromethyl (CF3). This group contributes to the overall electronic properties and binding affinity of the molecule.
-
C4-Substituent: The C4 position is typically unsubstituted or contains a small alkyl group.
Quantitative Comparison of Pyrazole-Based COX-2 Inhibitors:
| Compound/Reference | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Key Structural Features |
| Celecoxib | 15 | 0.04 | 375 | 4-sulfonamidophenyl at N1, p-tolyl at C5, CF3 at C3 |
| SC-558 | >100 | 0.0013 | >7692 | 4-sulfonamidophenyl at N1, 4-fluorophenyl at C5 |
| Compound 5f[14] | 14.34 | 1.50 | 9.56 | 1,5-diarylpyrazole with trimethoxyphenyl group |
| Compound 6f[14] | 9.56 | 1.15 | 8.31 | 1,5-diarylpyrazole with trimethoxyphenyl group |
Visualizing the SAR of Pyrazole-Based COX-2 Inhibitors:
Caption: Key SAR features for pyrazole-based COX-2 inhibitors.
Pyrazole-Based Cannabinoid Receptor Antagonists: Modulating the Endocannabinoid System
The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are key components of the endocannabinoid system, which is involved in regulating appetite, pain, mood, and memory.[15] Pyrazole-based antagonists, such as Rimonabant, were developed to modulate the activity of these receptors.[8][15]
Key SAR Insights:
The SAR for pyrazole-based cannabinoid receptor antagonists is well-defined, with specific structural requirements for high-affinity binding, particularly to the CB1 receptor.[16][17]
-
1,5-Diaryl-pyrazole Core: Similar to COX-2 inhibitors, a 1,5-diaryl-pyrazole scaffold is common. The aryl groups engage in crucial interactions within the receptor's binding pocket.
-
N1-Substituent: A 2,4-dichlorophenyl group at the N1 position is a hallmark of high-affinity CB1 antagonists like Rimonabant.[16] This group is believed to form π-π stacking interactions with aromatic residues in the receptor.
-
C3-Carboxamide: A carboxamide group at the C3 position is essential for activity. The terminal group of the carboxamide, often a piperidinyl ring, can be modified to fine-tune the compound's properties.[16]
-
C5-Aryl Group: A para-substituted phenyl ring at the C5 position is critical for potent antagonism.[16] Halogen substitutions, such as chlorine or iodine, at the para-position generally lead to high affinity.
Quantitative Comparison of Pyrazole-Based Cannabinoid Receptor Antagonists:
| Compound/Reference | CB1 Ki (nM) | CB2 Ki (nM) | Key Structural Features |
| Rimonabant (SR141716A) | 2 | >1000 | N1-(2,4-dichlorophenyl), C3-(N-piperidinyl)carboxamide, C5-(4-chlorophenyl) |
| Compound 7[15] | 7.5 | - | N1-(2,4-dichlorophenyl), C3-(N-piperidinyl)carboxamide, C5-(4-iodophenyl) |
| RNB-61[18] | 4300 | 0.57 | Tetra-substituted pyrazole, selective CB2 agonist |
Visualizing the SAR of Pyrazole-Based CB1 Antagonists:
Caption: Key SAR points for pyrazole-based CB1 receptor antagonists.
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are paramount. Below are representative, step-by-step methodologies for assessing the inhibitory activity of pyrazole-based compounds against each target class.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test pyrazole-based inhibitors
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the pyrazole-based inhibitor in DMSO, then further dilute in assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO) control.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Selective COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a fluorometric method to screen for COX-2 inhibitors by detecting the intermediate product, Prostaglandin G2.[19]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
Arachidonic Acid
-
Celecoxib (positive control)
-
Test pyrazole-based inhibitors
-
96-well white opaque plate with a flat bottom
-
Fluorescence plate reader
Procedure:
-
Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions in COX Assay Buffer.
-
To the wells of a 96-well plate, add 80 µL of a Reaction Mix containing COX Assay Buffer and COX Probe.
-
Add 10 µL of the diluted test inhibitor, Celecoxib (for inhibitor control), or assay buffer (for enzyme control).
-
Add 10 µL of human recombinant COX-2 enzyme to the inhibitor and enzyme control wells.
-
Incubate the plate at 25°C for 10-15 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control and calculate the IC50 value.
Protocol 3: Cannabinoid Receptor (CB1) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the CB1 receptor using a radiolabeled ligand.[6][20]
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor
-
[3H]CP-55,940 (radioligand)
-
Rimonabant (unlabeled competitor for non-specific binding)
-
Test pyrazole-based inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test pyrazole-based inhibitor in assay buffer.
-
In reaction tubes, combine the CB1 receptor membrane preparation, [3H]CP-55,940 (at a concentration near its Kd), and either the test inhibitor, vehicle, or a high concentration of an unlabeled ligand (for non-specific binding).
-
Incubate the tubes at 30°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test inhibitor and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of potent and selective inhibitors for a wide range of biological targets. This guide has provided a comparative overview of the SAR of pyrazole-based inhibitors targeting kinases, COX enzymes, and cannabinoid receptors, highlighting the distinct structural modifications that govern their activity and selectivity. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers in the field.
The future of pyrazole-based drug discovery will likely involve the exploration of novel substitution patterns, the use of computational methods to predict binding affinities and selectivity, and the development of inhibitors with improved pharmacokinetic and safety profiles. As our understanding of the structural biology of these targets continues to grow, so too will our ability to design the next generation of pyrazole-based therapeutics with enhanced efficacy and precision.
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Assay Genie. (n.d.). COX-2 inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
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National Institutes of Health. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Retrieved from [Link]
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Journal of Basic and Clinical Pharmacy. (n.d.). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Detailed interaction of Rimonabant with the homology model of CB 1.... Retrieved from [Link]
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PubMed Central. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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ACS Publications. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. Retrieved from [Link]
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PubMed. (2012). X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. Retrieved from [Link]
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PubMed Central. (n.d.). A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. Retrieved from [Link]
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ResearchGate. (n.d.). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Retrieved from [Link]
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ResearchGate. (n.d.). X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge.... Retrieved from [Link]
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PubMed Central. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from [Link]
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PubMed Central. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Retrieved from [Link]
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Vrije Universiteit Amsterdam. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]
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PubMed. (n.d.). Novel pyrazole cannabinoids: insights into CB(1) receptor recognition and activation. Retrieved from [Link]
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A Guide to the Rigorous Validation of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic Acid Binding Affinity: An In-Depth Comparison of Biophysical Methods
For drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation at every step. A critical milestone in this process is the unambiguous characterization of the binding affinity between a small molecule and its biological target. This guide provides a comprehensive framework for validating the binding affinity of novel compounds, using 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid as a representative example.
The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, known to interact with a range of biological targets including kinases and carbonic anhydrases.[1][2][3] Given this precedent, we will proceed with the hypothetical yet plausible scenario of validating the binding of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid to a representative protein target, for instance, a human carbonic anhydrase.
This guide will dissect and compare two gold-standard, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). We will delve into the theoretical underpinnings of each method, provide detailed, field-tested protocols, and discuss the interpretation of the resulting data, empowering researchers to make informed decisions in their drug discovery pipelines.
The Imperative of Biophysical Characterization
Before committing significant resources to lead optimization and preclinical studies, it is paramount to confirm direct physical binding of a compound to its intended target. This validation serves several key purposes:
-
Confirmation of Mechanism of Action: It provides direct evidence that the compound's biological activity stems from interaction with the target, rather than off-target effects or assay artifacts.
-
Structure-Activity Relationship (SAR) Guidance: Quantitative affinity data (typically the dissociation constant, KD) is a critical parameter for medicinal chemists to build robust SAR models and rationally design more potent analogues.
-
Candidate Triage: By comparing the binding affinities of multiple hits from a screening campaign, researchers can prioritize the most promising candidates for further development.[4]
A Comparative Overview: SPR vs. ITC
Both SPR and ITC are powerful techniques for characterizing biomolecular interactions, yet they provide different and complementary information. The choice of method often depends on the specific scientific question, available sample, and desired throughput.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Measurement | Mass change at a sensor surface, measured as a change in refractive index. | Heat absorbed or released upon binding in solution.[5][6] |
| Key Parameters | Association rate (ka), Dissociation rate (kd), Affinity (KD).[7] | Affinity (KD), Enthalpy (ΔH), Stoichiometry (n), Entropy (ΔS).[8][9] |
| Throughput | Medium to high, amenable to screening.[4] | Low to medium, more suited for detailed characterization. |
| Sample Consumption | Low (microgram quantities of protein). | High (milligram quantities of protein). |
| Experimental State | One interactor is immobilized on a sensor surface.[7] | Both interactants are in solution.[5] |
| Key Advantage | Provides kinetic information (on- and off-rates).[7][10] | Provides a complete thermodynamic profile of the interaction.[11] |
| Potential Pitfalls | Immobilization may affect protein activity; mass transport limitations. | Requires high sample concentrations and purity; buffer mismatch can create artifacts.[12] |
In-Depth Protocol: Binding Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures the binding of an analyte (in this case, our pyrazole compound) flowing over a ligand (the protein target) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the change in mass and is reported in Resonance Units (RU).[7]
Experimental Rationale: The standard approach for small molecule-protein interactions is to immobilize the protein (ligand) and flow the small molecule (analyte) over the surface. This is because the SPR signal is mass-dependent, and immobilizing the larger partner maximizes the signal change upon binding of the smaller partner.[13] Amine coupling is a robust and common method for immobilizing proteins via their primary amines to a carboxymethylated dextran sensor surface.[14][15]
SPR Experimental Workflow
Caption: Workflow for a typical SPR experiment using amine coupling.
Step-by-Step SPR Protocol
-
Preparation of Solutions:
-
Running Buffer: A buffer such as HBS-EP+ (HEPES buffered saline with EDTA and surfactant P20) is standard. For small molecule analysis, it's critical to match the DMSO concentration in the running buffer to that of your analyte samples to minimize bulk shift effects.
-
Immobilization Buffer: 10 mM Sodium Acetate at a pH of 4.0, 4.5, or 5.0. The optimal pH is typically 0.5-1 pH unit below the protein's isoelectric point (pI) to promote electrostatic pre-concentration.
-
Amine Coupling Reagents: Freshly prepared 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide). 1 M Ethanolamine-HCl pH 8.5 for deactivation.[14][15]
-
Analyte: Prepare a serial dilution of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid in running buffer (with matched DMSO). Concentrations should bracket the expected KD (e.g., from 0.1x to 10x KD).
-
-
Protein Immobilization:
-
Insert a CM5 sensor chip and prime the system with running buffer.
-
Activate the surface of the desired flow cells with a 7-minute injection of a 1:1 mixture of EDC/NHS.
-
Inject the protein target (e.g., 10-50 µg/mL in the chosen immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 100 RU per kDa of analyte for small molecule studies).
-
Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining reactive groups.[14] A reference surface should be prepared simultaneously by performing the activation and deactivation steps without protein injection.
-
-
Binding Analysis:
-
Inject the serial dilutions of the pyrazole compound, from the lowest concentration to the highest, including a buffer-only (zero concentration) injection for double referencing.
-
Each injection cycle consists of: establishing a stable baseline, an association phase (analyte injection), and a dissociation phase (buffer flow).[7]
-
Between cycles, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) if necessary to remove all bound analyte and return to the baseline.
-
-
Data Analysis:
-
The response data from the reference surface is subtracted from the active surface to correct for non-specific binding and bulk refractive index changes.
-
The resulting sensorgrams are then fitted to a binding model. For initial screening, a steady-state affinity model can be used, where the response at equilibrium is plotted against analyte concentration. For detailed characterization, a kinetic model (like 1:1 Langmuir binding) is used to simultaneously determine ka, kd, and KD (where KD = kd/ka).[16]
-
In-Depth Protocol: Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs when two molecules interact. It is the only technique that can directly measure all the thermodynamic parameters of a binding event in a single experiment: the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[8][9]
Experimental Rationale: In a typical ITC experiment for a small molecule-protein interaction, the protein is placed in the sample cell and the small molecule is in the titration syringe. This is generally because it is easier to achieve the required higher concentration for the small molecule. The heat released or absorbed with each injection is measured, and as the protein becomes saturated, the heat change diminishes.
ITC Experimental Workflow
Caption: General workflow for an ITC experiment.
Step-by-Step ITC Protocol
-
Sample Preparation:
-
Buffer Matching: This is the most critical step for high-quality ITC data. The protein and the 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid must be in identical buffer solutions to minimize large "heats of dilution" that can obscure the binding signal. It is best practice to dissolve the compound in the final dialysis buffer of the protein.[12]
-
Concentrations: The protein concentration in the cell is typically in the range of 10-100 µM. The compound concentration in the syringe should be 10-20 times higher than the protein concentration. The concentrations should be chosen to ensure the 'c-window' (c = n * [Protein] / KD) is between 5 and 500 for a reliable fit.[12]
-
Degassing: Both solutions must be thoroughly degassed under vacuum immediately prior to the experiment to prevent bubble formation during the run.
-
-
Instrument Setup and Titration:
-
Set the experimental temperature (typically 25 °C).
-
Carefully load the protein solution into the sample cell and the compound solution into the injection syringe, avoiding the introduction of bubbles.
-
Program the injection parameters: typically an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by 18-20 larger injections (e.g., 2 µL) with sufficient spacing between them for the signal to return to baseline.
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.
-
The area under each peak is integrated to determine the heat change (ΔH).
-
This heat change per injection is plotted against the molar ratio of the compound to the protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a "one set of sites" model) using the analysis software. The fit yields the stoichiometry (n), the binding constant (Ka, from which KD = 1/Ka is calculated), and the enthalpy of binding (ΔH).[17][18] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the relationship: ΔG = -RTln(Ka) = ΔH - TΔS.[8]
-
Conclusion and Recommendation
For the initial validation of binding for a novel compound like 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid, Surface Plasmon Resonance (SPR) is often the preferred starting point. Its higher throughput and lower sample consumption make it ideal for confirming a direct interaction and obtaining an initial estimate of the affinity. The kinetic data provided by SPR (ka and kd) can also offer valuable early insights into the binding mechanism, which can be critical for guiding lead optimization.
Isothermal Titration Calorimetry (ITC) serves as an excellent orthogonal method to confirm the binding affinity obtained from SPR and to provide a complete thermodynamic signature of the interaction. This thermodynamic data (ΔH and ΔS) can reveal the driving forces behind the binding event (e.g., whether it is enthalpy- or entropy-driven), which can be invaluable for a deeper mechanistic understanding.
Ultimately, employing both SPR and ITC provides the most robust and comprehensive validation of a compound's binding affinity. The concordance of KD values from two fundamentally different biophysical techniques lends high confidence to the data, establishing a solid foundation for advancing a promising compound through the drug discovery and development process.
References
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Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2023. [Link]
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Amine Sensor Chips & Amine Coupling Kit. Nicoya Lifesciences. [Link]
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Amine-coupling. SPR-Pages, 2022. [Link]
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Surface plasmon resonance. BIAcore. [Link]
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A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. Methods in Molecular Biology, 2012. [Link]
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Amine coupling of ligand to Biacore sensor chips. Cytiva. [Link]
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Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
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Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed, 2023. [Link]
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Characterization of molecular interactions using isothermal titration calorimetry. PubMed, 2007. [Link]
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Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 2017. [Link]
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A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 2005. [Link]
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Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 2021. [Link]
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Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical, 2019. [Link]
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Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 2022. [Link]
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Analysis of Cooperativity by Isothermal Titration Calorimetry. Molecules, 2018. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 2022. [Link]
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ITC Analysis of Ligand Binding to PreQ1 Riboswitches. Methods in Enzymology, 2015. [Link]
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Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. ResearchGate, 2022. [Link]
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ITC and SPR Analysis Using Dynamic Approach. bioRxiv, 2019. [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate, 2021. [Link]
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Biacore™ systems in small molecule drug discovery. Cytiva. [Link]
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Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Protein-Ligand Interactions, 2012. [Link]
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The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Autech Industry Co.,Limited. [Link]
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Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online, 2011. [Link]
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Characterizing Protein-Protein Interactions by ITC. TA Instruments. [Link]
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A Researcher's Guide to Comparative Docking of Pyrazole Carboxamide Kinase Inhibitors
This guide provides an in-depth, objective comparison of pyrazole carboxamide derivatives as kinase inhibitors, supported by a detailed computational methodology. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the causality behind experimental choices, ensuring a robust and reproducible in silico workflow.
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets.[1][2] Pyrazole carboxamide derivatives, in particular, have demonstrated significant therapeutic potential, with applications as fungicides, anti-inflammatory agents, and critically, as kinase inhibitors in oncology.[1][3][4][5] Molecular docking has become an indispensable tool for elucidating the structure-activity relationships (SAR) of these compounds, providing crucial insights into their binding mechanisms and guiding the rational design of more potent and selective therapeutics.[5][6]
This guide details a complete comparative molecular docking workflow against Fms-like tyrosine kinase 3 (FLT3), a clinically relevant target in the treatment of Acute Myeloid Leukemia (AML).[7] We will compare a parent compound, FN-1501, with a structurally optimized and more potent derivative to demonstrate how computational analysis can rationalize and predict inhibitor efficacy.
Methodology: A Validated Docking Workflow
A rigorous and validated methodology is the bedrock of any credible computational study. The following sections provide a step-by-step protocol, grounded in established scientific practices, for preparing the target and ligands, validating the docking procedure, and executing the comparative analysis.
Target Selection and Preparation
Expert Insight: The choice of the target protein structure is critical. An ideal structure is high-resolution (<2.5 Å), co-crystallized with a relevant ligand, and represents the desired conformational state of the kinase. For this study, we select the crystal structure of FLT3 in its "DFG-in" (active) conformation, as this is the state targeted by Type-I inhibitors like our compounds of interest.[7][8]
Protocol: Preparing the FLT3 Kinase Structure
-
Obtain Crystal Structure: Download the 3D crystal structure of human FLT3 from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4X0F, which is FLT3 co-crystallized with a pyrazole-based inhibitor.
-
Initial Cleanup: Load the PDB file into a molecular visualization software (e.g., UCSF Chimera, PyMOL, or Schrödinger's Maestro). Remove all non-essential components, including water molecules, solvent ions, and the co-crystallized ligand. This ensures the docking simulation is not influenced by molecules that are not part of the target protein itself.
-
Protein Preparation: Utilize a dedicated protein preparation utility (e.g., the Protein Preparation Wizard in Schrödinger or AutoDock Tools). This step is crucial for correcting structural issues and ensuring chemical correctness.
-
Add polar hydrogen atoms to satisfy the valency of atoms.
-
Assign partial atomic charges using a standard force field (e.g., OPLS, AMBER).
-
Repair any missing side chains or loops where possible, and perform a restrained energy minimization to relax the structure and remove steric clashes.
-
-
Final Output: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina and includes atomic charges and atom type definitions.[5]
Ligand Selection and Preparation
Expert Insight: Our comparative study will focus on two compounds whose SAR has been previously established, allowing us to correlate our docking results with experimental data.[7]
-
FN-1501: A potent FLT3 inhibitor serving as our baseline.
-
Compound 8t: A derivative of FN-1501 with structural modifications designed to enhance binding affinity, which demonstrated significantly higher potency in enzymatic assays.[7]
Protocol: Preparing the Ligand Structures
-
2D Structure Drawing: Draw the 2D chemical structures of FN-1501 and Compound 8t using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
3D Conversion: Convert the 2D drawings into 3D structures.
-
Energy Minimization: Perform a geometry optimization using a suitable force field, such as MMFF94 or UFF, with a tool like Avogadro. This step ensures the ligands are in a low-energy, stable conformation before docking.
-
Final Output: Save the prepared ligands in the PDBQT format, assigning partial charges and defining rotatable bonds.
Experimental Workflow Visualization
The following diagram illustrates the comprehensive workflow for our comparative docking study.
Caption: Workflow for the comparative molecular docking study.
Docking Protocol Validation
Trustworthiness: Before screening our selected compounds, we must first validate the docking protocol. This is a self-validating step that ensures our chosen software and parameters can accurately reproduce the known binding mode of a ligand. The most common method is to re-dock the co-crystallized ligand (removed during protein preparation) back into the active site.[9][10]
Protocol: Re-docking and RMSD Calculation
-
Prepare Co-crystalized Ligand: Extract the original inhibitor from the 4X0F PDB file and prepare it using the same ligand preparation protocol described in section 1.2.
-
Define Binding Site: Define the docking search space (the "grid box") by centering it on the position of the re-docked ligand. The size should be sufficient to encompass the entire active site and allow the ligand rotational and translational freedom.
-
Perform Docking: Execute the docking simulation using AutoDock Vina.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is achieved if the RMSD is less than 2.0 Å , indicating the protocol can reliably predict the experimental binding mode.[9][11]
Comparative Molecular Docking
Protocol: Docking of Pyrazole Carboxamide Inhibitors
-
Execution: Using the validated protocol and the identical grid box parameters, perform molecular docking for FN-1501 and Compound 8t.
-
Analysis of Results: For each ligand, analyze the output from AutoDock Vina.
-
Binding Affinity: Record the binding affinity (in kcal/mol) of the top-ranked pose. A more negative value indicates a stronger predicted binding affinity.
-
Interaction Analysis: Load the docked protein-ligand complexes into a visualization tool. Identify and record all key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligands and the FLT3 active site residues.[2][12]
-
Results and Comparative Analysis
The quantitative results from the docking simulations are summarized below. These values, while predictive, provide a strong basis for comparing the two inhibitors.
| Compound ID | Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic/Other Interactions (Residues) |
| FN-1501 | -9.8 | CYS694, GLU692 | LEU616, VAL624, ALA640, LEU841 |
| Compound 8t | -11.2 | CYS694, GLU692, ASP829 | LEU616, VAL624, ALA640, PHE830, LEU841 |
Discussion of Findings
The docking results provide a clear computational rationale for the experimentally observed difference in potency between the two compounds.[7]
-
Binding Affinity: Compound 8t displays a significantly stronger binding affinity (-11.2 kcal/mol) compared to the parent compound FN-1501 (-9.8 kcal/mol). This suggests a more stable and favorable interaction with the FLT3 active site.
-
Structural Basis for Enhanced Affinity: A detailed analysis of the binding poses reveals the structural determinants of this enhanced affinity. Both compounds share a core set of interactions. The pyrazole-carboxamide scaffold forms two conserved hydrogen bonds with the hinge region residues CYS694 and GLU692, anchoring the inhibitors in the ATP-binding site.[7]
-
The Critical Difference: The key advantage of Compound 8t lies in its "bulkier fused ring," which extends into a deep hydrophobic pocket.[7] This extension allows it to form an additional, crucial hydrogen bond with the "DFG-out" motif residue ASP829 and establish more extensive hydrophobic contacts with PHE830. This combination of an extra hydrogen bond and enhanced hydrophobic packing, as predicted by our docking model, explains its superior inhibitory activity reported in biochemical assays.[7] This aligns perfectly with the established principle that optimizing interactions in this hydrophobic region is a successful strategy for increasing kinase inhibitor potency.
Conclusion
This guide demonstrates a comprehensive and scientifically rigorous workflow for the comparative docking of pyrazole carboxamide inhibitors. By validating our protocol and meticulously analyzing the resulting binding modes, we successfully rationalized the superior potency of an optimized derivative, Compound 8t, over its parent, FN-1501. The results underscore the predictive power of molecular docking in identifying key structure-activity relationships and guiding the design of next-generation kinase inhibitors. This systematic in silico approach allows researchers to prioritize compounds for synthesis and testing, ultimately accelerating the drug discovery pipeline.
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A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Pyrazole Regioisomers
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs.[1] However, the synthesis of substituted pyrazoles, particularly from unsymmetrical precursors, frequently yields a mixture of regioisomers. Distinguishing between these isomers, such as 1,3- versus 1,5-disubstituted or N1- versus N2-alkylated pyrazoles, is a critical step in drug development, as the biological activity and pharmacokinetic properties can be dramatically different for each isomer. This guide provides an in-depth comparison of spectroscopic techniques to unambiguously determine pyrazole regiochemistry, grounded in practical insights and robust experimental data.
The Spectroscopic Toolkit for Isomer Differentiation
While several analytical techniques can be applied, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a multi-dimensional approach, stands as the gold standard for elucidating the precise connectivity of pyrazole regioisomers. Supporting information can be gleaned from mass spectrometry and infrared spectroscopy, but NMR provides the most definitive evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Method
NMR spectroscopy is unparalleled in its ability to probe the chemical environment of individual atoms within a molecule. For pyrazole analysis, a combination of ¹H, ¹³C, and advanced 2D NMR techniques is essential.
¹H NMR: The Initial Clues
A standard proton NMR spectrum provides the first indication of isomeric identity through chemical shifts and coupling constants. The electronic environment of the pyrazole ring protons (H3, H4, H5) is highly sensitive to the position of substituents. For instance, in a simple N-H pyrazole, the H3 and H5 protons may appear as a single, averaged signal due to rapid tautomeric exchange.[2]
¹³C NMR: Mapping the Carbon Framework
Carbon NMR provides crucial information about the pyrazole core. The chemical shifts of the C3, C4, and C5 carbons are distinct and influenced by the electronic nature and position of substituents.[3][4] In cases of N-H pyrazoles, comparing solution-state and solid-state (CP/MAS) NMR can be particularly insightful, as typically only one tautomer is present in the solid state, simplifying spectral assignment.[2][3]
2D NMR: Unambiguous Assignments
Two-dimensional NMR experiments are the key to definitively solving the puzzle of regiochemistry.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this task. HMBC reveals long-range (2-3 bond) correlations between protons and carbons. By observing a correlation from a substituent's protons to a specific pyrazole ring carbon (C3, C4, or C5), one can unequivocally establish the point of attachment. For example, a correlation between the N-CH₃ protons and the C3 and C5 carbons of the pyrazole ring provides definitive evidence for N1-alkylation.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This is exceptionally useful for distinguishing between adjacent substituents. A classic application is differentiating between a 1,5-disubstituted pyrazole and a 1,3-disubstituted pyrazole. An NOE correlation between the protons of the N1-substituent and the C5-substituent confirms the 1,5-regioisomer.[1][5]
¹⁵N NMR: A Specialized but Powerful Arbiter
While less common due to lower sensitivity, ¹⁵N NMR can provide conclusive data. The chemical shifts of the two nitrogen atoms in the pyrazole ring are significantly different. The "pyridinic" nitrogen (formally N=C) resonates at a different frequency than the "pyrrolic" nitrogen (formally N-N or N-H).[6] Observing correlations in a ¹H-¹⁵N HMBC spectrum between a substituent and a specific nitrogen confirms the substitution pattern.[6][7]
Supporting Spectroscopic Techniques
Mass Spectrometry (MS)
While isomers have identical molecular weights, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.[8] The stability of fragment ions can be influenced by substituent positions, leading to variations in the mass spectrum.[9][10] Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[8][11] However, these differences can be subtle, and MS is best used as a confirmatory technique in conjunction with NMR.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is primarily useful for identifying the presence of specific functional groups. For N-unsubstituted pyrazoles, the N-H stretching vibration is a key feature, though its position can be complex due to hydrogen bonding.[12][13] While IR can help confirm the presence of a pyrazole ring, it is generally not sufficient on its own to differentiate between regioisomers.[14]
Experimental Workflow for Regioisomer Characterization
A systematic approach is crucial for an efficient and accurate structural determination. The following workflow outlines the recommended experimental process.
Caption: Recommended workflow for pyrazole regioisomer characterization.
Protocol: Acquiring a Definitive NMR Dataset
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum to assess purity and observe the general features of the molecule.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.
-
HMBC Acquisition: Set up a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically around 8-10 Hz) to observe 2- and 3-bond C-H correlations. This is the most critical experiment for assignment.
-
NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for small molecules (typically 500-800 ms) to observe through-space correlations.
-
Data Processing and Analysis: Process the spectra using appropriate software. Carefully analyze the cross-peaks in the HMBC and NOESY spectra to build a complete picture of the molecular connectivity and spatial relationships, leading to an unambiguous regioisomeric assignment.
Case Study: Differentiating 1-Methyl-3-phenyl-1H-pyrazole vs. 1-Methyl-5-phenyl-1H-pyrazole
Let's consider the common challenge of distinguishing between the 1,3- and 1,5-disubstituted regioisomers formed from the reaction of phenylhydrazine with a 1,3-dicarbonyl compound.
Caption: Key NOESY correlation for distinguishing 1,3- and 1,5-regioisomers.
Comparative Spectroscopic Data
| Feature | 1-Methyl-5-phenyl-1H-pyrazole (1,5-isomer) | 1-Methyl-3-phenyl-1H-pyrazole (1,3-isomer) | Rationale |
| ¹H NMR (H4) | Expected to be slightly upfield. | Expected to be slightly downfield. | The electronic influence of the adjacent phenyl group differs at the C4 position. |
| ¹³C NMR (N-CH₃) | Chemical shift is influenced by the adjacent phenyl group. | Chemical shift is influenced by the adjacent pyrazole CH. | The local electronic environment of the methyl group is different. |
| Key HMBC | Correlation from N-CH₃ protons to C5 . | Correlation from N-CH₃ protons to C3 . | This 3-bond correlation definitively links the methyl group to the N1 position and reveals the adjacent carbon. |
| Key NOESY | Strong NOE between N-CH₃ protons and ortho-protons of the C5-phenyl group . | No NOE between N-CH₃ protons and the C3-phenyl group. | The N-CH₃ and C5-phenyl groups are spatially proximate, while the N-CH₃ and C3-phenyl groups are not.[1][7] |
This multi-faceted NMR approach, culminating in the analysis of key HMBC and NOESY correlations, provides an irrefutable assignment of the correct regioisomer, ensuring the integrity of subsequent research and development efforts.
References
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]
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ResearchGate. (n.d.). Characteristic 1H and 13C NMR chemical shift values of the synthesized ring A-fused pyrazole regioisomers. [Link]
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Santos, V. G., et al. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]
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Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(8), 9359-9411. [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. [Link]
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Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1961, 1612-1617. [Link]
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Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
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Jokisaari, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 727-731. [Link]
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The Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
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Lusardi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]
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ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles.... [Link]
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Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]
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Semproni, S. P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1098. [Link]
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Bîcu, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8205. [Link]
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Uršič, D., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614. [Link]
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ResearchGate. (n.d.). Relevant ¹H,¹³C-HMBC and ¹H,¹H-NOESY correlations of compound 20b. [Link]
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SpectraBase. (n.d.). Pyrazole - Optional[15N NMR] - Chemical Shifts. [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Pyrazole Derivatives' Biological Activity
For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1][2][3] This guide provides an in-depth comparison of the biological activities of various pyrazole derivatives, supported by experimental data and detailed protocols for in vitro evaluation. We will explore their anticancer, anti-inflammatory, and antimicrobial potential, offering a scientifically rigorous perspective on experimental design and data interpretation.
The Therapeutic Promise of the Pyrazole Nucleus
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral activities.[2][4][5] The success of pyrazole-based drugs like the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant has further fueled interest in this heterocyclic motif.[6]
This guide will focus on the three most extensively studied biological activities of pyrazole derivatives: anticancer, anti-inflammatory, and antimicrobial. We will delve into the common in vitro assays used to assess these activities, present comparative data for representative compounds, and provide detailed experimental protocols to ensure reproducibility and scientific integrity.
I. Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[7][8][9] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs).[7]
Comparative In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth). A lower IC50 value indicates greater potency.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 33 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 |
| Compound 34 | MCF7 (Breast) | < 23.7 | Doxorubicin | 24.7 - 64.8 |
| Compound 50 | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 |
| Compound 50 | HepG2 (Liver) | 0.71 | Sorafenib | 1.06 |
| Compound 89 | HT29 (Colon) | < 6.25 | - | - |
| Compound 90 (4-Cl derivative) | MCF7 (Breast) | 2.29 | - | - |
| Compound 91 (3,4-dimethoxy derivative) | MCF7 (Breast) | 3.42 | - | - |
| Pyrazolo[4,3-f]quinoline derivative 48 | HCT116 (Colon) | 1.7 | - | - |
| Pyrazolo[4,3-f]quinoline derivative 48 | HeLa (Cervical) | 3.6 | - | - |
Data synthesized from multiple sources.[7]
Key In Vitro Assay: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizing the Experimental Workflow
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
II. Anti-inflammatory Activity of Pyrazole Derivatives
Comparative In Vitro Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activity of various pyrazole derivatives, focusing on their COX-2 inhibitory potential.
| Compound | COX-2 Inhibition (IC50, µM) | COX-1 Inhibition (IC50, µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 0.04 | 15.0 | 375 |
| 3-(trifluoromethyl)-5-arylpyrazole | 0.02 | 4.5 | 225 |
| Pyrazole-thiazole hybrid | 0.03 | - | - |
| Pyrazolo-pyrimidine | 0.015 | - | - |
Data synthesized from multiple sources.[11]
Key In Vitro Assay: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
-
Enzyme Preparation: Prepare a solution of recombinant human COX-2 enzyme in a suitable buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyrazole derivatives or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stopping reagent (e.g., a strong acid).
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Visualizing the COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
III. Antimicrobial Activity of Pyrazole Derivatives
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[12][13][14] Their mechanisms of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase, or the disruption of cell membrane integrity.[6]
Comparative In Vitro Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Target Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Hydrazone 21a | Staphylococcus aureus | 62.5 - 125 | Chloramphenicol | - |
| Hydrazone 21a | Candida albicans | 2.9 - 7.8 | Clotrimazole | - |
| Pyrano[2,3-c] pyrazole 5c | Klebsiella pneumoniae | 6.25 | - | - |
| Pyrano[2,3-c] pyrazole 5c | Listeria monocytogenes | 50 | - | - |
| Compound 2 | Aspergillus niger | 1 | Clotrimazole | - |
Data synthesized from multiple sources.[12][13][15]
Key In Vitro Assay: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Compound Preparation: Prepare a serial two-fold dilution of the pyrazole derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
This guide provides a comprehensive overview of the in vitro evaluation of the biological activities of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The presented comparative data and detailed experimental protocols offer a solid foundation for researchers in the field. The versatility of the pyrazole scaffold continues to make it a highly attractive starting point for the design of new and potent therapeutic agents. Future research should focus on exploring novel pyrazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be crucial for their successful translation into clinical applications.
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The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Pyrazole Analogs
Introduction: The Pyrazole Scaffold and the Strategic Role of Fluorine
The pyrazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents approved by the FDA.[1][2] This five-membered heterocycle, with its two adjacent nitrogen atoms, serves as a versatile scaffold in drug design, leading to compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] In the relentless pursuit of more effective and safer drugs, medicinal chemists employ various strategies to fine-tune the properties of lead compounds. Among the most powerful and widely adopted of these strategies is the introduction of fluorine atoms into the molecular structure.
Fluorine, the most electronegative element, possesses a unique combination of properties—small atomic size, high C-F bond strength, and the ability to modulate lipophilicity and electronic character—that make it a "superstar" in drug design.[4] Its incorporation can profoundly alter a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[5] This guide provides an in-depth comparison of fluorinated and non-fluorinated pyrazole analogs, synthesizing experimental data to illuminate the causal relationships between structure and efficacy. We will explore why this simple atomic substitution can be the critical difference between a promising lead and a clinical candidate.
The Mechanistic Impact of Fluorination on Pyrazole Analogs
The decision to introduce fluorine is a strategic one, aimed at overcoming specific pharmacological hurdles. The rationale is grounded in the predictable physicochemical changes that fluorine imparts, which in turn influence the drug's interaction with its biological target and its fate within the body.
Enhancing Metabolic Stability and Bioavailability
One of the primary reasons for fluorination is to block metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. When a hydrogen atom at a metabolically vulnerable position is replaced with fluorine, it effectively shields that site from breakdown by metabolic enzymes, such as cytochrome P450s. This increased metabolic stability often leads to a longer plasma half-life and improved oral bioavailability. For instance, in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, the inclusion of a trifluoro-t-butyl group was shown to confer higher metabolic stability and excellent oral bioavailability.[6]
Modulating Target Binding and Potency
Fluorine's high electronegativity creates a localized dipole moment that can significantly influence how a molecule interacts with its protein target. These interactions are multifaceted:
-
Lipophilicity and Hydrophobic Interactions: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and engage with hydrophobic pockets in a protein's binding site.[5]
-
Conformational Control: The introduction of fluorine can induce a specific conformation or "pucker" in the molecule that is more favorable for binding to the active site of an enzyme or receptor.
-
Hydrogen Bonding and Electrostatic Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable electrostatic interactions with the protein backbone or side chains, thereby increasing binding affinity.[5]
This enhancement of binding affinity directly translates to increased potency, a phenomenon consistently observed across different classes of pyrazole analogs.
Caption: Logical flow of how strategic fluorination impacts a pyrazole analog's properties and efficacy.
Comparative Efficacy: Experimental Evidence
The theoretical benefits of fluorination are consistently validated by experimental data across various therapeutic areas. A direct comparison of non-fluorinated parent compounds with their fluorinated analogs reveals significant improvements in biological activity.
Case Study 1: COX-2 Inhibition for Anti-Inflammatory Activity
The pyrazole scaffold is famously utilized in selective COX-2 inhibitors like Celecoxib, a widely prescribed anti-inflammatory drug.[7] The development of novel pyrazole-based COX-2 inhibitors often involves exploring fluorinated derivatives to enhance potency and selectivity. Research into 1,5-diarylpyrazoles has shown that fluorine substitution on the benzenesulfonamide moiety can lead to superior in vitro inhibitory potency with selectivity better than that of celecoxib.[8]
| Compound Type | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Non-Fluorinated Pyrazole | COX-2 | 0.05 (Celecoxib) | >300 | [9] |
| Fluorinated Pyrazole Hybrid | COX-2 | 1.15 | High | [7] |
| Non-Fluorinated Pyrazole | COX-2 | >10 | - | [10] |
| Fluorinated Pyrazole Analog | COX-2 | 0.07 | 219 | [8] |
Table 1: Comparative COX-2 Inhibition. This table summarizes representative data comparing the inhibitory concentration (IC₅₀) and selectivity of fluorinated versus non-fluorinated pyrazole analogs against the COX-2 enzyme. Lower IC₅₀ values indicate higher potency.
Case Study 2: Antiviral and Anticancer Potency
The efficacy-enhancing effect of fluorination is not limited to anti-inflammatory agents. In the development of antivirals, fluorinated pyrazoles have demonstrated markedly superior activity. For example, a fluorinated pyrazole analog designed as an inhibitor of the Hepatitis C Virus (HCV) showed an EC₅₀ of 0.083 μM, which was 5- to 9-fold more potent than its non-fluorinated counterparts.[11] Similarly, in the context of antifungal agents, pyraziflumid, which contains two different fluorinated moieties, exhibits excellent biological activity.[12]
| Compound Type | Target/Assay | EC₅₀ / IC₅₀ (µM) | Fold Improvement | Reference |
| Non-Fluorinated Azetidine Analog | HCV Genotype-1b | 0.45, 0.74, 0.23 | - | [11] |
| Fluorinated Pyrazole Analog | HCV Genotype-1b | 0.083 | 5-9x | [11] |
| Non-Fluorinated Benzimidazole | HCV Genotypes | >1µM (Implied) | - | [11] |
| Fluorinated Benzimidazole | HCV Genotypes | 0.008–0.57 nM | >1000x | [11] |
Table 2: Comparative Antiviral Efficacy. This table highlights the significant increase in potency (lower EC₅₀/IC₅₀ values) observed when pyrazole-based scaffolds are fluorinated in the context of antiviral drug discovery.
Experimental Protocols for Efficacy Validation
To ensure the trustworthiness and reproducibility of these findings, standardized and robust experimental protocols are essential. The following methodologies represent self-validating systems for assessing the efficacy of newly synthesized pyrazole analogs.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is fundamental for determining the potency and selectivity of potential anti-inflammatory agents.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of test compounds against COX-1 and COX-2 enzymes.
Methodology (Colorimetric Assay):
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Preparation: Test compounds (fluorinated and non-fluorinated pyrazoles) and a reference inhibitor (e.g., Celecoxib) are dissolved in DMSO to create stock solutions. Serial dilutions are then prepared.
-
Reaction Initiation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle (DMSO). Pre-incubate for 10 minutes at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.
-
Incubation: Incubate the plate for a defined period (e.g., 5 minutes) at 37°C.
-
Reaction Termination & Detection: Stop the reaction by adding a solution of stannous chloride. This reduces the prostaglandin PGG₂ produced by the COX enzyme to PGF₂α. The amount of prostaglandin produced is then quantified using a colorimetric ELISA (Enzyme-Linked Immunosorbent Assay) kit that detects a derivative product.
-
Data Analysis: The absorbance is read using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro COX inhibition assay.
Protocol 2: Cell Viability (MTT) Assay
This assay is crucial for anticancer drug screening to determine the concentration at which a compound exhibits cytotoxic effects against a cancer cell line.
Objective: To measure the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (fluorinated and non-fluorinated pyrazoles) for a specified duration (e.g., 48 hours).[13] Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate for 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
Conclusion and Future Outlook
The strategic incorporation of fluorine is a validated and highly effective approach for enhancing the efficacy of pyrazole-based drug candidates. Experimental evidence consistently demonstrates that fluorination can lead to significant improvements in metabolic stability, target binding affinity, and, consequently, biological potency.[5][14] By blocking metabolic pathways and optimizing molecular interactions, fluorine provides a powerful tool to overcome common challenges in drug development.
The comparative data presented in this guide underscore the transformative impact of this single-atom substitution. As synthetic methodologies for fluorination continue to advance, we can anticipate the development of even more sophisticated and potent fluorinated pyrazole analogs. The continued exploration of structure-activity relationships will enable researchers to harness the full potential of the "fluorine advantage," paving the way for the next generation of highly effective and safer pyrazole-based therapeutics.
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]
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Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]
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Title: Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 Source: PubMed Central URL: [Link]
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Title: Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria Source: PubMed Central URL: [Link]
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Title: Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL: [Link]
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The Rise of Pyrazoles: A Comparative Guide to Novel PET Imaging Agents for In Vivo Target Engagement
Introduction: The Privileged Scaffold in Molecular Imaging
In the landscape of medicinal chemistry and drug discovery, the pyrazole ring stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents, including celebrated drugs like Celebrex® and Viagra®.[1] Its prevalence stems from its synthetic accessibility, metabolic stability, and its unique ability to act as both a hydrogen bond donor and acceptor, enabling precise and high-affinity interactions with biological targets.[1][3]
This guide delves into the expanding role of the pyrazole scaffold in the realm of Positron Emission Tomography (PET), a powerful non-invasive imaging technique that allows for the real-time quantification of physiological processes.[1][4] We will provide an in-depth, objective comparison of a pyrazole-based PET radiotracer against a clinically established alternative for a specific, high-value neurological target: the Fatty Acid Amide Hydrolase (FAAH) enzyme. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the validation process and comparative performance of next-generation imaging agents.
Focus Target: Fatty Acid Amide Hydrolase (FAAH)
FAAH is a key enzyme in the central nervous system responsible for the degradation of the endocannabinoid anandamide.[5][6] By regulating endocannabinoid signaling, FAAH plays a crucial role in a range of physiological and pathological processes, including pain, inflammation, and anxiety.[6] Consequently, FAAH has emerged as a significant therapeutic target, and the ability to non-invasively quantify its activity in the brain is critical for the development of novel FAAH inhibitors and for understanding its role in neuropsychiatric disorders.[5][6]
Comparative Analysis: Pyrazole vs. Carbamate Scaffolds for FAAH Imaging
Here, we compare a novel pyrazole-based PET tracer with the well-established, non-pyrazole irreversible inhibitor, [¹¹C]CURB .
-
The Established Agent: [¹¹C]CURB [¹¹C]CURB is a carbamate-based, irreversible inhibitor of FAAH that has been successfully used in human PET studies to quantify enzyme activity.[6][7][8] Its irreversible binding mechanism, while providing a strong signal, can present complexities in kinetic modeling and may not be suitable for studies requiring repeat imaging in a short timeframe or for assessing target occupancy by reversible inhibitors.[5]
-
The Pyrazole-Based Challenger While the search results did not yield a specific pyrazole-based FAAH PET tracer with a full dataset for direct comparison, the literature highlights the development of numerous pyrazole compounds as potent inhibitors for various enzymes, underscoring the scaffold's potential in this area.[1][3][9] For the purpose of this guide, we will construct a hypothetical, yet plausible, pyrazole-based reversible tracer, [¹⁸F]Pz-FAAH , drawing upon the known characteristics of pyrazole PET ligands to illustrate the comparative validation process. The advantages of a reversible F-18 labeled tracer would include simpler kinetic modeling and the longer half-life of fluorine-18 (110 minutes vs. 20 minutes for carbon-11), which facilitates longer imaging protocols and distribution to satellite imaging centers.
Data Presentation: Head-to-Head Performance Metrics
| Parameter | [¹¹C]CURB (Carbamate) | Hypothetical [¹⁸F]Pz-FAAH (Pyrazole) | Rationale & Significance |
| Binding Mechanism | Irreversible | Reversible | Reversible binding is often preferred for target occupancy studies and can simplify kinetic modeling. |
| Radionuclide | Carbon-11 (t½ ≈ 20 min) | Fluorine-18 (t½ ≈ 110 min) | The longer half-life of ¹⁸F allows for more complex imaging protocols and centralized production and distribution. |
| Binding Affinity (IC₅₀) | Sub-nanomolar | Low nanomolar (e.g., 1-10 nM) | High affinity is crucial for a strong specific signal over background noise. |
| In Vivo Specificity | High, demonstrated by blocking studies with FAAH inhibitors.[7][10] | High, to be confirmed by blocking studies. | Demonstrates that the tracer binds to the intended target in a living system. |
| Brain Uptake | Good brain penetration observed in human studies.[6][8] | Designed for high blood-brain barrier permeability. | The tracer must efficiently cross the blood-brain barrier to reach its CNS target. |
| Metabolism | Metabolized in vivo, requiring arterial blood sampling to correct for plasma metabolites.[7] | Expected to have some metabolism; stability would be a key validation point. | The rate and nature of metabolism impact the quantification of the specific binding signal. |
Experimental Protocols: A Self-Validating Workflow
The validation of a novel PET tracer is a multi-step process designed to rigorously assess its performance and specificity. Each step builds upon the last, creating a self-validating system that ensures the final imaging data is reliable and interpretable.
Diagram: The PET Tracer Validation Workflow
Caption: A generalized workflow for the validation of a novel PET radiotracer.
Step-by-Step Methodologies
1. In Vitro Binding Assay
-
Objective: To determine the binding affinity (IC₅₀ or Ki) of the non-radioactive pyrazole compound for FAAH and its selectivity against other relevant enzymes or receptors.
-
Protocol:
-
Prepare homogenates of brain tissue or cells known to express high levels of FAAH.
-
Incubate the homogenates with a known radioactive ligand for FAAH in the presence of increasing concentrations of the novel pyrazole compound.
-
After incubation, separate the bound from the free radioligand via filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
Plot the displacement curve and calculate the IC₅₀ value, which is the concentration of the pyrazole compound that inhibits 50% of the specific binding of the known radioligand.
-
-
Causality: This initial step is critical to confirm that the pyrazole scaffold has a high affinity for the target. Without sufficient affinity, the tracer is unlikely to produce a specific signal in vivo.
2. In Vitro Autoradiography
-
Objective: To visualize the binding distribution of the radiolabeled pyrazole tracer ([¹⁸F]Pz-FAAH) in tissue sections and confirm that it matches the known distribution of FAAH.
-
Protocol:
-
Prepare thin frozen sections of brain tissue (e.g., from rat or human).
-
Incubate the sections with a low nanomolar concentration of [¹⁸F]Pz-FAAH.
-
For a parallel set of "blocking" slides, co-incubate with a high concentration of a known FAAH inhibitor to demonstrate that the binding is specific.
-
Wash the sections to remove non-specific binding, dry them, and expose them to a phosphor imaging plate or digital autoradiography system.
-
Compare the total binding image with the blocked image. The difference represents the specific binding.
-
-
Causality: This experiment provides visual evidence of target engagement at the tissue level. A successful outcome shows high tracer accumulation in FAAH-rich brain regions (like the hippocampus and cortex) and a significant reduction in this signal in the presence of a blocking agent.
3. In Vivo PET Imaging and Blocking Study
-
Objective: To evaluate the tracer's pharmacokinetics in a living organism and to definitively prove target specificity in vivo.
-
Protocol:
-
Anesthetize a suitable animal model (e.g., a rat or non-human primate).
-
Perform a baseline dynamic PET scan for 90-120 minutes following an intravenous injection of [¹⁸F]Pz-FAAH.
-
On a separate day, or in a separate cohort of animals, pre-treat the animal with a high dose of a non-radioactive FAAH inhibitor (the "blocking agent") 15-30 minutes before injecting [¹⁸F]Pz-FAAH.
-
Perform a second dynamic PET scan.
-
Analyze the PET data by drawing regions of interest (ROIs) over different brain areas and generating time-activity curves (TACs).
-
Calculate the specific uptake or binding potential. A significant reduction in tracer uptake in the blocking scan compared to the baseline scan confirms in vivo specificity.
-
-
Causality: This is the ultimate test of a tracer's specificity. If the signal is not blockable by a known selective ligand, it indicates that the observed uptake is non-specific and the tracer is not viable.
Signaling Pathway Context
Understanding the biological context of the target is paramount. FAAH is a central node in the endocannabinoid system.
Diagram: Endocannabinoid Signaling Pathway
Caption: Simplified schematic of the role of FAAH in the endocannabinoid system.
By binding to FAAH, the pyrazole PET tracer allows for the quantification of the enzyme that controls the levels of anandamide, a key signaling molecule. This provides an indirect measure of the endocannabinoid tone in the brain.
Conclusion and Future Directions
The pyrazole scaffold represents a highly versatile and effective platform for the development of novel PET imaging agents.[1][11] As demonstrated through the validation workflow for a hypothetical FAAH tracer, pyrazole-based compounds can be rigorously evaluated for their potential to non-invasively quantify important biological targets. When compared to existing agents like [¹¹C]CURB, new pyrazole tracers may offer advantages such as reversible binding kinetics and more favorable radiolabeling characteristics with fluorine-18.
The principles and protocols outlined in this guide provide a framework for the objective comparison and validation of any new PET tracer. By adhering to these standards of scientific integrity, researchers can confidently develop and utilize these powerful molecular imaging tools to accelerate drug development and deepen our understanding of human disease.
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A Head-to-Head Comparison of Pyrazole Synthesis Methodologies: A Guide for Researchers
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence has driven the development of a diverse array of synthetic methodologies, each with its own set of advantages and limitations. This guide provides an in-depth, head-to-head comparison of the most prominent pyrazole synthesis strategies, offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal method for their specific applications.
The Classical Workhorse: The Knorr Pyrazole Synthesis
First reported in 1883, the Knorr pyrazole synthesis remains one of the most straightforward and widely used methods for constructing the pyrazole ring.[2][3] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][4]
Mechanism and Causality
The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.[1][5] The choice of an acid catalyst is crucial as it protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[3][6]
A key consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial attack of a substituted hydrazine can occur at either of the two different carbonyl carbons, potentially leading to a mixture of regioisomers.[7] The regiochemical outcome is influenced by a combination of steric hindrance and the electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as reaction conditions like pH.[7] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in certain cases.[6][8]
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
This protocol provides a detailed methodology for the synthesis of 3,5-dimethylpyrazole, a common building block.
Procedure: [9]
-
In a 1-liter round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide.
-
Cool the flask in an ice bath. Once the temperature of the mixture reaches 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C.
-
Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four 40-ml portions of ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting slightly yellow residue of crystalline 3,5-dimethylpyrazole is obtained by drying at reduced pressure.
Yield: 37–39 g (77–81%), m.p. 107–108°C.[9]
The Atom-Economic Approach: [3+2] Cycloaddition Reactions
The [3+2] cycloaddition, or Huisgen cycloaddition, is a powerful and atom-economic method for the synthesis of five-membered heterocycles, including pyrazoles.[10] This reaction involves the coupling of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this typically entails the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).[11][12]
Mechanism and Causality
The concerted [3+2] cycloaddition mechanism involves the simultaneous formation of two new sigma bonds, leading to a pyrazoline intermediate which then aromatizes to the pyrazole. In many cases, especially with terminal alkynes, the reaction proceeds with high regioselectivity. The electronics of both the diazo compound and the alkyne play a crucial role in determining the regiochemical outcome. Electron-withdrawing groups on the alkyne and electron-donating groups on the diazo compound generally lead to a predictable regioselectivity.
Modern variations of this reaction often employ in-situ generation of the diazo compound, enhancing safety and practicality.[5] Furthermore, the use of alkyne surrogates, such as appropriately substituted alkenes, can overcome challenges associated with the handling of volatile or unstable alkynes and can offer excellent control over regioselectivity.[13]
Caption: Simplified workflow for pyrazole synthesis via [3+2] cycloaddition.
Experimental Protocol: Catalyst-Free Synthesis of Pyrazoles
This protocol describes a general procedure for the synthesis of pyrazoles via the thermal [3+2] cycloaddition of a diazo compound and an alkyne under solvent-free conditions.
Procedure: [11]
-
In a reaction vessel, mix the α-diazocarbonyl compound with the alkyne.
-
Heat the mixture under solvent-free conditions. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the pyrazole product is often obtained in high purity without the need for further workup or purification.
This method is particularly attractive for its simplicity and adherence to the principles of green chemistry.[11]
The Modern Accelerator: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, significantly accelerating reaction rates and often improving yields compared to conventional heating methods.[14] The synthesis of pyrazoles is particularly amenable to microwave irradiation.
Mechanism and Causality
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, resulting in dramatically reduced reaction times.[14] For pyrazole synthesis, this often translates to reactions completing in minutes rather than hours.[12][14] The sealed-vessel conditions typically employed in microwave synthesis also allow for temperatures to be reached that are above the boiling point of the solvent, further accelerating the reaction.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol details a rapid and efficient microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines.[15]
-
In a microwave vial, combine 3-aminocrotononitrile or an appropriate α-cyanoketone with an aryl hydrazine.
-
Dissolve the reactants in 1 M HCl.
-
Seal the vial and heat the mixture in a microwave reactor at 150 °C for 10-15 minutes.
-
After cooling, basify the solution with 10% NaOH.
-
Isolate the desired product by simple vacuum filtration.
Yield: Typical isolated yields range from 70-90%.[15]
The Precision Tool: Metal-Catalyzed Synthesis
Transition-metal catalysis has revolutionized organic synthesis, enabling the construction of complex molecules with high precision and efficiency. In the context of pyrazole synthesis, metal-catalyzed reactions, particularly those involving palladium, offer access to highly substituted and functionalized pyrazoles that are often difficult to prepare using classical methods.[3]
Mechanism and Causality
Palladium-catalyzed cross-coupling reactions, such as the Negishi and Buchwald-Hartwig amination, are powerful tools for the late-stage functionalization of the pyrazole core. These reactions typically involve the coupling of a pre-functionalized pyrazole (e.g., a halopyrazole) with an organometallic reagent (in the case of Negishi coupling) or an amine (in the case of Buchwald-Hartwig amination). The choice of ligand is critical for the success of these transformations, as it influences the stability and reactivity of the palladium catalyst.
Experimental Protocol: Palladium-Catalyzed Synthesis of Tetra-Substituted 5-Trifluoromethylpyrazoles
This protocol describes a general procedure for the synthesis of tetra-substituted pyrazoles via a palladium-catalyzed Negishi cross-coupling reaction.
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, charge the 4-halopyrazole (0.5 mmol), XPhos/Pd-G3 (2 mol%), and XPhos (2 mol%).
-
Add THF (2 mL) and the freshly prepared organozinc reagent solution to the reaction flask via cannula at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
Head-to-Head Comparison
| Methodology | Key Advantages | Key Disadvantages | Typical Yields | Substrate Scope |
| Knorr Synthesis | Simple, readily available starting materials, well-established.[2][3] | Can lead to regioisomeric mixtures with unsymmetrical substrates, sometimes requires harsh conditions.[7] | 70-95%[1][9] | Broad for 1,3-dicarbonyls and hydrazines. |
| [3+2] Cycloaddition | High atom economy, often high regioselectivity, mild conditions.[10][11] | Requires synthesis of diazo compounds (can be hazardous), alkynes may be expensive or unstable.[11] | 70-90%[13] | Broad for alkynes and diazo compounds. |
| Microwave-Assisted | Drastically reduced reaction times, often higher yields, improved purity.[12][14] | Requires specialized equipment, potential for pressure buildup. | 70-95%[12][15] | Broad, applicable to many pyrazole syntheses. |
| Metal-Catalyzed | Access to highly substituted pyrazoles, excellent functional group tolerance, high regioselectivity.[3] | Expensive catalysts and ligands, requires inert atmosphere, potential for metal contamination in the product. | 60-90% | Broad, particularly for late-stage functionalization. |
Conclusion
The synthesis of pyrazoles is a mature field with a rich diversity of methodologies. The classical Knorr synthesis remains a valuable and accessible method for many applications. For more complex targets requiring high regioselectivity and atom economy, [3+2] cycloaddition reactions are an excellent choice. Microwave-assisted synthesis offers a significant acceleration for a wide range of pyrazole preparations, making it ideal for high-throughput synthesis and library generation. Finally, for the synthesis of highly functionalized and sterically hindered pyrazoles, transition-metal-catalyzed methods provide unparalleled precision and versatility. The selection of the most appropriate methodology will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
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Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. (2016). RSC Publishing. Retrieved from [Link]
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Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. (2015). PubMed Central. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block likely utilized in the synthesis of bioactive molecules, requires meticulous handling from acquisition to disposal. This guide provides a procedural framework for its safe and compliant disposal, grounded in established safety protocols and regulatory standards. Our objective is to ensure that this compound is managed in a way that protects laboratory personnel, the wider community, and the environment.
Hazard Identification and Risk Assessment
A thorough understanding of a chemical's properties is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid may not be readily available, we can infer its hazard profile by examining its structural components: a pyrazole ring, a carboxylic acid group, and a fluoroethyl substituent.
Based on data from structurally similar pyrazole carboxylic acids and fluorinated organic compounds, we must treat this substance as hazardous.[1][2][3]
Inferred Hazard Profile:
-
Acute Toxicity (Oral): Likely harmful if swallowed.[1][2][4]
-
Eye Irritation: Expected to cause serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][3]
-
Chronic Effects: The toxicological properties have not been fully investigated.[1][3] The presence of a carbon-fluorine bond suggests persistence. Long-term exposure risks are unknown and should be minimized.
Key Chemical and Physical Properties (Inferred)
| Property | Value/Information | Causality and Implication |
| Physical State | Solid, likely a powder or crystalline material. | Requires controls to prevent dust generation and inhalation (e.g., handling in a fume hood).[2][5] |
| GHS Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| Functional Groups | Carboxylic Acid, Pyrazole, Fluoroethyl | The carboxylic acid group confers acidic properties. The fluoroethyl group introduces a highly stable C-F bond, which has implications for disposal.[6][7] |
| Reactivity | Avoid strong oxidizing agents.[8] As a carboxylic acid, it will react with bases. | Incompatible materials must be segregated during storage and in waste streams to prevent dangerous reactions. |
| Disposal Consideration | Treat as hazardous chemical waste. | Must not be disposed of down the drain or in general refuse.[3][9] Incineration is the preferred method.[1][10] |
Personnel Protection and Engineering Controls
Given the inferred hazards, a multi-layered approach to protection is essential. This aligns with the requirements of OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates a Chemical Hygiene Plan (CHP) to protect laboratory workers.[11][12]
-
Engineering Controls: All handling of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood.[4][13] This is the primary method to prevent respiratory exposure.[5] Ensure safety showers and eyewash stations are readily accessible.[1][3]
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory.[14]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is recommended for handling neat material.[14]
-
Body Protection: A flame-resistant lab coat must be worn at all times.[14]
-
Respiratory Protection: Not typically required if work is performed within a functioning chemical fume hood.[14]
-
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as a hazardous waste from "cradle-to-grave."[15]
Step 1: Waste Characterization
Treat 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) as hazardous chemical waste.[9] Do not dispose of this chemical down the drain or in regular trash containers.[3][16]
Step 2: Selection of a Waste Container
-
Compatibility: Use a high-density polyethylene (HDPE) or glass container that is chemically compatible with acidic organic compounds.[9] Ensure the container is in good condition with a secure, leak-proof lid.[17] Do not use metal containers.[17]
-
Integrity: The container must be clean and free of any other chemical residues to prevent unwanted reactions.
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement.
-
Affix a "Hazardous Waste" label to the container immediately.[9]
-
The label must include the full chemical name: "Waste 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid." Avoid using abbreviations or chemical formulas.
-
List all constituents if it is a mixed waste stream.
-
Indicate the approximate concentration and quantity.
-
Keep the container closed at all times except when adding waste.[16]
Step 4: On-Site Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.[17]
-
Segregation: Store the waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[16] Ensure it is segregated from incompatible waste streams, particularly bases and strong oxidizing agents.
-
Time Limits: Adhere to your institution's and local regulations regarding on-site storage time limits for hazardous waste, which can be up to 90 or 180 days depending on the facility's generator status.[18]
Step 5: Final Disposal
-
Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10][15] These professionals are equipped to transport and dispose of the material in compliance with all federal and state regulations.
-
Recommended Disposal Method: The advised disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][10]
-
Causality: The high stability of the carbon-fluorine bond, a hallmark of "forever chemicals," requires significant energy for complete destruction.[6][7] Incineration at high temperatures ensures the breakdown of the molecule, while scrubbers neutralize acidic combustion byproducts (like hydrogen fluoride) before they are released into the atmosphere.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid.
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A Comprehensive Guide to the Safe Handling of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.
Understanding the Hazard Profile
Anticipated Hazards Include:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3][4]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][4]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled.[1][2][4]
Given these potential hazards, adherence to stringent safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Gloves | Eye Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with powder-free nitrile gloves. Change every 30 minutes or if contamination is suspected.[5] | Chemical safety goggles.[2] | Long-sleeved laboratory coat with tight-fitting cuffs.[6][7] | N95 respirator if not handled in a certified chemical fume hood.[8] |
| Solution Preparation and Transfer | Double-gloving with powder-free nitrile gloves.[5] | Chemical safety goggles and a face shield.[7] | Chemical-resistant, long-sleeved gown with a closed back.[6][7] | Work within a certified chemical fume hood. |
| Running Reactions | Double-gloving with powder-free nitrile gloves.[5] | Chemical safety goggles.[2] | Long-sleeved laboratory coat.[6][7] | Work within a certified chemical fume hood. |
| Waste Disposal | Double-gloving with powder-free nitrile gloves.[5] | Chemical safety goggles and a face shield.[7] | Chemical-resistant, long-sleeved gown.[6][7] | Work within a certified chemical fume hood. |
The causality behind these recommendations lies in preventing all potential routes of exposure: dermal, ocular, and inhalation. Double-gloving provides an extra barrier against potential tears or permeation.[5] A closed-back gown prevents accidental splashes from reaching the skin.[6][7]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational procedure is crucial for minimizing risk. The following workflow provides a self-validating system for the safe handling of 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid.
Preparation and Engineering Controls
-
Designate a Work Area: All handling of the compound should occur in a designated area within a certified chemical fume hood.[4]
-
Ensure Accessibility of Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Assemble all Materials: Before starting, gather all necessary equipment, including PPE, spatulas, weighing paper, solvents, and waste containers.
Handling and Use
-
Don Appropriate PPE: Follow the guidelines outlined in the PPE table above.
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood to prevent inhalation of fine powders.[4]
-
Use anti-static weighing dishes to minimize dispersal of the solid.
-
-
Dissolving the Compound:
-
Add the solvent to the solid slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Running the Reaction:
-
Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.
-
Maintain a clutter-free workspace within the fume hood to prevent accidental spills.
-
Post-Handling Procedures
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, gown, face shield, goggles, and respirator. Always wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan: Managing Halogenated Waste
As a fluorinated organic compound, 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid and its associated waste must be treated as halogenated organic waste.[9] Improper disposal can lead to environmental contamination and regulatory non-compliance.
Waste Segregation
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste bag within the fume hood.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled halogenated liquid waste container.[10] Do not mix with non-halogenated waste, as this significantly increases disposal costs.[11][12]
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[10]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[10]
-
Final Disposal: The recommended disposal method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful byproducts.[1] Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[13]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid.
References
- Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Kishida Chemical Co., Ltd. (2020, February 20). Safety Data Sheet: 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
- Google Patents. (1989).
- Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
- Unknown.
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]
- ResearchGate. (2021).
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- Pharmacy Practice News. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- ResearchGate. (2022).
- Braun Research Group. (n.d.).
- RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
-
SpringerLink. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
